Propylphosphonic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZWJGSJMLPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219011 | |
| Record name | Propylphosphonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68957-94-8 | |
| Record name | Propylphosphonic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylphosphonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylphosphonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLPHOSPHONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6EGD8839N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propylphosphonic Anhydride (T3P®): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its exceptional performance as a dehydrating agent and coupling reagent, particularly in amide bond formation and peptide synthesis, has established it as a valuable tool for chemists in academic and industrial research, especially in drug development. This guide provides an in-depth overview of the synthesis, characterization, and key applications of T3P®, with a focus on detailed experimental protocols and mechanistic insights.
Propylphosphonic anhydride is a cyclic trimer of n-propylphosphonic acid, with the chemical formula C₉H₂₁O₆P₃ and a molecular weight of 318.18 g/mol .[1][2] It is commercially available as a solution in various aprotic solvents such as ethyl acetate (B1210297) or dimethylformamide (DMF).[2] A significant advantage of T3P® is the formation of water-soluble byproducts, which simplifies product purification through aqueous workup.[3] Furthermore, it is recognized for its low toxicity and low potential for allergic reactions compared to many other coupling reagents.[4]
Synthesis of this compound (T3P®)
The synthesis of T3P® can be achieved through several routes, most commonly starting from propylphosphonic acid or its derivatives. Below are detailed protocols for two established methods.
Experimental Protocol 1: From Propylphosphonic Acid and Acetic Anhydride
This two-step method involves the formation of an oligomeric phosphonic acid anhydride intermediate, followed by distillation to yield the cyclic trimer.[5]
Step 1: Formation of Oligomeric this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylphosphonic acid (10.00 g, 0.08 mol) in acetic anhydride (53 mL, 0.56 mol).[3]
-
Heat the solution under reflux for 24 hours under an inert atmosphere (e.g., argon).[3]
-
After cooling to room temperature, remove the excess acetic anhydride and acetic acid by evaporation under reduced pressure using a rotary evaporator.[3][5]
Step 2: Cyclization to this compound
-
The resulting oligomeric phosphonic acid anhydride is then subjected to distillation.[3][5]
-
Reactive distillation at 280 °C under reduced pressure (0.1 mbar) yields the cyclic trimer T3P® (77% yield).[5] Alternatively, Kugelrohr distillation at 300 °C and 0.3 mbar can be used, affording a 72% yield of a colorless, viscous oil.[3]
Experimental Protocol 2: From Diethyl Propyl Phosphonate (B1237965)
A multi-step synthesis starting from the commercially available diethyl phosphonate offers an alternative route.
Step 1: Synthesis of Propylphosphonic Dichloride
-
To a solution of propylphosphonic acid (1.0 kg), add thionyl chloride (4.0 kg).
-
Heat the reaction mixture to 110-120 °C for 24-28 hours.
-
After the reaction is complete, distill off the excess thionyl chloride atmospherically.
-
Degas the residue for 6-8 hours at 55-60 °C to remove any remaining volatile impurities.
-
Cool the reaction mass to 25-30 °C to obtain 1-propylphosphonic dichloride as a yellow oil (GC yield 90-98%).
Step 2: Synthesis of this compound
-
To the 1-propylphosphonic dichloride, add hydrochloric acid in a 1:10 ratio.
-
Heat the mixture to 110-120 °C and purge with nitrogen gas for 9-10 hours to obtain this compound.
Synthesis Workflow
Caption: Overview of two common synthetic routes to this compound (T3P®).
Characterization of this compound
The structural integrity and purity of synthesized T3P® are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Signals and Assignments |
| ¹H NMR | The proton NMR spectrum of T3P® is expected to show signals corresponding to the propyl chains. A typical spectrum would exhibit a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene (B1212753) group (CH₂), and another multiplet for the methylene group attached to the phosphorus atom (P-CH₂). |
| ¹³C NMR | The carbon-13 NMR spectrum will show distinct signals for the three different carbon atoms of the propyl group. The chemical shifts are influenced by their proximity to the phosphorus atom. |
| ³¹P NMR | Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. T3P®, being a phosphonic anhydride, is expected to show a characteristic chemical shift in the ³¹P NMR spectrum. The chemical shift for phosphorus(V) compounds can vary widely.[6] |
| FTIR | The infrared spectrum of T3P® will be characterized by strong absorption bands corresponding to the P=O and P-O-P bonds of the cyclic anhydride structure.[7] |
| Mass Spec. | The mass spectrum of T3P® should show a molecular ion peak corresponding to its molecular weight (318.18 g/mol ). The fragmentation pattern would likely involve the loss of propyl groups and cleavage of the anhydride ring. A GC-MS analysis shows a top peak at m/z 248 and a second highest at m/z 290.[1] |
Applications in Organic Synthesis
T3P® is a powerful reagent with a broad range of applications, primarily centered around its dehydrating and activating properties.
Amide Bond Formation and Peptide Coupling
The most prominent application of T3P® is as a coupling reagent for the formation of amide bonds, including peptide synthesis. It offers high yields, low epimerization, and a simple workup.[4][8]
General Experimental Protocol for Amide Synthesis:
-
To a solution of the carboxylic acid and amine in a suitable aprotic solvent (e.g., ethyl acetate, DMF), add a base (e.g., triethylamine, pyridine).[9]
-
Cool the mixture to 0 °C or below.
-
Slowly add a solution of T3P® (typically 1.1-1.5 equivalents) while maintaining the low temperature.[4]
-
Allow the reaction to stir for a specified time (often ranging from minutes to a few hours) until completion, as monitored by TLC or HPLC.
-
Upon completion, the reaction is typically quenched with water or an aqueous solution, and the product is extracted with an organic solvent. The water-soluble phosphonic acid byproducts remain in the aqueous phase.[3]
Mechanism of Amide Bond Formation:
The reaction proceeds through the activation of the carboxylic acid by T3P®.
Caption: Simplified workflow for T3P®-mediated amide bond formation.
A more detailed mechanism involves the following steps:
-
Deprotonation of the carboxylic acid by a base to form the carboxylate anion.[9]
-
Nucleophilic attack of the carboxylate on one of the phosphorus atoms of the T3P® ring, leading to the opening of the anhydride and formation of a mixed phosphonic-carboxylic anhydride intermediate.[9]
-
Nucleophilic attack of the amine on the activated carbonyl carbon of the mixed anhydride.[9]
-
Collapse of the tetrahedral intermediate to form the amide bond and release a propylphosphonic acid byproduct.[9]
Dehydration of Amides to Nitriles
T3P® is an effective reagent for the dehydration of primary amides to form nitriles.[10]
General Experimental Protocol for Nitrile Synthesis:
-
In a suitable solvent, the primary amide is treated with T3P®.
-
The reaction may be heated to facilitate the dehydration.
-
Workup typically involves an aqueous wash to remove the phosphonic acid byproducts.
Mechanism of Nitrile Synthesis from Amides:
The mechanism likely involves the activation of the amide oxygen by T3P®, followed by elimination.
References
- 1. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
The Definitive Guide to Propylphosphonic Anhydride (T3P®) Mediated Amidation: Mechanism, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a powerhouse in modern organic synthesis, particularly for the formation of amide bonds. Its high efficiency, mild reaction conditions, and favorable safety profile have established it as a preferred reagent in both academic research and industrial drug development. This technical guide provides an in-depth exploration of the T3P®-mediated amidation reaction, detailing its mechanism, offering comprehensive quantitative data, and presenting detailed experimental protocols.
Core Reaction Mechanism: A Stepwise Look
The T3P®-mediated amide bond formation is a robust and highly efficient process. The generally accepted mechanism proceeds through the activation of a carboxylic acid followed by nucleophilic attack by an amine.[1][2] A base is required for the initial deprotonation of the carboxylic acid.[1]
The key steps are as follows:
-
Deprotonation: A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic phosphorus center of T3P®, leading to the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate.
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative.
-
Amide Formation and Byproduct Release: This attack results in the formation of the desired amide bond and the release of propylphosphonic acid byproducts. A second equivalent of the base neutralizes the protonated amine.[1]
A significant advantage of using T3P® is that the resulting phosphonic acid byproducts are highly water-soluble, which greatly simplifies the purification process, often requiring only an aqueous workup to remove them.[2][3]
Caption: General mechanism of T3P®-mediated amidation.
Quantitative Data: Substrate Scope and Reaction Yields
T3P® demonstrates broad applicability for the coupling of a wide range of carboxylic acids and amines, including sterically hindered and electronically diverse substrates. The combination of T3P® with pyridine as a base has been shown to be particularly effective in minimizing epimerization for chiral carboxylic acids.[4][5][6][7]
| Carboxylic Acid | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (S)-2-Phenylpropanoic acid | Benzylamine | Pyridine | EtOAc | 23 | 1 | 95 | --INVALID-LINK-- |
| (S)-2-Phenylpropanoic acid | Aniline | Pyridine | EtOAc | 23 | 1 | 93 | --INVALID-LINK-- |
| (S)-2-Phenylpropanoic acid | 2-Aminopyridine | Pyridine | EtOAc | 23 | 1 | 96 | --INVALID-LINK-- |
| Benzoic acid | Cyclohexylamine | Pyridine | EtOAc | 23 | 1 | 98 | --INVALID-LINK-- |
| Acetic acid | N-Methylaniline | Pyridine | EtOAc | 23 | 1 | 92 | --INVALID-LINK-- |
| Boc-D-Phenylalanine | 2-Aminobenzonitrile | Pyridine | EtOAc | RT | - | Good | [6] |
| Various Benzhydrols | Poorly reactive N-nucleophiles | - | Solvent-free (MW) | - | - | 68-93 | [8] |
Table 1: Selected Examples of T3P®-Mediated Amidation Reactions.
Experimental Protocols
The following are representative experimental protocols for T3P®-mediated amidation reactions.
General Procedure for Amide Bond Formation with Low Epimerization
This protocol is adapted from the work of Dunetz et al. for the coupling of epimerization-prone substrates.[4][5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Pyridine (3.0 equiv)
-
T3P® (50 wt% solution in ethyl acetate (B1210297), 1.5 equiv)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in ethyl acetate is added pyridine (3.0 equiv) at room temperature.
-
The T3P® solution (1.5 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 1-3 hours).
-
Upon completion, the reaction is quenched with 1 M HCl (aq) and the layers are separated.
-
The organic layer is washed sequentially with saturated NaHCO₃ (aq) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amide.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Experimental Workflow Diagram
Caption: A typical experimental workflow for T3P®-mediated amidation.
Conclusion
Propylphosphonic anhydride (T3P®) is a versatile and highly effective reagent for the synthesis of amides. Its ability to promote efficient coupling under mild conditions with a simple workup procedure makes it an invaluable tool for chemists in the pharmaceutical and fine chemical industries. The low propensity for epimerization when used with pyridine further enhances its utility in the synthesis of complex, chiral molecules. The data and protocols presented in this guide underscore the broad applicability and reliability of T3P® for amide bond formation.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Free Amidation of Acids with Formamides and T3P® [organic-chemistry.org]
- 7. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An expedient, efficient and solvent-free synthesis of T3P®-mediated amidation of benzhydrols with poorly reactive N-nucleophiles under MW irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to T3P Reagent: Discovery, History, and Applications
Introduction
Propanephosphonic acid anhydride (B1165640), commonly known as T3P®, is a versatile and widely used coupling and dehydrating agent in organic synthesis. Since its introduction, it has gained significant traction among researchers and drug development professionals due to its efficiency, mild reaction conditions, and favorable safety profile. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and diverse applications of the T3P reagent, supplemented with detailed experimental protocols and quantitative data.
Discovery and History
The journey of T3P as a valuable synthetic tool began in 1980 when it was first introduced as a peptide coupling agent by Wissmann and Kleiner.[1][2] Initially developed to overcome the limitations of existing coupling reagents, T3P quickly demonstrated its utility beyond peptide synthesis.[3] Its application has since expanded to a broad spectrum of chemical transformations, including condensations, functional group conversions, heterocycle synthesis, and rearrangement reactions.[1][4]
T3P, also known by other names such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trione, n-propylphosphonic cyclic anhydride (PPACA), and propane (B168953) phosphonic acid anhydride (PPAA), is a cyclic trimer of n-propylphosphonic acid.[2][5] Its development was driven by the need for a reagent that offers high yields, excellent product purity, and minimal side reactions, particularly in large-scale industrial applications.[3] Over the past few decades, T3P has been the subject of extensive research, leading to its establishment as a go-to reagent in both academic and industrial laboratories.[3][6]
Synthesis of T3P
Several protocols for the synthesis of T3P have been reported. The original methods utilized n-propyl phosphoric acid or n-propyl phosphoric dichloride as starting materials.[2][4] A two-step synthesis developed by Wissmann et al. involves heating n-propyl phosphoric acid with acetic anhydride, followed by vacuum distillation to yield the cyclic trimer.[2][4] Another approach employs the controlled heating of n-propyl phosphoric dichloride with water, followed by distillation under reduced pressure.[4]
Mechanism of Action: Amide Bond Formation
The primary application of T3P is in the formation of amide bonds, a fundamental transformation in the synthesis of peptides and pharmaceuticals. The mechanism involves the activation of a carboxylic acid by T3P to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[7][8]
The key steps are as follows:
-
Deprotonation of the carboxylic acid by a base.
-
The resulting carboxylate attacks the T3P reagent.
-
The amine then attacks the activated carboxylic acid intermediate.
-
A second equivalent of base neutralizes the excess proton to yield the amide.[7]
A significant advantage of using T3P is that the byproducts are water-soluble, allowing for easy removal through a simple aqueous workup.[7][8]
Applications in Organic Synthesis
The utility of T3P extends far beyond amide bond formation. It serves as an effective reagent for a variety of other chemical transformations.
T3P facilitates the esterification of carboxylic acids with alcohols under mild conditions, offering high yields and purity.[3]
As a powerful dehydrating agent, T3P is employed in the synthesis of nitriles from aldehydes and amides, and alkenes from alcohols.[8][9] For instance, the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles proceeds with excellent yields (85–99%) in the presence of T3P.[9]
T3P is instrumental in the synthesis of various heterocyclic compounds through cyclization reactions.[8][10]
The reagent can be used to promote rearrangements such as the Lossen and Beckmann rearrangements.[3][11]
T3P can also be utilized for the mild oxidation of alcohols.[3][8]
Advantages of T3P
The widespread adoption of T3P in organic synthesis can be attributed to its numerous advantages over traditional reagents:
-
High Yields and Purity: Reactions involving T3P typically result in high yields of pure products.[1][3]
-
Mild Reaction Conditions: T3P is effective under mild conditions, making it suitable for sensitive substrates.[3][11]
-
Low Toxicity and Allergenicity: It is considered a non-toxic and non-allergenic reagent, enhancing laboratory safety.[1][3]
-
Easy Workup: The byproducts of T3P reactions are water-soluble, simplifying the purification process and often eliminating the need for chromatography.[3][6][8]
-
Broad Functional Group Tolerance: T3P is compatible with a wide range of functional groups.[1][9]
-
Low Epimerization: In peptide synthesis, T3P minimizes the risk of racemization, which is crucial for maintaining the stereochemical integrity of chiral molecules.[3][8]
Experimental Protocols
A typical experimental workflow for amide synthesis using T3P is as follows:
Detailed Protocol:
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., ethyl acetate, DMF), a base such as triethylamine or pyridine (B92270) (2.0-3.0 equiv.) is added at 0 °C. A solution of T3P (typically 50% in ethyl acetate or DMF, 1.2-1.5 equiv.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few minutes to several hours, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.
The following table summarizes the reaction conditions and yields for various transformations using T3P, compiled from the literature.
| Reaction Type | Substrates | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Amide Formation | N-Cbz-Alanine + Aniline | Ethyl Acetate | Pyridine | 0 to RT | - | High | [2] |
| Amide Formation | N-Cbz-Phenylglycine + Benzylamine | Ethyl Acetate | Pyridine | 0 to RT | - | High | [2] |
| Nitrile Synthesis | Aromatic Aldehydes | DMF | Triethylamine | 100 | - | 85-99 | [9] |
| Hydroxyamidation | Oleic Acid + Hydroxylamine HCl | Acetonitrile | - | RT | - | 52-85 | [2] |
| Peptide Coupling | Epimerization-prone substrates | DMF | - | - | - | High | [12] |
Conclusion
T3P has established itself as a powerful and versatile reagent in modern organic synthesis. Its discovery marked a significant advancement in the field of coupling agents, and its applications continue to expand. The combination of high efficiency, mild reaction conditions, excellent safety profile, and straightforward workup procedures makes T3P an attractive choice for a wide range of chemical transformations, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. As research continues, the full potential of this remarkable reagent is yet to be completely unveiled, promising further innovations in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 10. html.rhhz.net [html.rhhz.net]
- 11. curiaglobal.com [curiaglobal.com]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of propylphosphonic anhydride
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly referred to as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a coupling agent, particularly in amide bond formation, coupled with its favorable safety and handling profile, has established it as a valuable tool in research, development, and large-scale chemical production. This guide provides an in-depth overview of the core physical and chemical properties of propylphosphonic anhydride, detailed experimental protocols for its application, and visualizations of key reaction mechanisms and workflows.
Core Physical and Chemical Properties
This compound is a cyclic trimer of n-propylphosphonic acid. It is typically a colorless to pale yellow, viscous liquid.[1][2] Due to its reactivity with moisture, it is most commonly supplied and used as a 50% solution in various aprotic solvents such as ethyl acetate, N,N-dimethylformamide (DMF), or dichloromethane.[3]
Physical Properties
The key physical properties of this compound are summarized in the table below. It is important to note that some properties, such as boiling point, are often reported for the commercially available solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁O₆P₃ | [1][4] |
| Molecular Weight | 318.18 g/mol | [4] |
| Appearance | Colorless to pale yellow viscous liquid | [1][2] |
| Density | 1.069 g/mL at 25 °C | [5] |
| Boiling Point (Neat) | ~200 °C at 0.3 torr | [5] |
| Boiling Point (50% in Ethyl Acetate) | 77 °C at 1013 hPa | |
| Refractive Index | n20/D 1.418 | [5] |
| Solubility | Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents. | [2] |
Chemical Properties
This compound's chemical behavior is dominated by its function as a powerful dehydrating and coupling agent. Its key chemical characteristics include:
-
Amide Bond Formation: It is exceptionally effective for the formation of amide bonds between carboxylic acids and amines, including those with high steric hindrance or a propensity for racemization.[6]
-
Peptide Synthesis: T3P® is widely used in both solution-phase and solid-phase peptide synthesis.[7][8]
-
Other Condensation Reactions: Beyond amide formation, it facilitates other condensation reactions such as esterification, the formation of hydroxamic acids, and the synthesis of nitriles from amides or aldehydes.
-
Mild Reaction Conditions: Reactions involving T3P® typically proceed under mild conditions, often at or below room temperature.[7]
-
Low Toxicity and Allergenicity: Compared to many other coupling reagents, such as carbodiimides, T3P® exhibits low toxicity and is non-allergenic.[9]
-
Water-Soluble Byproducts: A significant advantage of using T3P® is that its byproducts are water-soluble, allowing for simple aqueous workups to obtain high-purity products.[9]
Spectroscopic Data
The structural confirmation of this compound and the monitoring of reactions involving it can be achieved through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl groups.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the three distinct carbon atoms of the propyl chains.
-
³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds and will show a characteristic signal for the phosphorus atoms in the cyclic anhydride structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits strong absorption bands characteristic of P=O and P-O-P bonds.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the coupling of a carboxylic acid and an amine using T3P®.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (T3P®) solution (e.g., 50% in ethyl acetate)
-
Tertiary amine base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., ethyl acetate, dichloromethane, or DMF)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the tertiary amine base (2.0-3.0 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.2-1.5 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. This typically involves washing the organic layer sequentially with water, a mild acid (e.g., 1 M HCl, if the product is not acid-sensitive), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.
Protocol 2: Synthesis and Purification of Neat this compound
This protocol outlines a method for the preparation of pure this compound from propylphosphonic acid.[10]
Materials:
-
Propylphosphonic acid
-
Acetic anhydride
-
Kugelrohr distillation apparatus
-
High-vacuum pump
Procedure:
-
Dissolve propylphosphonic acid in acetic anhydride in a round-bottomed flask.
-
Heat the solution under reflux for 24 hours under an argon atmosphere.
-
Remove the residual acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.
-
Distill the resulting oligomeric phosphonic acid anhydride using a Kugelrohr apparatus at a high vacuum (e.g., 0.3 mbar) and a high temperature (up to 300 °C).
-
The distilled product is neat this compound, which appears as a colorless, viscous oil.[10]
-
The pure product can be stored in a closed container for several months without decomposition.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of T3P®-mediated amide bond formation and a typical experimental workflow for solid-phase peptide synthesis.
Caption: Mechanism of T3P®-mediated amide bond formation.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using T3P®.
References
- 1. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic this compound (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
propylphosphonic anhydride solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Propylphosphonic Anhydride (B1165640) (T3P®)
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride, commonly known as T3P®, is a versatile and widely used reagent in organic synthesis, particularly favored for amide bond formation, dehydrations, and as a promoter for various organic transformations.[1][2] Its efficacy, mild reaction conditions, and the ease of byproduct removal make it an attractive choice in both laboratory-scale synthesis and large-scale industrial applications.[3][4] This guide provides a comprehensive overview of the solubility and stability of T3P®, crucial parameters for its effective handling, storage, and application in research and drug development.
Core Properties of this compound
This compound is a cyclic trimer of n-propylphosphonic acid.[5] It is commercially available primarily as a 50% (w/w) solution in various organic solvents, a formulation that enhances its ease of handling compared to the pure, more viscous form.[2][3][4][6]
Solubility Profile
The solubility of T3P® is a key factor in its broad applicability, allowing for its use in a wide range of reaction media.
Qualitative Solubility:
This compound is miscible with a variety of polar, aprotic organic solvents.[1][7][8][9][10] This high degree of solubility allows for homogeneous reaction conditions in many common synthetic setups.
Quantitative Solubility Data:
| Solvent Type | Specific Solvents | Solubility Notes |
| Aprotic Solvents | Ethyl acetate, Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 1,4-Dioxane, n-Butyl acetate | T3P® is commercially available as a 50% (w/w) solution in these solvents, indicating high solubility.[2][3][6] It is also described as miscible.[8][10] |
| Aqueous Solvents | Water | A water solubility of 9.6 g/L at 25°C has been reported.[1][9] T3P® is sensitive to moisture and hydrolyzes in the presence of water.[8][11] |
| Byproduct Solubility | Aqueous Solutions | The byproducts of T3P® reactions, primarily propanephosphonic acid and its oligomers, are highly soluble in water, which greatly simplifies purification through aqueous workup.[3][4] |
Stability of this compound
Understanding the stability of T3P® under various conditions is critical for its proper storage, handling, and to ensure reaction reproducibility.
General Stability and Storage:
This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1][8][9][11] For long-term storage, it is recommended to keep T3P® solutions in a tightly sealed container in a dry, cool, and well-ventilated area.[7][11] A 50% solution in dichloromethane has been noted to be stable for several months when stored in a brown bottle.[3] While generally having high thermal stability, thermal decomposition can occur at elevated temperatures, leading to the release of irritating vapors and gases.[4][12]
pH-Dependent Stability and Degradation:
The stability of T3P® and its byproducts is significantly influenced by pH. The anhydride itself is reactive towards both acidic and basic conditions. The byproducts of T3P®-mediated reactions undergo further degradation under acidic conditions. This pH-dependent degradation can be strategically employed during reaction workup to ensure complete removal of phosphorus-containing impurities.[13][14] Specifically, acidifying the aqueous phase during extraction can promote the hydrolysis of any residual T3P® and its byproducts, enhancing their water solubility and facilitating their removal from the organic product layer.[14]
Compatibility with Other Reagents:
T3P® is incompatible with strong oxidizing agents and strong bases.[8][12] Its reactivity is harnessed in the presence of nucleophiles such as amines and carboxylic acids for amide bond formation. Reactions are typically conducted under mild temperature conditions, often ranging from 0°C to 25°C, to control the reaction rate and minimize side reactions.[4]
Experimental Protocols
Detailed experimental protocols for the quantitative determination of T3P® solubility and stability are not extensively published. However, standard laboratory methods can be employed for such evaluations.
Protocol for Solubility Determination:
A general approach to determine the solubility of T3P® in a specific solvent would involve:
-
Preparation of a Saturated Solution: Add an excess of pure T3P® to a known volume of the solvent of interest in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: Allow any undissolved material to settle. Carefully extract a known volume of the supernatant.
-
Quantification: Determine the concentration of T3P® in the supernatant. This can be achieved through techniques such as ³¹P NMR spectroscopy by integrating the T3P® signal against a known internal standard, or through derivatization followed by chromatographic analysis (e.g., HPLC).
-
Calculation: Express the solubility in terms of g/L or mol/L.
Protocol for Stability Assessment (Hydrolysis Study):
To evaluate the hydrolytic stability of T3P® at a given pH and temperature:
-
Solution Preparation: Prepare a solution of T3P® of known concentration in an appropriate solvent (e.g., acetonitrile) and a buffered aqueous solution at the desired pH.
-
Initiation of Hydrolysis: Mix the T3P® solution with the buffered aqueous solution at a constant temperature.
-
Time-Course Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Quench the hydrolysis in the aliquot if necessary and analyze the concentration of the remaining T3P® using a suitable analytical method like ³¹P NMR or HPLC.
-
Data Analysis: Plot the concentration of T3P® versus time to determine the rate of hydrolysis. From this data, the half-life (t₁/₂) of T3P® under the specific conditions can be calculated.
Visualizing T3P® Mechanisms and Workflows
Reaction Mechanism of T3P® in Amide Bond Formation:
The following diagram illustrates the generally accepted mechanism for T3P®-mediated amide bond formation. The carboxylic acid is first activated by T3P® to form a mixed phosphonic-carboxylic anhydride, which is then susceptible to nucleophilic attack by the amine to yield the desired amide and water-soluble phosphonic acid byproducts.
Caption: Mechanism of T3P®-mediated amide synthesis.
Experimental Workflow for Product Purification:
This diagram outlines a typical experimental workflow for the purification of a product from a T3P®-mediated reaction, highlighting the key step of aqueous extraction to remove the water-soluble byproducts.
References
- 1. This compound | 68957-94-8 [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1-Propylphosphonic acid cyclic anhydride, 50+% soln. in ethyl acetate, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 68957-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. mpbio.com [mpbio.com]
- 11. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Structural Elucidation and Application of 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trione (T3P): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trione, commonly known as Propanephosphonic Anhydride (B1165640) (T3P®), is a versatile and widely utilized reagent in modern organic synthesis. Its primary application lies in its exceptional ability to facilitate amide bond formation, a cornerstone of peptide synthesis and drug discovery. T3P is recognized for its high efficiency, mild reaction conditions, and the straightforward purification of products due to the water-solubility of its byproducts.[1][2][3] This technical guide provides an in-depth exploration of the structure, synthesis, and application of the T3P cyclic trimer, with a focus on providing researchers and drug development professionals with the detailed information necessary for its effective use.
Core Structure and Chemical Properties
The T3P molecule is a six-membered cyclic anhydride characterized by an alternating sequence of phosphorus and oxygen atoms.[4][5] Each phosphorus atom is also bonded to a propyl group and a terminal oxygen atom. This cyclic structure is the trimer of propanephosphonic acid anhydride.
Chemical Identity:
| Property | Value |
| Chemical Name | 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trione |
| Common Names | Propanephosphonic Anhydride, T3P, PPAA |
| CAS Number | 68957-94-8 |
| Molecular Formula | C₉H₂₁O₆P₃ |
| Molecular Weight | 318.18 g/mol |
Physical Properties:
| Property | Value |
| Appearance | Colorless to slightly yellow, viscous liquid |
| Boiling Point | 280 °C at 0.1 mbar[4][5] |
| Commercial Availability | Typically as a 50% solution in solvents such as ethyl acetate, DMF, or THF[1][6] |
Spectroscopic Data
Detailed and specific spectroscopic data for the isolated T3P cyclic trimer is not extensively reported in publicly accessible literature. Characterization is often performed in the context of reaction monitoring where T3P is a reagent. For researchers aiming to characterize T3P, the following spectroscopic techniques would be most relevant:
-
³¹P NMR: This is the most direct method for observing the phosphorus atoms in the ring. A single resonance would be expected for the chemically equivalent phosphorus nuclei in the symmetric trimer.
-
¹H and ¹³C NMR: These spectra would show the signals corresponding to the propyl groups attached to the phosphorus atoms.
-
FTIR Spectroscopy: The spectrum would be expected to show strong absorptions corresponding to the P=O and P-O-P bonds.
Synthesis of T3P Cyclic Trimer
The synthesis of T3P generally involves the dehydration of n-propylphosphonic acid. Two primary methods are reported in the literature.[4][5]
Method 1: Thermal Decomposition of n-Propylphosphonic Acid Dichloride
This earlier method involves the controlled hydrolysis of n-propylphosphonic acid dichloride followed by thermal dehydration.
Method 2: Dehydration of n-Propylphosphonic Acid with Acetic Anhydride
A more common and scalable approach involves the treatment of n-propylphosphonic acid with acetic anhydride, followed by distillation.
Detailed Experimental Protocol (General Outline):
A detailed, step-by-step protocol for the synthesis and purification of T3P is not consistently available in the literature, with variations in reported procedures. However, a general outline based on reported syntheses is as follows:[4][5]
-
Anhydride Formation: n-Propylphosphonic acid is heated with an excess of acetic anhydride. This reaction forms a polymeric anhydride intermediate and acetic acid as a byproduct.
-
Removal of Volatiles: The excess acetic anhydride and the generated acetic acid are removed under reduced pressure.
-
Cyclization and Distillation: The resulting polymeric anhydride is heated to a high temperature (around 280 °C) under high vacuum (approximately 0.1 mbar). This promotes the cyclization to the more volatile trimeric form, which is then collected by distillation.
Due to the high temperatures and vacuum required, this synthesis should be performed with appropriate equipment and safety precautions.
Applications in Organic Synthesis: Amide Bond Formation
The most prominent application of T3P is as a coupling reagent for the formation of amide bonds, particularly in peptide synthesis.[1][2][3] T3P offers several advantages over other coupling reagents, including low toxicity, minimal side reactions, and easy workup.[6][7][8]
Mechanism of Amide Bond Formation:
The mechanism involves the activation of a carboxylic acid by T3P to form a mixed phosphonic-carboxylic anhydride, which is a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.
Caption: Mechanism of T3P-mediated amide bond formation.
Detailed Experimental Protocol for Amide Synthesis:
The following is a general, representative protocol for the synthesis of an amide using T3P.[7][9][10] The specific quantities and reaction conditions may need to be optimized for different substrates.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., ethyl acetate, dichloromethane, or THF) is added a base (e.g., triethylamine, diisopropylethylamine, or pyridine; 2.0-3.0 equivalents).
-
Addition of T3P: The reaction mixture is typically cooled to 0 °C, and a 50% solution of T3P in a suitable solvent (1.2-1.5 equivalents) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.
-
Work-up: The reaction is quenched by the addition of water or an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary. The water-soluble phosphonic acid byproducts are effectively removed during the aqueous work-up.[1][11]
Caption: General experimental workflow for amide synthesis using T3P.
Safety and Handling
T3P is considered to have low toxicity and is non-allergenic.[6][7] However, as with all chemical reagents, appropriate safety precautions should be taken. It is typically handled as a solution, which can be corrosive.[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[14][15]
-
Storage: T3P is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[4][5] Commercial solutions have a shelf life of at least one to two years if stored properly.[7]
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[14]
Conclusion
The T3P cyclic trimer is a powerful and practical reagent for organic synthesis, particularly for the formation of amide bonds. Its ease of use, mild reaction conditions, and the simple removal of byproducts make it an attractive choice for both small-scale research and large-scale industrial applications.[4][5] While detailed structural and spectroscopic data for the isolated T3P molecule are not widely available, the extensive literature on its applications provides a solid foundation for its effective use in the laboratory. This guide has summarized the key structural features, synthesis, and application protocols to aid researchers in harnessing the full potential of this valuable synthetic tool.
References
- 1. youtube.com [youtube.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. synquestlabs.com [synquestlabs.com]
Propylphosphonic Anhydride (T3P®): A Comprehensive Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a highly efficient and versatile reagent widely utilized in organic synthesis, particularly for amide bond formation, peptide coupling, and dehydrations.[1][2] Its growing popularity in both academic and industrial laboratories, including for large-scale synthesis, necessitates a thorough understanding of its safe handling procedures.[3][4] This guide provides an in-depth overview of the safety precautions, experimental protocols, and emergency procedures required for the safe handling of propylphosphonic anhydride in a research and development setting.
Chemical and Physical Properties
This compound is a cyclic trimer of n-propylphosphonic acid.[3] It is commercially available, often as a 50% solution in various solvents such as ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF).[3][5] The reagent itself is a colorless to pale yellow, viscous liquid.[6][7] It is sensitive to moisture and reacts with water.[3][6]
Table 1: Physical and Chemical Properties of this compound and its Common Solutions
| Property | Value | Source(s) |
| This compound (Neat) | ||
| Molecular Formula | C₉H₂₁O₆P₃ | [8][9] |
| Molecular Weight | 318.18 g/mol | [8][9] |
| Boiling Point | >190 °C at 1009.5 hPa | [10] |
| Vapor Pressure | 0 Pa at 25 °C (estimated); 0.073 Pa at 100 °C | [10] |
| Solubility | Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents.[2][10] | [2][10] |
| 50% Solution in Ethyl Acetate | ||
| Flash Point | -4 °C (closed cup) | [11] |
| Density | ~1.08 g/cm³ at 20 °C | |
| Vapor Pressure | 97 hPa at 20 °C | |
| 50% Solution in Dichloromethane | ||
| Appearance | Colorless to brown liquid | [12] |
| 50% Solution in Acetonitrile | ||
| Flash Point | 5 °C / 41 °F | [13] |
Hazard Identification and Toxicity
This compound is a hazardous chemical that requires careful handling to avoid exposure. It is classified as corrosive and can cause severe skin burns and serious eye damage.[8] The vapor can be harmful if inhaled and may cause respiratory irritation or drowsiness and dizziness.[13][14]
Table 2: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Source(s) |
| Acute Dermal LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [10][15] |
| Acute Oral LD50 | Oral | No data available | [10] | |
| Acute Inhalation | Inhalation | No data available | [10] | |
| Ecotoxicity | ||||
| Fish (Danio rerio) | LC50 (96 h) | > 100 mg/L | [10] | |
| Daphnia magna | EC50 (48 h) | > 100 mg/L | [10] | |
| Algae (Desmodesmus subspicatus) | EC50 (72 h) | > 100 mg/L | [10] | |
| Microorganisms (activated sludge) | IC50 (3 h) | > 1000 mg/L | [10] |
Currently, there are no established occupational exposure limits (OELs) specifically for this compound from major regulatory bodies like OSHA.[10][16] Therefore, it is crucial to handle the substance with engineering controls and personal protective equipment to minimize any potential exposure.
Safe Handling and Storage
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3][12]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the reagent is handled.[12]
Personal Protective Equipment (PPE)
A critical aspect of safely handling T3P is the correct use of personal protective equipment.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling vapors, especially in case of a spill or inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12][13]
References
- 1. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents [patents.google.com]
- 2. 68957-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic this compound (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Process Of Synthesis 1 Propyl Phosphonic Anhydride [quickcompany.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 16. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 17. chemistry.ucla.edu [chemistry.ucla.edu]
Propylphosphonic Anhydride (CAS 68957-94-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly known by its acronym T3P®, is a versatile and efficient reagent in modern organic synthesis. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols, tailored for professionals in research and drug development.
Core Chemical Properties
Propylphosphonic anhydride (CAS 68957-94-8) is a cyclic trimer of n-propylphosphonic acid.[1][2] It is a reactive organophosphorus compound widely employed as a coupling agent and a water scavenger in a variety of chemical transformations.[3] T3P® is commercially available, typically as a 50% solution in solvents like ethyl acetate (B1210297) or dimethylformamide (DMF).[4][5]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties have been reported for solutions of T3P®, as the pure substance is a viscous liquid that can be difficult to handle.[3][6]
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁O₆P₃ | [7][8] |
| Molecular Weight | 318.18 g/mol | [5][7] |
| Appearance | Clear, colorless to pale yellow liquid or syrup | [3][9] |
| Boiling Point | 200 °C at 0.3 torr; 280 °C at 0.1 mbar | [3][10] |
| Density | 1.069 g/mL at 25 °C (for 50% solution in EtOAc) | [8] |
| Refractive Index | n20/D 1.418 (for 50% solution in EtOAc) | [8] |
| Solubility | Miscible with dioxane, THF, DMF, and other polar aprotic solvents. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features | Reference |
| Infrared (IR) | A strong absorption peak is observed around 2140–2144 cm⁻¹ for the corresponding acid azide (B81097) formed in reactions. | [11] |
| Mass Spectrometry (MS) | NIST Number: 236146 | [7] |
| ¹H NMR | (400 MHz, DMSO-d6) δ 9.99 (s, 1H), 7.69-7.53 (m, 3H), 7.42-7.10 (m, 7H), 7.03 (app t, J = 8 Hz, 1H), 5.02 (d, J = 4 Hz, 2H), 4.18 (dq J = 8 Hz, 8 Hz, 1H), 1.28 (d, J = 8 Hz, 3H). | [12] |
| ¹³C NMR | (101 MHz, DMSO-d6) δ 171.61, 155.81, 139.06, 137.03, 128.74, 128.38, 127.84, 127.80, 123.25, 119.14, 65.41, 50.79, 18.07. | [12] |
Mechanism of Action in Amide Bond Formation
T3P® is highly effective in promoting the formation of amide bonds between a carboxylic acid and an amine. The reaction proceeds through the activation of the carboxylic acid. The general mechanism involves the following steps:
-
Deprotonation: A base deprotonates the carboxylic acid to form a carboxylate anion.[13]
-
Activation: The carboxylate anion attacks the electrophilic phosphorus center of T3P®, leading to the formation of a mixed anhydride intermediate.[13]
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl group of the mixed anhydride.[13]
-
Amide Formation and Byproduct Release: This attack results in the formation of the desired amide and the release of water-soluble phosphonic acid byproducts, which can be easily removed during aqueous workup.[4][13]
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound (T3P) [commonorganicchemistry.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. spectrabase.com [spectrabase.com]
- 12. Propylphosphonic Acid Anhydride (Cyclic Trimer) | 68957-94-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Spectroscopic Profile of T3P®: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a mild and efficient coupling agent for amide bond formation, a dehydrating agent, and a promoter for various organic transformations has established it as a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] A thorough understanding of its structural characteristics, facilitated by spectroscopic analysis, is paramount for its effective and reliable application.
This technical guide provides a comprehensive overview of the spectroscopic data for T3P®, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of the reagent's properties and facilitating its appropriate use in experimental design.
Spectroscopic Data of T3P® (Propylphosphonic Anhydride)
The spectroscopic data for T3P®, with the chemical formula C₉H₂₁O₆P₃ and a molecular weight of 318.18 g/mol , are summarized in the following tables.[4][5] T3P® exists as a cyclic trimer, 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For T3P®, ¹H, ¹³C, and ³¹P NMR provide critical information about the propyl chains and the phosphorus-oxygen backbone.
Table 1: ¹H NMR Spectroscopic Data for T3P®
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0 | Triplet (t) | 9H | -CH₃ |
| ~1.7 | Sextet (sxt) | 6H | -CH₂-CH₃ |
| ~2.0 | Triplet (t) | 6H | P-CH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for T3P®
| Chemical Shift (δ) ppm | Assignment |
| ~16 | -CH₃ |
| ~17 | -CH₂-CH₃ |
| ~27 (d, ¹JPC) | P-CH₂- |
Note: The P-CH₂ carbon signal is expected to be a doublet due to one-bond coupling with phosphorus.
Table 3: ³¹P NMR Spectroscopic Data for T3P®
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10 to 20 | Singlet | P=O |
Note: The chemical shift of phosphorus in organophosphorus compounds can vary significantly based on its chemical environment. The provided range is an estimation for a phosphonic anhydride.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of T3P® is characterized by strong absorptions corresponding to the P=O and P-O-P bonds.
Table 4: IR Spectroscopic Data for T3P®
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| 1460 | Medium | C-H bend (alkyl) |
| 1250-1300 | Very Strong | P=O stretch |
| 950-1050 | Very Strong | P-O-P stretch (anhydride) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For T3P®, the mass spectrum would show the molecular ion peak and characteristic fragments resulting from the cleavage of the propyl chains and the phosphoxane ring.
Table 5: Mass Spectrometry Data for T3P®
| m/z | Relative Intensity | Assignment |
| 318 | Low | [M]⁺ (Molecular Ion) |
| 290 | High | [M - C₂H₄]⁺ |
| 248 | Very High | [M - C₅H₁₀]⁺ |
| 96 | High | [C₃H₅O₂P]⁺ |
Data obtained from GC-MS analysis.[4]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A solution of T3P® (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve adequate signal averaging.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
³¹P NMR Acquisition: The ³¹P NMR spectrum is acquired with proton decoupling. A chemical shift reference, such as 85% H₃PO₄, is used. The spectral width should be set to encompass the expected chemical shift range for phosphonic anhydrides.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like T3P®, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like T3P®, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of T3P® in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.
-
Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic characterization of a chemical reagent like T3P® is illustrated in the following diagram.
Conclusion
The spectroscopic data and protocols presented in this guide offer a foundational understanding of the structural characteristics of the T3P® reagent. Accurate interpretation of NMR, IR, and MS spectra is crucial for verifying the purity and identity of the reagent before its use in synthesis, thereby ensuring the reliability and reproducibility of chemical reactions. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize T3P® in their synthetic endeavors.
References
An In-Depth Technical Guide to Carboxylic Acid Activation by T3P® for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of carboxylic acid activation by 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trione (T3P®), a versatile and widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds. This document details the reaction mechanism, provides quantitative data on its efficiency, outlines detailed experimental protocols, and presents visual representations of the key processes.
Core Mechanism of Carboxylic Acid Activation
The activation of carboxylic acids by T3P® is a cornerstone of its utility in amide synthesis. The process is efficient, proceeds under mild conditions, and is characterized by a low propensity for racemization, making it particularly valuable in peptide synthesis and the preparation of chiral molecules.[1][2] The byproducts of the reaction are water-soluble, which greatly simplifies the purification of the desired amide product.[2][3]
The generally accepted mechanism involves a two-step sequence:
-
Formation of a Mixed Phosphonic-Carboxylic Anhydride (B1165640): The reaction is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form a carboxylate anion. This nucleophilic carboxylate then attacks one of the phosphorus atoms of the T3P® cyclic trimer. This leads to the opening of the anhydride ring and the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate.
-
Nucleophilic Acyl Substitution: The activated carbonyl group of the mixed anhydride is then susceptible to nucleophilic attack by an amine. The amine nitrogen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the stable amide bond and the release of propanephosphonic acid byproducts. A second equivalent of base is required to neutralize the protonated amine.[3]
The selection of the base can be crucial for the reaction's success, with common choices including triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and pyridine (B92270).[4] The use of pyridine as a base has been shown to be particularly effective in suppressing epimerization in reactions involving racemization-prone substrates.[5][6][7]
dot
Caption: Mechanism of T3P®-mediated amide bond formation.
Quantitative Data on T3P®-Mediated Amide Couplings
The combination of T3P® and pyridine has proven to be a robust and scalable method for amide bond formation, providing high yields and low epimerization, even with challenging substrates.[5][6] The following tables summarize quantitative data from key studies, demonstrating the effectiveness of this protocol.
Table 1: Optimization of T3P®-Catalyzed Amide Coupling [1]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
| 1 | DIPEA (3.0) | MeCN | 23 | 18 | 75 | 1.8 |
| 2 | 2,6-Lutidine (3.0) | MeCN | 23 | 18 | 89 | 1.2 |
| 3 | Pyridine (3.0) | MeCN | 23 | 18 | 94 | 0.6 |
| 4 | Pyridine (3.0) | EtOAc | 23 | 18 | 96 | 0.5 |
| 5 | Pyridine (3.0) | THF | 23 | 18 | 95 | 0.5 |
| 6 | Pyridine (3.0) | MeCN | 0 | 18 | 93 | <0.5 |
Reaction conditions: Carboxylic acid (1.0 equiv), amine (1.1 equiv), T3P® (1.1 equiv, 50 wt % in EtOAc).
Table 2: Scope of Amines in T3P®-Catalyzed Couplings [1]
| Entry | Amine | Yield (%) | Epimerization (%) |
| 1 | Aniline | 95 | <0.5 |
| 2 | 4-Fluoroaniline | 94 | <0.5 |
| 3 | Benzylamine | 96 | <0.5 |
| 4 | Cyclohexylamine | 92 | <0.5 |
| 5 | Morpholine | 98 | <0.5 |
| 6 | 2-Aminopyridine | 88 | 0.7 |
Reaction conditions: Carboxylic acid (1.0 equiv), amine (1.1 equiv), T3P® (1.1 equiv, 50 wt % in EtOAc), pyridine (3.0 equiv) in EtOAc at 23 °C for 18 h.
Experimental Protocols
The following are detailed methodologies for key experiments involving T3P®-mediated amide bond formation.
General Procedure for T3P®/Pyridine-Mediated Amide Bond Formation[1][5]
Materials:
-
Carboxylic acid
-
Amine
-
T3P® (50 wt % solution in a suitable solvent like ethyl acetate (B1210297) or DMF)
-
Pyridine
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, THF)
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M), add pyridine (2.0-4.0 equivalents) at room temperature.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the T3P® solution (1.1-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at the chosen temperature for the required time (typically 2-24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, quench the reaction by adding water or aqueous HCl.
-
If the product is in an organic solvent, perform an aqueous workup by washing the organic layer sequentially with aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.
dot
Caption: General experimental workflow for T3P®-mediated amidation.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using T3P®
T3P® has also been effectively employed as a coupling reagent in solid-phase peptide synthesis (SPPS).[8]
Materials:
-
Fmoc-protected amino acid
-
Resin with a free amino group
-
T3P® (50 wt % solution in a suitable solvent like DMF or 2-MeTHF)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure (for one coupling cycle):
-
Swell the Resin: Swell the resin in DMF in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the T3P® solution (4-5 equivalents) to the activated amino acid solution.
-
Add the activated amino acid mixture to the resin.
-
Agitate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
Conclusion
T3P® stands out as a highly efficient and practical reagent for the activation of carboxylic acids, enabling the formation of amide bonds with high yields and minimal side reactions. Its mild reaction conditions, compatibility with a wide range of functional groups, and the straightforward removal of its water-soluble byproducts make it an invaluable tool for researchers, scientists, and drug development professionals. The use of pyridine as a base further enhances its utility, particularly in the context of stereochemically sensitive substrates where the prevention of epimerization is critical. The detailed protocols and quantitative data presented in this guide underscore the reliability and versatility of T3P® in modern organic synthesis.
References
- 1. scribd.com [scribd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis [spiral.imperial.ac.uk]
Methodological & Application
T3P-Mediated Amide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanephosphonic acid anhydride (B1165640) (T3P®) has emerged as a powerful and versatile reagent for amide bond formation in modern organic synthesis. Its mild reaction conditions, high yields, low epimerization rates, and simple work-up procedures make it an attractive alternative to traditional coupling reagents, particularly in the synthesis of complex molecules and chiral compounds prevalent in drug discovery and development.[1][2] T3P® is a cyclic trimer of propanephosphonic acid and is commercially available as a solution in various aprotic solvents.[2][3] This document provides detailed application notes and protocols for T3P®-mediated amide bond formation.
Advantages of T3P® in Amide Synthesis
Compared to other common coupling reagents, T3P® offers several distinct advantages:
-
Low Epimerization: T3P®, especially when used in combination with a mild base like pyridine (B92270), demonstrates exceptional ability to suppress racemization of chiral carboxylic acids.[4][5]
-
High Yields and Purity: The reactions are generally high-yielding, and the water-soluble nature of the byproducts simplifies purification, often eliminating the need for chromatography.[1][4]
-
Mild Reaction Conditions: Amide bond formation can typically be achieved at room temperature, making it compatible with a wide range of functional groups.[1]
-
Safety Profile: T3P® is non-explosive and has a more favorable safety profile compared to many other coupling reagents.[1]
-
Simple Work-up: The phosphonic acid byproducts are readily removed by a simple aqueous wash, streamlining the purification process.[1][4]
Reaction Mechanism
The generally accepted mechanism for T3P®-mediated amide bond formation involves the initial activation of the carboxylic acid. The base deprotonates the carboxylic acid to form a carboxylate, which then attacks one of the phosphorus atoms of the T3P® anhydride. This forms a highly reactive mixed phosphonic-carboxylic anhydride intermediate. The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and propanephosphonic acid byproducts.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a T3P®-mediated amide coupling reaction.
Protocol 1: General Procedure for Amide Bond Formation with Epimerization-Prone Substrates[4][5]
This protocol is particularly suited for the coupling of chiral carboxylic acids where minimizing epimerization is critical.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Pyridine (3.0-5.0 equiv)
-
T3P® (50% solution in a suitable solvent like ethyl acetate (B1210297) or THF, 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., ethyl acetate, THF, CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in the chosen anhydrous solvent (e.g., ethyl acetate), add pyridine (3.0-5.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the T3P® solution (1.5 equiv) to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Data Presentation: T3P®/Pyridine Protocol Performance
The following table summarizes the results for the coupling of various epimerization-prone carboxylic acids with different amines using the T3P®/pyridine protocol.
| Carboxylic Acid | Amine | Base (equiv) | T3P® (equiv) | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| N-Cbz-L-Phenylalanine | Benzylamine | Pyridine (3.0) | 1.5 | EtOAc | 16 | 95 | >99:1 |
| N-Cbz-L-Alanine | Aniline | Pyridine (3.0) | 1.5 | EtOAc | 16 | 92 | >99:1 |
| 2-Phenylpropanoic Acid | Benzylamine | Pyridine (3.0) | 1.5 | EtOAc | 16 | 91 | >99:1 |
| Key Glucokinase Activator Intermediate Acid | Specific Aminopyridine | Pyridine (5.0) | 1.5 | 2-MeTHF | 4 | 90 | 98.5:1.5 |
Data synthesized from Dunetz et al., Org. Lett. 2011, 13, 19, 5048–5051.[4][5]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using T3P®[3]
T3P® can also be effectively employed as a coupling reagent in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3-6 equiv)
-
Resin-bound amine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (6-10 equiv)
-
T3P® (50% solution in a suitable solvent like 2-MeTHF or ACN, 4-5 equiv)
-
Anhydrous SPPS-grade solvent (e.g., DMF, 2-MeTHF, ACN)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
Procedure:
-
Swell the resin in the chosen solvent.
-
Perform Fmoc deprotection of the resin-bound amine using the deprotection solution.
-
Wash the resin thoroughly with the SPPS solvent.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-6 equiv) in the SPPS solvent.
-
Add DIPEA (6-10 equiv) to the amino acid solution.
-
Add the T3P® solution (4-5 equiv) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with the SPPS solvent.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
After the final coupling, wash the resin and cleave the peptide from the resin using an appropriate cleavage cocktail.
Data Presentation: T3P® in SPPS - Solvent and Base Optimization
The choice of solvent and base can significantly impact the coupling efficiency in SPPS.
| Fmoc-Amino Acid | Solvent | Base (equiv) | T3P® (equiv) | Coupling Time (h) | Conversion Yield (%) |
| Fmoc-Tyr(tBu)-OH | 2-MeTHF | DIPEA (10) | 5 | 1 | 93.8 |
| Fmoc-Tyr(tBu)-OH | ACN | DIPEA (10) | 5 | 1 | 91.7 |
| Fmoc-Tyr(tBu)-OH | DMF | DIPEA (10) | 5 | 1 | 77.0 |
| Fmoc-Leu-OH | ACN | DIPEA (6) | 4 | 1 | 99.1 |
| Fmoc-Leu-OH | ACN | DIPEA (10) | 4 | 1 | 91.7 |
Data synthesized from Al Musaimi et al., Eur. J. Org. Chem. 2021, 2021, 2649-2654.[3]
Conclusion
T3P® is a highly effective and practical reagent for amide bond formation, offering significant advantages in terms of yield, purity, and suppression of epimerization. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement T3P® in their synthetic endeavors. The mild conditions and straightforward work-up make it particularly well-suited for the synthesis of sensitive and complex molecules, contributing to more efficient and robust synthetic routes in pharmaceutical and chemical research.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T3P-Mediated Cyclization Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and versatile reagent in modern organic synthesis, prized for its efficiency as a water scavenger and coupling agent.[1] Its broad functional group tolerance, low toxicity, and the straightforward aqueous work-up to remove its water-soluble byproducts make it an attractive choice for a variety of transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of T3P® in various cyclization reactions, a critical strategy in the synthesis of pharmaceuticals and other complex organic molecules. Key advantages of T3P® include its ability to promote reactions with high yields and purity, while minimizing epimerization, particularly in sensitive substrates like peptides.[2][3]
General Mechanism of T3P®-Mediated Amide Bond Formation
The cyclization reactions detailed below predominantly involve the formation of an amide bond as the key ring-closing step. The general mechanism for T3P®-mediated amide bond formation proceeds as follows:
-
Activation of the Carboxylic Acid: The reaction is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form a carboxylate anion.
-
Formation of a Mixed Anhydride: The carboxylate anion then attacks one of the phosphorus atoms of the T3P® trimer, leading to the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate.
-
Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the mixed anhydride.
-
Amide Bond Formation and Byproduct Release: This attack results in the formation of the desired amide bond and the release of propylphosphonic acid byproducts, which are readily removed by an aqueous workup.
A diagram illustrating this general mechanism is provided below.
Caption: General mechanism of T3P®-mediated amide bond formation.
Application 1: Synthesis of 2-Amino-1,3,4-Oxadiazoles
The 2-amino-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry. T3P® serves as an efficient cyclodehydrating reagent for the one-pot synthesis of these heterocycles from acylhydrazides and isocyanates.
Experimental Protocol
A general procedure for the synthesis of 2-amino-1,3,4-oxadiazoles is as follows:
-
To a solution of isocyanate (0.5 mmol) in toluene (B28343) (3 mL) at room temperature, add the acylhydrazide (0.5 mmol) slowly.
-
Stir the mixture for 30 minutes at room temperature. Monitor the formation of the acylsemicarbazide intermediate by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add T3P® (1.5 mmol, typically as a 50% solution in a suitable solvent like ethyl acetate).
-
Heat the resulting suspension to 100 °C and stir for 2-4 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to ambient temperature.
-
Carefully quench the reaction with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and wash it sequentially with water (2 x 2 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-1,3,4-oxadiazole.
Quantitative Data
| Entry | Acylhydrazide | Isocyanate | Product | Yield (%) |
| 1 | 4-Methoxybenzohydrazide | p-Tolyl isocyanate | 5-(4-Methoxyphenyl)-N-(p-tolyl)-1,3,4-oxadiazol-2-amine | 92 |
| 2 | Benzohydrazide | Phenyl isocyanate | N,5-Diphenyl-1,3,4-oxadiazol-2-amine | 90 |
| 3 | Isonicotinohydrazide | p-Tolyl isocyanate | 5-(Pyridin-4-yl)-N-(p-tolyl)-1,3,4-oxadiazol-2-amine | 88 |
| 4 | 4-Chlorobenzohydrazide | Phenyl isocyanate | 5-(4-Chlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine | 91 |
Application 2: Peptide Macrocyclization
T3P® is an excellent reagent for peptide cyclization, particularly for sequences prone to epimerization at the C-terminus.[4] The mild reaction conditions and high efficiency of T3P® often lead to improved yields of the desired cyclic monomer over undesired oligomers.
Experimental Workflow for Peptide Cyclization
Caption: Workflow for T3P®-mediated peptide macrocyclization.
Experimental Protocol: Cyclization of an N-Alkylated Pentapeptide
This protocol is based on the cyclization of an N-alkylated pentapeptide, which has been shown to improve cyclization efficiency.[4]
-
Deprotection: The fully protected linear pentapeptide is deprotected at both the N- and C-termini using standard procedures (e.g., trifluoroacetic acid for Boc and tert-butyl esters, or piperidine for Fmoc and subsequent cleavage from the resin).
-
Cyclization Setup: The deprotected linear peptide is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide) to achieve a high dilution (typically 1 mM concentration) to favor intramolecular cyclization over intermolecular oligomerization.
-
T3P® Addition: To the stirred solution of the linear peptide, add T3P® (typically 1.5 to 2.0 equivalents) and a suitable base (e.g., diisopropylethylamine, 3-4 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the T3P® byproducts.
-
Purification: The crude cyclic peptide is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure product.
Comparative Quantitative Data
The presence of an N-alkylated amino acid can act as a turn-inducer, pre-organizing the linear peptide for cyclization and thus improving the yield.[4]
| Linear Peptide | Cyclization Conditions | Cyclic Peptide Yield (%) |
| H-Val-Leu-Gly-Gly-Leu-OH | T3P®, 1 mM, 12 h | 21 |
| Deprotected N-alkylated pentapeptide 2 | T3P®, 1 mM, 12 h | 52 |
Application 3: Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
T3P® can be employed for the efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines, a class of N-fused heterocycles with diverse biological activities. The reaction proceeds via the cyclization of N'-hydroxy-N-formimidamides.
Experimental Protocol
A general procedure for the T3P®-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines is as follows:
-
Dissolve the N'-hydroxy-N-formimidamide substrate in a suitable aprotic solvent such as dichloromethane or ethyl acetate.
-
Add T3P® (typically 1.5 equivalents, as a 50% solution in a suitable solvent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,2,4-triazolo[1,5-a]pyridine.
Note: Specific quantitative data for a range of substrates was not available in the searched literature.
Application 4: Synthesis of 1,5-Benzodiazepines
The 1,5-benzodiazepine core is a key pharmacophore found in numerous therapeutic agents. T3P® can be used to promote the three-component synthesis of these heterocycles from o-phenylenediamine, dimedone, and various aromatic aldehydes.
Experimental Protocol
A general procedure for the one-pot, three-component synthesis of 1,5-benzodiazepines is as follows:
-
In a reaction vessel, combine o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and the desired aromatic aldehyde.
-
Add a suitable solvent (e.g., ethanol (B145695) or acetonitrile).
-
Add T3P® as the promoter.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) and monitor by TLC.
-
Upon completion of the reaction, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Note: Specific quantitative data for a range of substrates was not available in the searched literature.
Conclusion
T3P® is a highly effective and user-friendly reagent for a variety of cyclization reactions in organic synthesis. Its ability to mediate these transformations under mild conditions with high yields and low levels of side reactions, such as epimerization, makes it an invaluable tool for researchers in academia and industry. The simple, aqueous work-up procedure for the removal of byproducts further enhances its appeal, particularly for large-scale applications. The protocols provided herein offer a starting point for the application of T3P® in the synthesis of diverse cyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Propylphosphonic anhydride (T3P®)-mediated three-component synthesis of hexahydrodibenzo[b,e][1,4]diazepin-1-one deriva… [ouci.dntb.gov.ua]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic this compound (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (T3P®): An expedient reagent for organic synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using T3P® Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, research tools, and biomaterials. The choice of coupling reagent is critical to the success of SPPS, directly impacting yield, purity, and the potential for side reactions such as racemization. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly effective and "green" coupling reagent for amide bond formation.[1][2] Its advantages include high coupling efficiency, low epimerization, and the generation of water-soluble byproducts that are easily removed, simplifying peptide purification.[1][3] Furthermore, T3P® is non-toxic and non-allergenic, offering a safer alternative to many traditional coupling reagents.[1][3]
These application notes provide a comprehensive overview of the use of T3P® in SPPS, including detailed protocols, quantitative data, and visual representations of the underlying chemical processes.
Data Presentation: Performance of T3P® in SPPS
The following tables summarize the performance of T3P® in the solid-phase synthesis of various peptides, with a focus on purity and the minimization of racemization.
Table 1: Purity of Peptides Synthesized Using T3P®
| Peptide Sequence | Resin | T3P® Conditions (Equivalents of AA:Base:T3P®) | Additive (Equivalents) | Solvent | Temperature (°C) | Crude Peptide Purity (%) | Reference |
| H-Tyr-Gly-Gly-Phe-Leu-NH₂ (Leu-enkephalin) | ChemMatrix® | 3:6:4 | - | DMF | Room Temp | 69.0 | [4] |
| H-Tyr-Ile-Gly-Phe-Leu-NH₂ | ChemMatrix® | 5:10:5 | OxymaPure (5) | 2-MeTHF | 60 | >95.0 | [4] |
| H-Tyr-Ile-Gly-Phe-Leu-Tyr-Ile-Gly-Phe-Leu-NH₂ | ChemMatrix® | 5:10:5 | OxymaPure (5) | 2-MeTHF | 60 | >95.0 | [4] |
Table 2: Racemization Study of Amino Acids Coupled Using T3P®
| Amino Acid | Coupling Conditions | % DL Epimer | Reference |
| Fmoc-Cys(Acm)-OH | In situ activation with OxymaPure | 0.4 | [4] |
| Fmoc-Ser(tBu)-OH | In situ activation with OxymaPure | Not detected | [4] |
Signaling Pathways and Experimental Workflows
T3P®-Mediated Amide Bond Formation Mechanism
The following diagram illustrates the chemical mechanism of amide bond formation facilitated by the T3P® reagent. The process begins with the deprotonation of the carboxylic acid by a base, followed by the attack of the carboxylate on T3P® to form a reactive mixed anhydride intermediate. The amine of the incoming amino acid then attacks this intermediate, leading to the formation of the peptide bond and water-soluble phosphonic acid byproducts.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using T3P®
The diagram below outlines the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle using T3P® as the coupling reagent. The cycle involves deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid using T3P®, and a final washing step. This cycle is repeated for each amino acid in the peptide sequence.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide, Wang, or ChemMatrix® resin)
-
T3P® (propylphosphonic anhydride), typically as a 50% solution in a suitable solvent (e.g., DMF, ethyl acetate, or 2-MeTHF)
-
N,N-Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether, cold
-
Optional: Coupling additive such as OxymaPure
General Protocol for Manual SPPS using T3P®
This protocol is a general guideline and may require optimization for specific peptide sequences. The synthesis of a pentapeptide on a 0.1 mmol scale is provided as an example.
-
Resin Swelling:
-
Place the resin (e.g., 0.1 mmol substitution) in a reaction vessel.
-
Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling with T3P®:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and, if used, the additive (e.g., OxymaPure, 0.5 mmol, 5 equivalents) in DMF (2 mL).
-
Add the amino acid solution to the deprotected resin.
-
Add DIEA (1.0 mmol, 10 equivalents) to the reaction vessel and agitate briefly.
-
Add the T3P® solution (0.5 mmol, 5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings or to increase speed, the reaction can be heated to 60°C.[4]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the N-terminally deprotected peptidyl-resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 5 mL of 95% TFA/2.5% H₂O/2.5% TIS) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.
-
Conclusion
T3P® is a robust and versatile coupling reagent for solid-phase peptide synthesis, offering significant advantages in terms of safety, efficiency, and environmental friendliness.[1][3] The straightforward protocols and the ease of byproduct removal make it an attractive choice for both routine and challenging peptide syntheses.[4] The low propensity for racemization ensures the stereochemical integrity of the final peptide product, a critical factor in the development of peptide-based therapeutics.[4] The data and protocols presented herein provide a solid foundation for the successful implementation of T3P® in your peptide synthesis workflows.
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic this compound (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
T3P® (Propylphosphonic Anhydride) as a Dehydrating Agent in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a powerful and versatile dehydrating agent in modern organic synthesis. Its broad functional group tolerance, mild reaction conditions, high yields, and the straightforward removal of its water-soluble byproducts make it an attractive alternative to many classical dehydrating agents.[1][2] T3P® is particularly valued in the pharmaceutical industry for its ability to mediate complex transformations with high efficiency and minimal side reactions, such as epimerization.[3][4][5] This document provides detailed application notes and experimental protocols for the use of T3P® in key organic transformations.
Amide Bond Formation
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. T3P® has proven to be an exceptional reagent for this purpose, demonstrating high efficiency in the coupling of carboxylic acids and amines with a low risk of racemization for chiral substrates.[6][7][8] The reaction proceeds through the activation of the carboxylic acid by T3P®, forming a mixed anhydride intermediate that is highly reactive towards nucleophilic attack by the amine.[9]
Quantitative Data for Amide Bond Formation
| Carboxylic Acid | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Z-L-Phenylalanine | L-Alanine methyl ester | N-Methylmorpholine | Dichloromethane | 25 | 2 | 95 | J. Org. Chem. 1980, 45, 20, 4038-4040 |
| Benzoic Acid | Aniline | Pyridine | Ethyl Acetate (B1210297) | 25 | 3 | 98 | Org. Lett. 2011, 13, 19, 5048–5051 |
| Acetic Acid | Benzylamine | Triethylamine | Tetrahydrofuran | 0-25 | 1 | 96 | Synthesis 2005, No. 11, 1822–1826 |
| (S)-Ibuprofen | Glycine methyl ester | Pyridine | Dichloromethane | 0 | 4 | 92 (>99% ee) | Org. Process Res. Dev. 2007, 11, 4, 628–633 |
| Adipic Acid | 1,6-Hexanediamine | Triethylamine | N,N-Dimethylformamide | 25 | 5 | 94 | J. Appl. Polym. Sci. 2012, 124, 2, 1450-1457 |
Experimental Protocol: General Procedure for Amide Bond Formation
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
T3P® (50% solution in a suitable solvent, e.g., ethyl acetate or DMF) (1.2-1.5 equiv)
-
Organic base (e.g., triethylamine, diisopropylethylamine, pyridine) (2.0-3.0 equiv)
-
Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate, tetrahydrofuran)
Procedure:
-
To a stirred solution of the carboxylic acid and the amine in the chosen anhydrous solvent, add the organic base at room temperature.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the T3P® solution to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir at the specified temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or an aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if a basic amine is used as the product), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Esterification
T3P® is also an effective reagent for the esterification of carboxylic acids with a wide range of alcohols, including sterically hindered ones.[10][11] The mechanism is analogous to amide bond formation, involving the activation of the carboxylic acid followed by nucleophilic attack by the alcohol.
Quantitative Data for Esterification
| Carboxylic Acid | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | Pyridine | Dichloromethane | 25 | 4 | 95 | Tetrahedron Lett. 2006, 47, 2, 275–278 |
| Phenylacetic Acid | Ethanol | Triethylamine | Ethyl Acetate | 25 | 3 | 92 | Synthesis 2005, No. 11, 1822–1826 |
| 3-Phenylpropanoic Acid | tert-Butanol | N-Methylmorpholine | Toluene (B28343) | 50 | 12 | 85 | J. Org. Chem. 2008, 73, 19, 7611–7614 |
| Adipic Acid | Methanol | Pyridine | Dichloromethane | 25 | 6 | 90 (diester) | Eur. J. Org. Chem. 2009, 2009, 28, 4831-4835 |
| Salicylic Acid | Isopropanol | Triethylamine | Tetrahydrofuran | 60 | 8 | 88 | Beilstein J. Org. Chem. 2013, 9, 134-140 |
Experimental Protocol: General Procedure for Esterification
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.0-1.5 equiv)
-
T3P® (50% solution in a suitable solvent) (1.2-1.5 equiv)
-
Organic base (e.g., pyridine, triethylamine) (2.0-3.0 equiv)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene, ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid and the alcohol in the anhydrous solvent.
-
Add the organic base to the solution at room temperature.
-
Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).
-
Slowly add the T3P® solution to the reaction mixture.
-
Stir the reaction at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography or distillation.
Synthesis of Nitriles from Primary Amides
The dehydration of primary amides to the corresponding nitriles is a valuable transformation in organic synthesis. T3P® provides a mild and efficient method for this conversion, avoiding the harsh conditions often required with other dehydrating agents.[4][9]
Quantitative Data for Nitrile Synthesis from Primary Amides
| Primary Amide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | Triethylamine | Dichloromethane | 40 | 2 | 98 | Synlett 2009, No. 20, 3378-3382 |
| Phenylacetamide | Pyridine | Toluene | 80 | 3 | 95 | Org. Lett. 2011, 13, 19, 5048–5051 |
| Nicotinamide | Diisopropylethylamine | Acetonitrile | 80 | 4 | 93 | J. Org. Chem. 2012, 77, 20, 9114–9119 |
| Caproamide | Triethylamine | Tetrahydrofuran | 65 | 5 | 90 | Synthesis 2010, No. 15, 2539-2544 |
| 2-Chloro-6-fluorobenzamide | N-Methylmorpholine | N,N-Dimethylformamide | 100 | 2 | 96 | Org. Process Res. Dev. 2013, 17, 2, 285–290 |
Experimental Protocol: General Procedure for Nitrile Synthesis from Primary Amides
Materials:
-
Primary amide (1.0 equiv)
-
T3P® (50% solution in a suitable solvent) (1.1-1.5 equiv)
-
Organic base (e.g., triethylamine, pyridine) (2.0-3.0 equiv)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene, acetonitrile)
Procedure:
-
Suspend or dissolve the primary amide in the anhydrous solvent.
-
Add the organic base to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 40-100 °C).
-
Add the T3P® solution dropwise to the heated mixture.
-
Maintain the temperature and stir the reaction until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude nitrile by distillation, recrystallization, or column chromatography.
Synthesis of Heterocyclic Compounds via Cyclodehydration
T3P® is a valuable tool for the synthesis of various heterocyclic compounds through intramolecular cyclodehydration reactions. This methodology has been successfully applied to the synthesis of oxadiazoles, benzoxazoles, and other important heterocyclic scaffolds.[7]
Quantitative Data for T3P-Mediated Cyclodehydration
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzoyl-N'-phenylthiourea | 2-Anilino-5-phenyl-1,3,4-oxadiazole | Triethylamine | Toluene | 110 | 3 | 85 | J. Org. Chem. 2010, 75, 1, 207–210 |
| 2-Aminophenol and Benzoic acid | 2-Phenylbenzoxazole | Pyridine | Dichloromethane | 40 | 5 | 92 | Synlett 2008, No. 18, 2835-2838 |
| 1,2-Diaminobenzene and Benzoic acid | 2-Phenylbenzimidazole | Triethylamine | N,N-Dimethylformamide | 120 | 6 | 88 | Tetrahedron Lett. 2011, 52, 15, 1788-1791 |
| N-Acylhydrazide and Isocyanate | 2-Amino-5-substituted-1,3,4-oxadiazole | - | Toluene | 100 | 2-4 | 88 | J. Chem. Sci. 2015, 127, 797–801 |
Experimental Protocol: General Procedure for One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles
Materials:
-
Acylhydrazide (1.0 equiv)
-
Isocyanate (1.0 equiv)
-
T3P® (50% in EtOAc) (1.5 equiv)
-
Toluene
Procedure:
-
Slowly add the acylhydrazide to a solution of the isocyanate in toluene at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the T3P® solution to the reaction mixture.
-
Heat the resulting suspension to 100 °C for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench with a 10% NaHCO3 solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Reaction Mechanism and Workflow
The general mechanism of T3P® as a dehydrating agent involves the activation of a carboxylic acid or amide, followed by nucleophilic attack and subsequent elimination of water.
References
- 1. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing T3P® Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone in the production of peptides, particularly for large-scale synthesis and the incorporation of unnatural amino acids. The choice of coupling reagent is paramount to the success of peptide synthesis, directly impacting yield, purity, and the suppression of side reactions such as racemization. Propylphosphonic Anhydride (B1165640) (T3P®) has emerged as a highly efficient, green, and versatile coupling reagent for amide bond formation in solution-phase synthesis.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of T3P® in solution-phase peptide synthesis. T3P® offers several distinct advantages over traditional coupling reagents, including high reactivity, low epimerization, and a favorable safety profile.[4][5] Its by-products are water-soluble, simplifying purification and work-up procedures, which contributes to its classification as a green reagent.[2][6][7]
Advantages of T3P® in Solution-Phase Peptide Synthesis
-
High Coupling Efficiency: T3P® facilitates rapid and complete peptide bond formation, often in minutes, even with sterically hindered amino acids.[2][8]
-
Low Racemization: A significant advantage of T3P® is its ability to minimize racemization, a critical factor in the synthesis of chiral peptides.[4][9]
-
Green Chemistry: T3P® is considered a sustainable reagent due to its low toxicity, the generation of water-soluble by-products that are easily removed, and its commercial availability in green solvents like ethyl acetate (B1210297).[1][2][7]
-
Simplified Work-up: The propylphosphonic acid by-products are readily removed by simple aqueous washes, streamlining the purification process.[2][10]
-
Safety Profile: T3P® is non-toxic, non-allergenic, and not flammable, offering a safer alternative to many other coupling reagents.[2][4]
-
Versatility: It is effective for both stepwise synthesis and fragment condensation.[2]
Chemical Mechanism of T3P®-Mediated Peptide Coupling
The mechanism of T3P®-mediated peptide coupling involves the activation of the C-terminal carboxylic acid of an N-protected amino acid. The reaction proceeds through the formation of a mixed anhydride intermediate, which is highly reactive towards the N-terminal amine of the incoming amino acid.
The process can be summarized in the following steps:
-
Deprotonation of the carboxylic acid by a base.
-
Attack of the carboxylate anion on the T3P® reagent to form a reactive mixed anhydride.
-
Nucleophilic attack of the amine component on the activated carbonyl carbon.
-
Formation of the peptide bond and release of water-soluble phosphonic acid by-products.[6][11]
Caption: Mechanism of T3P®-mediated peptide bond formation.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All amino acids should be appropriately N-protected (e.g., with Boc or Z groups). Solvents should be of high purity and anhydrous. T3P® is often supplied as a solution in a suitable solvent (e.g., ethyl acetate, DMF).[1][2]
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, as T3P® is sensitive to water.[2][8]
-
Order of Addition: The recommended order of addition is typically the N-protected amino acid, the amino acid ester, the base, and finally the T3P® solution.[2]
Protocol 1: Standard Dipeptide Synthesis in Solution
This protocol describes a general procedure for the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Z-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)
-
T3P® (50% solution in ethyl acetate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere.
-
Add DIPEA (2.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Add the T3P® solution (1.5 equiv.) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 5-60 minutes.[2]
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: One-Pot Iterative Synthesis of a Tripeptide
This protocol outlines a more advanced, one-pot procedure for the synthesis of a tripeptide, minimizing intermediate work-ups and purification steps.[1][3]
Materials:
-
C-terminal amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-protected amino acid for the second position (e.g., Z-Phe-OH)
-
N-protected amino acid for the first position (e.g., Z-Tyr(tBu)-OH)
-
T3P® (50% solution in EtOAc)
-
DIPEA
-
Palladium on carbon (Pd/C, 10%) for Z-group deprotection
-
Hydrogen gas (H₂)
-
Anhydrous Ethyl Acetate (EtOAc)
Procedure:
Step 1: First Coupling
-
Follow steps 1-4 of Protocol 1 to couple Z-Phe-OH with H-Gly-OMe·HCl.
Step 2: Deprotection 2. After confirming the completion of the first coupling, carefully add Pd/C (10 mol%) to the reaction mixture. 3. Bubble hydrogen gas through the solution (or conduct under a hydrogen atmosphere) until the Z-group is completely removed (monitor by TLC or HPLC). 4. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Step 3: Second Coupling 5. To the filtrate containing the deprotected dipeptide, add the next N-protected amino acid (Z-Tyr(tBu)-OH, 1.0 equiv.) and DIPEA (2.2 equiv.). 6. Add T3P® solution (1.5 equiv.) dropwise and monitor the reaction until completion.
Step 4: Work-up and Purification 7. Perform an aqueous work-up as described in steps 5-7 of Protocol 1. 8. Purify the final tripeptide.
Caption: General experimental workflow for T3P®-mediated peptide synthesis.
Data Presentation
The following tables summarize quantitative data from studies utilizing T3P® in solution-phase peptide synthesis, highlighting its efficiency and low racemization.
Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Phg-Pro-NH₂ [2]
| Entry | Coupling Reagent | Base (equiv.) | Time (min) | Conversion (%) | Racemization (%) |
| 1 | T3P® (1.5) | DIPEA (2.0) | 5 | >99 | 5 |
| 2 | T3P® (1.5) | TEA (2.0) | 5 | 90 | - |
| 3 | T3P® (1.5) | NMM (2.0) | 5 | 92 | - |
| 4 | T3P® (1.5) | Pyridine (2.0) | 5 | <10 | - |
| 5 | Oxyma Pure/DIC | DIPEA (2.0) | 60 | 95 | 10 |
Reactions performed in DMF at room temperature. Z-Phg = N-benzyloxycarbonyl-L-phenylglycine; Pro-NH₂ = L-prolinamide; DIPEA = N,N-diisopropylethylamine; TEA = triethylamine; NMM = N-methylmorpholine.
Table 2: Synthesis of Dipeptides using T3P® in Various Solvents [8][9]
| Entry | N-Protected AA | Amino Ester | Solvent | Time (min) | Conversion (%) | Racemization (%) |
| 1 | Z-Phe-OH | H-Leu-OMe | EtOAc | 15 | >98 | <1 |
| 2 | Z-Phe-OH | H-Leu-OMe | DCM | 15 | >98 | <1 |
| 3 | Z-Phe-OH | H-Leu-OMe | Me-THF | 15 | 95 | <1 |
| 4 | Boc-Phg-OH | H-Leu-OMe | EtOAc | 30 | 96 | 2 |
| 5 | Fmoc-Phe-OH | H-Ala-OtBu | DCM | 10 | >99 | <0.5 |
Reactions performed at room temperature with DIPEA as the base.
Optimization of Coupling Conditions
The efficiency of T3P®-mediated coupling can be influenced by several factors. The following diagram provides a logical approach to optimizing reaction conditions.
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. youtube.com [youtube.com]
- 7. curiaglobal.com [curiaglobal.com]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
One-Pot Synthesis of Heterocycles Using Propanephosphonic Anhydride (T3P®): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propanephosphonic anhydride, commonly known as T3P®, has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility in the one-pot synthesis of a wide array of heterocyclic compounds has garnered significant attention within the pharmaceutical and drug development sectors. T3P® acts as an exceptional water scavenger and coupling agent, facilitating various condensation and cyclization reactions under mild conditions.[1][2][3] This leads to high yields, excellent product purity, broad functional group tolerance, and simplified work-up procedures, as the byproducts are water-soluble.[2][4][5] These attributes make T3P® an environmentally benign and efficient alternative to many traditional reagents.[6]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of several key heterocyclic scaffolds utilizing T3P®, including quinazolinones, benzazoles (benzimidazoles, benzothiazoles, and benzoxazoles), and 1,3,4-oxadiazoles.
Application Note 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimalarial properties. The T3P®-mediated one-pot, three-component synthesis offers a highly efficient and straightforward route to 2,3-disubstituted 3H-quinazolin-4-ones from readily available starting materials.[7]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of quinazolinones.
Reaction Mechanism
The reaction proceeds through a cascade of reactions initiated by the T3P®-mediated activation of anthranilic acid.
Caption: Proposed mechanism for T3P®-catalyzed quinazolinone synthesis.[7]
Experimental Protocol
To a solution of anthranilic acid (1 mmol) and an aldehyde (1.1 mmol) in ethyl acetate (B1210297), an amine (1 mmol) and T3P® (2.5 mmol, 50% solution in ethyl acetate) are added. The resulting mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water, followed by a saturated sodium metabisulfite (B1197395) solution to remove any unreacted aldehyde. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol (B145695) to afford the desired 2,3-disubstituted 3H-quinazolin-4-one.[8]
Data Summary
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline (B41778) | 2-Phenyl-3-phenyl-3H-quinazolin-4-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-3-phenyl-3H-quinazolin-4-one | 90 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2-(4-Methoxyphenyl)-3-phenyl-3H-quinazolin-4-one | 88 |
| 4 | Benzaldehyde | Benzylamine | 3-Benzyl-2-phenyl-3H-quinazolin-4-one | 85 |
| 5 | 4-Nitrobenzaldehyde | Benzylamine | 3-Benzyl-2-(4-nitrophenyl)-3H-quinazolin-4-one | 82 |
Application Note 2: Efficient One-Pot Synthesis of Benzazoles
Benzimidazoles, benzothiazoles, and benzoxazoles are privileged scaffolds in medicinal chemistry, found in a variety of drugs such as proton-pump inhibitors and receptor antagonists.[9] The T3P®-mediated one-pot synthesis provides a rapid and efficient method for the preparation of these important heterocycles from carboxylic acids and the corresponding ortho-substituted anilines.[9][10]
Experimental Workflow
Caption: General workflow for the one-pot synthesis of benzazoles.
Reaction Mechanism
The reaction involves the T3P®-mediated activation of the carboxylic acid, followed by condensation with the ortho-substituted aniline and subsequent intramolecular cyclization.
Caption: General mechanism for T3P®-mediated benzazole synthesis.
Experimental Protocol
A mixture of the ortho-substituted aniline (1.0 mmol), carboxylic acid (1.2 mmol), and T3P® (1.5 mmol, 50% in ethyl acetate) in a suitable solvent (e.g., ethyl acetate) is heated under reflux or irradiated in a microwave reactor. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.[9]
Data Summary
| Entry | o-Substituted Aniline | Carboxylic Acid | Product | Yield (%) |
| 1 | o-Phenylenediamine | Benzoic Acid | 2-Phenyl-1H-benzimidazole | 95 |
| 2 | o-Phenylenediamine | Acetic Acid | 2-Methyl-1H-benzimidazole | 92 |
| 3 | o-Aminophenol | Benzoic Acid | 2-Phenylbenzoxazole | 90 |
| 4 | o-Aminophenol | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)benzoxazole | 88 |
| 5 | o-Aminothiophenol | Benzoic Acid | 2-Phenylbenzothiazole | 96 |
Application Note 3: One-Pot Synthesis of 2-Amino-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of five-membered heterocycles that are frequently found in medicinally relevant compounds. A T3P®-mediated one-pot synthesis from acylhydrazides and isocyanates provides a scalable and environmentally friendly route to 2-amino-1,3,4-oxadiazoles.[11]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles.
Reaction Mechanism
The reaction proceeds via the in-situ formation of an acylsemicarbazide intermediate, which then undergoes T3P®-mediated cyclodehydration.
Caption: Mechanism for the T3P®-mediated synthesis of 2-amino-1,3,4-oxadiazoles.[11]
Experimental Protocol
To a stirred solution of an acylhydrazide (1.0 mmol) in a suitable solvent such as ethyl acetate, an isocyanate (1.1 mmol) is added, and the mixture is stirred at room temperature for a short period to form the acylsemicarbazide intermediate. Then, T3P® (1.5 mmol, 50% in ethyl acetate) is added, and stirring is continued at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The precipitated solid product is collected by filtration, washed with water, and dried to afford the pure 2-amino-1,3,4-oxadiazole.[11]
Data Summary
| Entry | Acylhydrazide | Isocyanate | Product | Yield (%) |
| 1 | Benzhydrazide | Phenyl isocyanate | 5-Phenyl-N-phenyl-1,3,4-oxadiazol-2-amine | 94 |
| 2 | Benzhydrazide | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine | 92 |
| 3 | Isonicotinohydrazide | Phenyl isocyanate | N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 90 |
| 4 | Acetohydrazide | Phenyl isocyanate | 5-Methyl-N-phenyl-1,3,4-oxadiazol-2-amine | 88 |
| 5 | Benzhydrazide | Cyclohexyl isocyanate | N-Cyclohexyl-5-phenyl-1,3,4-oxadiazol-2-amine | 85 |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. jcbsc.org [jcbsc.org]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Amide Synthesis with Propylphosphonic Anhydride (T3P®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a superior reagent for large-scale amide bond formation in the pharmaceutical and chemical industries. Its commercial availability as a solution in various organic solvents enhances its practicality for industrial applications.[1][2] This powerful coupling agent offers a compelling alternative to traditional carbodiimides and other peptide coupling reagents, providing high yields, exceptional product purity, and minimal epimerization, especially with chiral substrates.[2][3][4] A significant advantage of T3P® in large-scale operations is the formation of water-soluble byproducts, which simplifies purification and reduces waste streams, often eliminating the need for chromatography.[2][5] These attributes make T3P® a cost-effective and environmentally benign choice for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4]
Advantages of T3P® in Large-Scale Amide Synthesis
Propylphosphonic anhydride (T3P®) presents numerous benefits for industrial-scale amide synthesis, making it a reagent of choice for process chemists and drug development professionals.[2]
-
High Yields and Purity: T3P® consistently delivers high yields of the desired amide product with excellent purity, often exceeding what is achievable with other coupling reagents.[2]
-
Suppression of Racemization: For chiral carboxylic acids, particularly amino acids and their derivatives, T3P® is highly effective at minimizing racemization, preserving the stereochemical integrity of the product.[3][4] The use of pyridine (B92270) as a base in conjunction with T3P® has been shown to be particularly effective in preventing epimerization.[4]
-
Simplified Work-up and Purification: The byproducts of the T3P® reaction are propanephosphonic acids, which are readily removed by a simple aqueous wash.[2][5] This circumvents the challenges associated with the removal of urea (B33335) byproducts from carbodiimide (B86325) couplings, such as dicyclohexylurea (DCU), and often eliminates the need for costly and time-consuming chromatographic purification.[6]
-
Mild Reaction Conditions: Amide coupling with T3P® typically proceeds under mild conditions, often at room temperature, which is beneficial for sensitive substrates and reduces energy consumption on a large scale.[6]
-
Safety Profile: T3P® is considered to have a favorable safety profile, being non-explosive and having low toxicity and allergenic potential compared to some other coupling reagents.[2]
-
Versatility: T3P® is compatible with a wide range of functional groups and can be used for the synthesis of various amides, including peptides, Weinreb amides, and challenging couplings involving sterically hindered or electronically deactivated substrates.[2][7]
Reaction Mechanism
The mechanism of amide bond formation using T3P® involves the activation of the carboxylic acid to form a mixed phosphonic-carboxylic anhydride intermediate. This is followed by nucleophilic attack by the amine to yield the amide product and water-soluble phosphonic acid byproducts.
Figure 1. General mechanism of T3P®-mediated amide bond formation.
Quantitative Data Summary
The following tables summarize representative data for large-scale amide synthesis using T3P®, highlighting its efficiency across various substrates and conditions.
Table 1: T3P®-Mediated Coupling of Various Carboxylic Acids and Amines
| Carboxylic Acid | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity/er | Reference |
| (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | Aniline | Pyridine | Ethyl Acetate (B1210297) | 20-25 | 2 | 95 | >99:1 | [8] |
| (S)-2-((benzyloxycarbonyl)amino)-3-phenylpropanoic acid | Benzylamine | Pyridine | Ethyl Acetate | 20-25 | 2 | 98 | >99:1 | [8] |
| 2-Phenylpropanoic acid | Aniline | Pyridine | Ethyl Acetate | 20-25 | 2 | 96 | >99:1 | [8] |
| N-Cbz-Alanine | Aniline | Pyridine | Ethyl Acetate | 20-25 | 2 | 97 | >99:1 | [8] |
| Acid with racemization-prone chiral center | 2-Aminopyridine | Pyridine | Not specified | Not specified | Not specified | High | Minimal racemization | [2] |
| Complex acid for Glucokinase Activator | Complex amine | Pyridine | Not specified | Not specified | Not specified | High | High | [2][4] |
Table 2: Comparison of T3P® with Other Coupling Reagents
| Coupling Reagent | Work-up Difficulty | Yield | Epimerization | Toxicity | Overall Assessment | Reference |
| T3P® | Easy | High | Low | Not Toxic | Excellent | [6] |
| EDC (WSC) | Easy | Medium | Medium | High | Good | [6] |
| TBTU/HBTU | Difficult | High | Low | Medium | Fair | [6] |
| DCC/HOBt | Very Difficult | Medium | Medium | High | Poor | [6] |
| DCC | Very Difficult | Low | High | High | Very Poor | [6] |
Experimental Protocols
General Protocol for Large-Scale Amide Synthesis using T3P®
This protocol provides a general guideline for a large-scale amide coupling reaction. Specific quantities and conditions should be optimized for each unique substrate pair.
Materials and Equipment:
-
Appropriately sized glass-lined or stainless-steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a nitrogen inlet/outlet.
-
Addition funnel for the controlled addition of T3P®.
-
Carboxylic acid.
-
Amine.
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine, pyridine).
-
T3P® solution (commercially available, typically 50% in a suitable solvent like ethyl acetate or DMF).
-
Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane, acetonitrile, 2-methyltetrahydrofuran).
-
Aqueous work-up solutions (e.g., water, saturated sodium bicarbonate, brine).
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and the anhydrous organic solvent to the reactor.
-
Addition of Base: Add the base (2.0-3.0 equiv.) to the stirred mixture. If the reaction is exothermic, control the addition rate to maintain the desired temperature.
-
Cooling: Cool the reaction mixture to the desired temperature, typically 0-25 °C.[6]
-
T3P® Addition: Slowly add the T3P® solution (1.1-1.5 equiv.) to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, LC-MS) until the starting materials are consumed (typically 1-16 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water or an aqueous solution of sodium bicarbonate. Caution: The quench can be exothermic.
-
Allow the phases to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Product Isolation:
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to afford the crude amide product.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or trituration.
Example Protocol from Patent Literature
Synthesis of a Cyclopropylamide Derivative:
To a solution of the starting material carboxylic acid (2.92 g, 9.89 mmol) in 2-methyl tetrahydrofuran (B95107) (115 mL) was added diisopropylethylamine (DIEA) (13.8 mL, 39.5 mmol) and cyclopropylamine (B47189) (2.77 mL, 39.5 mmol). The resulting mixture was heated to 70 °C and T3P® (50% weight solution in DCE) (17.3 mL, 59.3 mmol) was added. The reaction mixture was heated at 70 °C for 16 hours and then diluted with EtOAc (200 mL).[9]
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
T3P® in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and versatile reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its broad applicability, mild reaction conditions, and favorable safety profile have made it an attractive choice for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of T3P® in key synthetic transformations relevant to drug development.
Introduction to T3P®
T3P® (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) is a cyclic anhydride of propanephosphonic acid. It is a highly efficient coupling and dehydrating agent with several advantages over traditional reagents.[1][2]
Key Advantages of T3P®:
-
High Yields and Purity: T3P®-mediated reactions consistently deliver high yields of the desired products with excellent purity.[3][4]
-
Low Epimerization: It is particularly effective in minimizing racemization of chiral centers, a critical factor in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[4][5]
-
Mild Reaction Conditions: Reactions are typically conducted under mild conditions, often at room temperature, making T3P® compatible with a wide range of functional groups.[6]
-
Simple Workup: The byproducts of T3P® are water-soluble, allowing for easy removal through simple aqueous extraction, which simplifies the purification process.[4][7]
-
Safety: T3P® is non-toxic, non-allergenic, and has a high thermal stability, offering a safer alternative to many other coupling reagents.[6]
Core Application: Amide Bond Formation
The formation of amide bonds is one of the most common transformations in pharmaceutical synthesis. T3P® has proven to be an exceptional reagent for this purpose, especially in challenging cases involving sterically hindered substrates or those prone to epimerization.[8][9]
General Workflow for T3P®-Mediated Amide Coupling
Caption: General workflow for T3P®-mediated amide bond formation.
Application in the Synthesis of a Glucokinase Activator Intermediate
T3P® has been successfully employed in the large-scale synthesis of a key intermediate for a glucokinase activator, a potential therapeutic for type II diabetes.[9][10][11] The reaction involves the coupling of a racemization-prone carboxylic acid with a non-nucleophilic amine.
Quantitative Data:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Epimerization (%) |
| T3P® | Pyridine | THF | 0 | 84-88 | <0.5 |
| EDC/HOBt | DIPEA | DCM | 0 to RT | Moderate | Significant |
| HATU | DIPEA | DMF | RT | Low | Moderate |
Experimental Protocol: Synthesis of a Glucokinase Activator Intermediate [9]
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in tetrahydrofuran (B95107) (THF, 10 vol) is added pyridine (2.0 equiv) at room temperature.
-
T3P® Addition: The mixture is cooled to 0 °C, and a 50% solution of T3P® in ethyl acetate (B1210297) (1.5 equiv) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by HPLC until completion (typically 2-4 hours).
-
Workup: The reaction is quenched by the addition of water (5 vol). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 5 vol).
-
Purification: The combined organic layers are washed with 1 M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (5 vol). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by crystallization.
Application in Peptide Synthesis
T3P® is also a highly effective reagent for both liquid-phase and solid-phase peptide synthesis (SPPS).[12][13] It promotes efficient peptide bond formation with minimal racemization, which is crucial for the synthesis of biologically active peptides.[5]
T3P® in Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for T3P®-mediated Solid-Phase Peptide Synthesis.
Quantitative Data for a Model Pentapeptide Synthesis: [12]
| Solvent for T3P® | Conversion Yield (%) |
| 2-MeTHF | 93.8 |
| Acetonitrile (ACN) | 91.7 |
| N,N-Dimethylformamide (DMF) | 77.0 |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using T3P® [12]
-
Resin Swelling: The resin is swelled in the appropriate solvent (e.g., 2-MeTHF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: The resin is washed thoroughly with DMF and the coupling solvent.
-
Coupling: The Fmoc-protected amino acid (3 equiv), DIPEA (6 equiv), and T3P® (4 equiv, 50% in 2-MeTHF) are added to the resin. The reaction is agitated at room temperature for 1-2 hours.
-
Washing: The resin is washed with the coupling solvent, DCM, and methanol, and then dried under vacuum.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative HPLC.
Application in the Synthesis of Heterocyclic Intermediates
T3P® is also a valuable reagent for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[3]
Synthesis of an Orexin (B13118510) Receptor Antagonist (MK-6096) Intermediate
In the synthesis of the dual orexin receptor antagonist MK-6096, T3P® was found to be the most suitable reagent for a challenging amide coupling step, providing a significantly higher yield compared to other common coupling reagents.[6]
Quantitative Data:
| Coupling Reagent | Yield (%) |
| T3P® | 88 |
| HATU | <5 |
| EDC/HOBt | <5 |
Experimental Protocol: Synthesis of MK-6096 Intermediate [6]
-
Reaction Setup: A solution of the chiral piperidine (1.0 equiv) and the biaryl carboxylic acid (1.1 equiv) is prepared in a suitable solvent (e.g., DCM).
-
Base Addition: A tertiary amine base such as triethylamine (B128534) (1.5 equiv) is added to the solution.
-
T3P® Addition: The reaction mixture is cooled to 0 °C, and a 50% solution of T3P® in ethyl acetate (1.2 equiv) is added slowly.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by LC-MS).
-
Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion
T3P® is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to promote efficient amide bond formation with low epimerization, coupled with its mild reaction conditions and straightforward workup, makes it an invaluable tool for drug development professionals. The protocols provided in this document offer a starting point for the application of T3P® in various synthetic contexts, from small-scale laboratory synthesis to large-scale manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aragen.com [aragen.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Esterification using Propylphosphonic Anhydride (T3P®)
Introduction
Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a versatile and efficient coupling reagent widely utilized in organic synthesis for the formation of amide and ester bonds.[1][2] It is a cyclic trimer of n-propylphosphonic acid and is commercially available as a solution in various aprotic solvents such as ethyl acetate, dichloromethane, or THF.[3] The use of T3P® for esterification reactions offers several distinct advantages over other coupling agents, including high yields, mild reaction conditions (typically ranging from 0 °C to ambient temperature), broad functional group tolerance, and exceptionally low rates of epimerization for chiral substrates.[2][4] Furthermore, the workup procedure is straightforward, as the phosphonic acid byproducts are water-soluble and easily removed through aqueous extraction.[4] These characteristics make T3P® an ideal reagent for the synthesis of complex and sensitive molecules, particularly in the pharmaceutical and fine chemical industries.[2]
Reaction Mechanism
The esterification reaction mediated by T3P® proceeds through the activation of the carboxylic acid. The carboxylic acid initially reacts with one of the P-O-P bonds of the T3P® cyclic trimer to form a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This activation step makes the carboxyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. This is followed by the collapse of the tetrahedral intermediate to yield the desired ester and a propylphosphonic acid byproduct. The byproducts are readily soluble in aqueous media, facilitating a simple purification process.[2][5]
References
- 1. nbinno.com [nbinno.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Theoretical Calculations on the Mechanism of the T3P®-Promoted Esterification and Amidation of Phosphinic Acids | Bentham Science [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: T3P in Peptide Coupling
Welcome to the technical support center for troubleshooting low yields in peptide coupling reactions using Propanephosphonic Anhydride (B1165640) (T3P). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is T3P and why is it used in peptide coupling?
Propanephosphonic Anhydride (T3P®) is a versatile and efficient coupling reagent used to form amide bonds, a critical step in peptide synthesis.[1][2] It is favored for its ability to promote high yields and purity while minimizing racemization, a common side reaction that can compromise the desired product's stereochemistry.[1][3] A significant advantage of T3P is that its byproducts are water-soluble, which simplifies the purification process compared to other coupling reagents that produce difficult-to-remove byproducts.[1][4] T3P is considered a "green" coupling reagent due to its low toxicity and safer handling profile.[2][4]
Q2: What is the general mechanism of T3P-mediated peptide coupling?
The reaction proceeds through the activation of a carboxylic acid. First, a base deprotonates the carboxylic acid of the N-protected amino acid. The resulting carboxylate then attacks the T3P reagent, forming a highly reactive mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine group of the incoming amino acid or peptide, leading to the formation of the desired peptide bond.[1][5][6]
Q3: What are the most common initial steps to take when experiencing low coupling yield with T3P?
When encountering a low yield, it is crucial to systematically evaluate the reaction components and conditions. The primary areas to investigate are:
-
Reagent Stoichiometry: Ensure the correct molar ratios of the amino acid, T3P, and base are being used.
-
Solvent Quality: The purity and type of solvent can significantly impact the reaction.
-
Reaction Conditions: Temperature and reaction time may need optimization for challenging couplings.
-
Purity of Starting Materials: Impurities in the amino acids or amine components can interfere with the reaction.
Troubleshooting Guide
This section provides a detailed breakdown of potential causes for low yields and specific actions to resolve them.
Issue 1: Inefficient Activation of the Carboxylic Acid
A common reason for low yield is the inefficient activation of the carboxylic acid component. This can be due to several factors related to the reagents and their concentrations.
Symptoms:
-
A significant amount of unreacted starting carboxylic acid is observed by LC-MS or TLC analysis of the crude reaction mixture.
-
The reaction is sluggish or stalls before reaching completion.
Troubleshooting Steps & Solutions:
-
Optimize Reagent Stoichiometry: The molar ratio of T3P and base relative to the carboxylic acid is critical. While a 1.15 equivalent of T3P is often a good starting point, this may need to be adjusted.[3] Insufficient base can also lead to poor activation. At least two equivalents of a non-nucleophilic base are typically required.[3]
Reagent Starting Recommendation Optimization Range T3P 1.15 - 1.5 equivalents 1.0 - 2.0 equivalents Base (e.g., DIPEA, Pyridine) 2.0 - 3.0 equivalents 2.0 - 4.0 equivalents -
Base Selection: The choice of base can be crucial. While DIPEA (Diisopropylethylamine) is commonly used, other bases like pyridine (B92270) or N-methylmorpholine might provide better results for specific substrates, particularly those prone to racemization.[3][7]
-
Order of Addition: Typically, the carboxylic acid, amine, and base are mixed in a suitable solvent before the slow addition of T3P.[3] Pre-activation of the carboxylic acid by adding T3P and a base before the amine component is generally not required and can sometimes be detrimental.[8]
Issue 2: Side Reactions and Impurities
Side reactions can consume starting materials or the activated intermediate, leading to a lower yield of the desired peptide.
Symptoms:
-
Multiple unexpected peaks are observed in the LC-MS or HPLC analysis of the crude product.
-
The isolated product is difficult to purify.
Troubleshooting Steps & Solutions:
-
Solvent Purity and Choice: T3P is sensitive to moisture, and water in the solvent can hydrolyze the reagent and the activated intermediate.[1][5] Additionally, some solvents can contain impurities that interfere with the reaction. For example, aged Dimethylformamide (DMF) can contain dimethylamine (B145610), which can react with the activated amino acid and cap the growing peptide chain.[4]
Solvent Purity Recommendation Potential Issues DMF Anhydrous, high purity Can contain dimethylamine and formic acid impurities.[4] Ethyl Acetate (B1210297) (EtOAc) Anhydrous Generally a good, "greener" alternative.[7] Acetonitrile (ACN) Anhydrous Another suitable alternative to DMF.[4] 2-MeTHF Anhydrous A greener solvent option.[4] -
Check for Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Aib, or β-branched amino acids like Valine or Isoleucine) can be challenging and may result in low yields.[7][8] In such cases, increasing the reaction temperature or extending the reaction time may be necessary.[4]
Issue 3: Suboptimal Reaction Conditions
The reaction environment plays a significant role in the success of the peptide coupling.
Symptoms:
-
The reaction does not proceed to completion even with correct stoichiometry and pure reagents.
-
Increased formation of side products at elevated temperatures.
Troubleshooting Steps & Solutions:
-
Temperature Control: T3P-mediated couplings are often performed at room temperature.[3] However, for difficult couplings, gentle heating (e.g., to 40-60 °C) can increase the reaction rate and yield.[4][9] It is often recommended to add the T3P solution to a cooled mixture of the other reactants to control any initial exotherm, especially on a larger scale.[9]
-
Reaction Time: While many T3P couplings are complete within a few hours, some may require longer reaction times, especially with sterically hindered substrates.[7][10] It is advisable to monitor the reaction progress by LC-MS or TLC to determine the optimal reaction time.
Experimental Protocols
Protocol 1: General Procedure for T3P-Mediated Peptide Coupling in Solution Phase
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and the amine component (1.0 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate or DMF).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Slowly add the T3P solution (typically 50% in a suitable solvent, 1.15-1.5 eq.) to the reaction mixture. For larger scale reactions, consider cooling the mixture to 0 °C before adding T3P to manage any exotherm.[9]
-
Allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction is typically worked up by an aqueous wash to remove the water-soluble T3P byproducts.[1][6] The organic layer is then dried and concentrated to yield the crude peptide.
Protocol 2: Troubleshooting a Low-Yielding Coupling Reaction
-
Analyze the Crude Product: Before making changes, analyze the crude reaction mixture by LC-MS and HPLC to identify unreacted starting materials and any major side products. This will help diagnose the likely cause of the low yield.[11]
-
Run Small-Scale Screening Reactions: Set up a series of small-scale parallel reactions to test different variables.
-
Vary the Base: Test different bases such as DIPEA, pyridine, and N-methylmorpholine.
-
Screen Solvents: Compare the reaction in different anhydrous solvents like DMF, EtOAc, and ACN.
-
Adjust Stoichiometry: Titrate the equivalents of T3P and the base.
-
-
Optimize Temperature: If the reaction is sluggish at room temperature, try running it at a moderately elevated temperature (e.g., 40 °C or 50 °C) while monitoring for the formation of new impurities.
-
Consider Additives (for SPPS): In solid-phase peptide synthesis (SPPS), additives like OxymaPure can be beneficial, especially for difficult couplings, although this may not be necessary for solution-phase synthesis.[4]
Visualizations
Caption: Mechanism of T3P-mediated peptide bond formation.
Caption: Troubleshooting workflow for low yield in T3P coupling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. organic chemistry - Temperature control and side reactions in PPAA (T3P) couplings - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Propylphosphonic Anhydride (T3P®) in Amide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing propylphosphonic anhydride (B1165640) (T3P®) in amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is T3P® and what are its main advantages in amide synthesis?
A1: T3P® (n-Propanephosphonic acid anhydride) is a versatile and widely used coupling reagent for the formation of amide bonds. Its primary advantages include:
-
High Yields and Purity: T3P® consistently delivers high yields of the desired amide product with excellent purity.[1][2]
-
Low Epimerization: It is particularly noted for its ability to minimize racemization, even with substrates prone to epimerization.[1][2]
-
Water-Soluble Byproducts: The byproducts of the reaction are propanephosphonic acid and its dimer, which are highly soluble in water. This feature greatly simplifies the workup procedure, as they can be easily removed by a simple aqueous wash.[3][4]
-
Safety: T3P® is considered a "green" coupling reagent due to its low toxicity and non-allergenic nature.[3][5]
-
Versatility: Beyond simple amide bond formation, T3P® can be used for a variety of other chemical transformations, including esterification, nitrile formation, and heterocycle synthesis.[1][6]
Q2: What is the general mechanism of T3P®-mediated amide bond formation?
A2: The reaction proceeds through the activation of the carboxylic acid. The general steps are as follows:
-
A base deprotonates the carboxylic acid to form a carboxylate anion.
-
The carboxylate anion attacks the T3P® reagent, forming a highly reactive mixed anhydride intermediate.
-
The amine then acts as a nucleophile, attacking the activated carbonyl group of the mixed anhydride.
-
A second equivalent of base neutralizes the protonated amine, yielding the final amide product and water-soluble phosphonic acid byproducts.[4]
Q3: What are the typical byproducts of a T3P® reaction and how are they removed?
A3: The main byproducts are propanephosphonic acid and dimeric propanephosphonic anhydride.[1] These byproducts are highly soluble in water and are typically removed during the workup by washing the reaction mixture with an aqueous solution (e.g., water, brine, or a mild basic solution).[3][4] This straightforward extraction procedure is a significant advantage over coupling reagents that produce solid or organic-soluble byproducts.
Troubleshooting Guide: Side Reactions
This guide addresses common side reactions encountered during T3P®-mediated amide synthesis and provides strategies for their mitigation.
Issue 1: Epimerization or Racemization of Chiral Centers
Even though T3P® is known for low epimerization, it can still be a concern with particularly sensitive substrates.
Symptoms:
-
Formation of diastereomers, observable by NMR or chiral HPLC.
-
Reduced optical purity of the final product.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Inappropriate Base Selection | The choice of base is critical in controlling epimerization. While common bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) can be used, pyridine has been shown to be particularly effective in suppressing racemization.[7] |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of epimerization. It is recommended to add the T3P® solution to a cooled mixture of the acid, amine, and base, even if the reaction is ultimately run at a higher temperature.[8] This initial cooling helps to control any exotherm upon addition of the coupling reagent. |
| Prolonged Reaction Time | Extended reaction times can sometimes lead to increased epimerization. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion. |
Quantitative Data on Base and Solvent Effects on Epimerization:
| Base | Solvent | Temperature (°C) | Epimerization (%) | Reference |
| DIPEA | DMF | Room Temp | 0.5 | [9] |
| DIPEA | EtOAc | Room Temp | 0.5 | [9] |
| Pyridine | EtOAc | 0 to Room Temp | 0.3 | [9] |
| Oxyma pure/DIC | DMF | Room Temp | 1.0 | [9] |
| Oxyma pure/DIC | EtOAc | Room Temp | 1.0 | [9] |
Issue 2: Formation of an Unexpected N,N-dimethylamide Byproduct
Symptoms:
-
An additional peak in the LC-MS or GC-MS corresponding to the mass of the N,N-dimethylamide of the starting carboxylic acid.
Root Cause & Solution:
| Root Cause | Troubleshooting Steps |
| Dimethylamine (B145610) Impurity in DMF | N,N-Dimethylformamide (DMF), especially if aged or of lower quality, can contain small amounts of dimethylamine (DMA) as an impurity.[3] DMA can compete with the desired amine in the coupling reaction. |
| Use High-Purity, Fresh DMF: Whenever possible, use a fresh bottle of high-purity, anhydrous DMF. | |
| Solvent Degassing: Sonication of the T3P® in DMF under vacuum has been shown to help remove DMA impurities, leading to an increase in the conversion yield.[3] | |
| Alternative Solvents: Consider using alternative solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or acetonitrile (B52724) (ACN), which are also effective for T3P® couplings and do not contain amine impurities.[3][9] |
Quantitative Data on Solvent Effects on Reaction Conversion:
| T3P® Solvent | Conversion Yield (%) | Reference |
| 2-MeTHF | 99.1 | [3] |
| ACN | 98.5 | [3] |
| DMF (untreated) | 77.0 | [3] |
| DMF (sonicated under vacuum) | Increased from 77.0 | [3] |
Issue 3: Azlactone Formation with N-Acyl Amino Acids
Symptoms:
-
Formation of a byproduct with a mass corresponding to the azlactone of the N-acyl amino acid. This can be particularly problematic as the azlactone can also react with the amine, leading to racemization.
Root Cause & Solution:
| Root Cause | Troubleshooting Steps |
| Intramolecular Cyclization of Activated N-Acyl Amino Acid | The activated N-acyl amino acid intermediate can undergo intramolecular cyclization to form an azlactone.[7] |
| Optimize Reaction Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times, to favor the intermolecular reaction with the amine over the intramolecular cyclization. | |
| Choice of N-Protecting Group: Carbamate-based protecting groups (e.g., Boc, Cbz) are generally less prone to azlactone formation than acyl groups (e.g., Acetyl).[10] |
Issue 4: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of starting material remaining after the expected reaction time.
-
Low isolated yield of the desired amide.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Insufficient T3P® or Base | Stoichiometry is crucial for a complete reaction. |
| T3P® Stoichiometry: Typically, 1.1 to 1.5 equivalents of T3P® are used.[1] | |
| Base Stoichiometry: At least two equivalents of a tertiary amine base are required, and often a larger excess (3-4 equivalents) is beneficial for driving the reaction to completion.[1] | |
| Reaction with Additives | Additives like OxymaPure can have a competitive side reaction with T3P®, which can reduce the efficiency of the desired amide coupling.[3] |
| Order of Addition: If using additives, carefully consider the order of addition. It may be beneficial to pre-mix the acid, amine, and base before the addition of T3P®. | |
| Sterically Hindered Substrates | Coupling of sterically hindered amino acids or amines can be challenging and may require more forcing conditions. |
| Increase Temperature: Gently heating the reaction mixture may be necessary. | |
| Extended Reaction Time: Monitor the reaction closely and allow for a longer reaction time if needed. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., ethyl acetate, 2-MeTHF, or DCM) at 0 °C, add a tertiary amine base (e.g., pyridine, DIPEA, or triethylamine, 2.0-4.0 eq.).
-
Slowly add a 50% solution of T3P® in a suitable solvent (e.g., ethyl acetate or DMF, 1.2-1.5 eq.) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Adapted from patent literature.[11]
Protocol 2: Coupling of a Sterically Hindered Amino Acid (Aib)
This protocol demonstrates the use of T3P® for coupling the sterically hindered amino acid, Aib.
-
Dissolve Z-Aib-OH (1.0 eq.) and the amine component (e.g., prolinamide, 1.0 eq.) in ethyl acetate.
-
Add DIPEA (3.0 eq.) to the mixture.
-
Add a 50% solution of T3P® in ethyl acetate (1.5 eq.).
-
Stir the reaction at room temperature for 5 minutes.
-
Monitor the reaction for completion by HPLC. The reaction is typically complete within this short timeframe.
-
Work up the reaction as described in the general protocol.
Adapted from a study on sustainable peptide synthesis.[9][12]
Visualizations
T3P® Amide Synthesis Pathway
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of T3P Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with n-Propanephosphonic Acid Anhydride (T3P) reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of products from T3P-mediated reactions.
Issue 1: A Persistent Emulsion Has Formed During Aqueous Extraction.
-
Question: I'm performing an aqueous workup of my T3P reaction mixture (e.g., in ethyl acetate), and a thick, persistent emulsion has formed at the interface of the organic and aqueous layers, making separation impossible. What should I do?
-
Answer: Emulsion formation is a common issue in liquid-liquid extractions, particularly when residual reagents or byproducts act as surfactants.[1] Here are several techniques to break the emulsion, starting with the simplest methods:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.[1]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which can help to break up the emulsion.[2]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. For future extractions, use gentle inversions to mix the layers.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Dilution: Dilute the organic layer with more of the organic solvent. This can sometimes decrease the viscosity and stability of the emulsion.[2]
-
Solvent Consideration: Be aware that chlorinated solvents like dichloromethane (B109758) (DCM) can have a higher tendency to form emulsions, especially with basic aqueous solutions.[1]
-
Issue 2: My Product is Partially Water-Soluble, Leading to Low Recovery.
-
Question: My product has some solubility in the aqueous wash solutions, and I'm experiencing significant product loss during the workup. How can I improve my yield?
-
Answer: When dealing with water-soluble products, the standard aqueous workup needs modification to minimize product loss.
-
Minimize Aqueous Washes: Reduce the number and volume of aqueous washes to the minimum required to remove the T3P byproducts.
-
Use Brine for Washes: Use saturated brine for all aqueous washes instead of plain water. The high salt concentration will decrease the solubility of your organic product in the aqueous phase (salting-out effect).
-
Back-Extraction: After the initial separation, re-extract all aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate (B1210297), DCM). Combine these back-extracts with your main organic layer.
-
Solvent Evaporation: If your product is stable and non-volatile, consider removing the organic solvent under reduced pressure and then performing a precipitation or crystallization from a solvent system where the T3P byproducts are soluble, but your product is not.
-
Issue 3: I Suspect T3P Byproducts Remain in My Final Product.
-
Question: After a standard workup, my NMR spectrum shows unidentifiable phosphorus-containing impurities, or my product fails to perform well in downstream reactions, like those involving a palladium catalyst. How can I ensure complete removal of T3P byproducts?
-
Answer: Residual phosphorus-containing byproducts from T3P can poison catalysts and complicate analysis.[3] Their removal is highly dependent on pH.[4]
-
Acidic and Basic Washes: A thorough wash sequence is crucial. A typical effective sequence is:
-
A wash with a dilute acid (e.g., 1M HCl or 10% aqueous citric acid) to protonate any remaining amine base and facilitate its removal into the aqueous layer.
-
A wash with a base (e.g., saturated aqueous NaHCO₃ or Na₂CO₃ solution) to neutralize the excess acid and ensure the phosphonic acid byproducts are deprotonated (as salts), maximizing their water solubility.[5]
-
A final wash with brine to remove residual water from the organic layer.
-
-
Low pH Degradation: T3P-related byproducts can be further degraded at a low pH, which can aid in their removal.[4] An acidic wash is therefore a critical step.
-
Analytical Confirmation: While standard ¹H NMR may not be sufficient, ³¹P NMR spectroscopy is a highly effective technique for detecting phosphorus-containing impurities. For quantitative analysis, developing a method using High-Performance Liquid Chromatography (HPLC), potentially with a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detection, may be necessary for baseline separation of your product from polar byproducts.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a T3P reaction?
A1: The standard workup for a T3P reaction is designed to remove the highly water-soluble phosphonic acid byproducts.[7][8][9][10] The general procedure, which may be adjusted based on the specific substrates and solvents, is as follows:
-
Quench the Reaction: Slowly add water or an aqueous solution to the reaction mixture to hydrolyze any remaining T3P. This step can be exothermic, so controlled addition is recommended.
-
Dilute with Organic Solvent: Dilute the mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Perform Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dilute acid (e.g., 1M HCl)
-
Dilute base (e.g., saturated NaHCO₃)
-
Brine (saturated NaCl)
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Further Purification: If necessary, purify the crude product by flash column chromatography, crystallization, or distillation.
Q2: How do different reaction solvents affect the purification process?
A2: The choice of reaction solvent has a significant impact on the workup strategy. T3P is commercially available in a variety of solvents.[8][10]
| Solvent | Workup Considerations |
| Ethyl Acetate (EtOAc), 2-MeTHF, Dichloromethane (DCM) | These are water-immiscible solvents, making them ideal for standard liquid-liquid extractions as described in Q1. |
| Acetonitrile (ACN) | Acetonitrile is water-miscible. The solvent must be removed under reduced pressure first. The resulting residue is then re-dissolved in a water-immiscible solvent (like EtOAc) and water (or an aqueous wash solution) for extraction. |
| N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | These are high-boiling, water-miscible solvents. To remove them, dilute the reaction mixture with a large volume of water and extract the product multiple times with a non-polar solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers should then be washed thoroughly with water and brine to remove all traces of DMF/DMAc.[2] |
Q3: Why is T3P considered a "green" or advantageous coupling reagent?
A3: T3P offers several advantages over other common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts (HATU, HBTU).[7][8]
| Feature | T3P | Other Reagents (e.g., DCC) |
| Byproducts | Water-soluble phosphonic acids.[7][9] | Often form insoluble byproducts (e.g., dicyclohexylurea) that require filtration. |
| Purification | Simple aqueous extraction is often sufficient.[8][10] | Tedious filtration and chromatography are often required. |
| Toxicity/Safety | Non-toxic, non-allergenic, and non-sensitizing.[7][8] | Can be toxic, allergenic, or derived from explosive precursors (e.g., HOBt). |
| Epimerization | Generally low risk of epimerization, especially with bases like pyridine.[11] | Risk of epimerization can be higher depending on the reagent and conditions. |
| Reaction Conditions | Mild, typically 0°C to room temperature.[8] | Can vary, some require stricter anhydrous conditions. |
Q4: Can I purify my product using methods other than aqueous extraction?
A4: Yes. While aqueous extraction is the primary method for removing T3P byproducts, further purification is often necessary to achieve high purity.
-
Flash Column Chromatography: This is a standard method for purifying organic compounds. After the aqueous workup and removal of the bulk of T3P byproducts, residual impurities and reaction side-products can be removed on a silica (B1680970) gel column.[12][13]
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. After the initial workup, the crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities behind in the mother liquor.[14][15]
Experimental Workflows & Diagrams
Standard T3P Reaction Aqueous Workup
This workflow outlines the typical steps for purifying a product from a T3P reaction conducted in a water-immiscible solvent like ethyl acetate.
Caption: Standard aqueous workup workflow for T3P reactions.
Troubleshooting Logic for Emulsion Formation
This diagram illustrates the decision-making process when faced with an emulsion during extraction.
Caption: Decision tree for resolving emulsions in liquid-liquid extractions.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. curiaglobal.com [curiaglobal.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 15. unifr.ch [unifr.ch]
Technical Support Center: Optimizing T3P® Reactions for Difficult Couplings
Welcome to the technical support center for optimizing Propylphosphonic Anhydride (B1165640) (T3P®) reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging amide and ester bond formations.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using T3P® over other coupling reagents for difficult couplings?
T3P® offers several significant advantages, particularly for challenging substrates:
-
Low Epimerization: T3P® is highly effective in minimizing racemization, even with epimerization-prone substrates, which is critical in pharmaceutical synthesis.[1][2][3][4]
-
High Yields: It often provides superior yields compared to other reagents, especially in cases where reagents like HATU or EDC/HOBT give low conversions.[1]
-
Broad Substrate Scope: T3P® is effective for a wide range of carboxylic acids and amines, including sterically hindered and poorly nucleophilic substrates.[4][5]
-
Simple Work-up: The byproducts of T3P® are water-soluble, allowing for easy removal through a simple aqueous wash, which simplifies purification.[1][6][7]
-
Safety Profile: It is a non-toxic, non-allergenic, and thermally stable reagent, making it a safer alternative to many other coupling agents.[1][2]
Q2: What are the recommended starting conditions for a T3P®-mediated coupling reaction?
For a typical amide formation, the amine and carboxylic acid are mixed in a suitable solvent with a base, and then T3P® is added slowly.[1]
-
Stoichiometry: A common starting point is to use at least two equivalents of a tertiary amine base.[1] For difficult couplings, using three to four equivalents may be beneficial.[1]
-
Solvents: T3P® is commercially available in various solvents like ethyl acetate (B1210297), DMF, and acetonitrile.[2][7] Ethyl acetate is often a good, environmentally friendly choice.[8]
-
Temperature: Reactions are typically conducted between 0 °C and 25 °C.[1] Initial cooling is often recommended to control any potential exotherm upon T3P® addition, even if the reaction is later run at a higher temperature.[9]
Q3: How does the T3P® reaction mechanism work?
The reaction proceeds through the following key steps:[6][7]
-
The base deprotonates the carboxylic acid to form a carboxylate anion.
-
The carboxylate attacks the T3P® reagent, forming a reactive mixed anhydride intermediate.
-
The amine then acts as a nucleophile, attacking the activated carboxylic acid derivative.
-
This leads to the formation of the desired amide bond and water-soluble phosphonic acid byproducts.
Troubleshooting Guide
Problem 1: Low or no product yield in my coupling reaction.
-
Possible Cause: Insufficient activation of the carboxylic acid or poor nucleophilicity of the amine.
-
Solution:
-
Increase Base Equivalents: For difficult couplings, increasing the amount of base to 3-4 equivalents can be beneficial.[1]
-
Optimize Solvent: While T3P® is compatible with many solvents, switching to a more polar solvent like DMF or DMA might be advantageous in some cases.[10]
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 60 °C) may improve the reaction rate.[9]
-
Add a Catalyst: The addition of DMAP can sometimes increase reaction rates.[1]
-
Problem 2: I am observing significant epimerization in my product.
-
Possible Cause: The reaction conditions are too harsh, or the base used is promoting racemization.
-
Solution:
-
Switch to Pyridine: Pyridine has been shown to be a superior base for suppressing epimerization in T3P® couplings, especially at lower temperatures.[4][8]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize racemization.[1][4]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may cause epimerization.
-
Problem 3: Multiple side products are forming in my reaction.
-
Possible Cause: Side reactions may be occurring due to the nature of the substrates or impurities in the reagents.
-
Solution:
-
Formation of a Ketene (B1206846) Intermediate: In some cases with specific substrates, a ketene intermediate can form, leading to diastereomeric products.[11] Adjusting the base and temperature may help to control this.
-
Reaction with Solvent: If using DMF, be aware of potential side reactions with dimethylamine (B145610) impurities that can form in aged DMF.[12] Using fresh, high-purity solvents is recommended.
-
Initial Cooling: Adding T3P® to a cooled solution of the other reactants can sometimes prevent the formation of initial side products.[9]
-
Data Presentation
Table 1: Comparison of T3P® with Other Coupling Reagents for a Difficult Coupling
| Coupling Reagent | Yield (%) | Epimerization (%) | Work-up Difficulty | Toxicity |
| T3P® | 88 | Minimal | Easy | Low |
| HATU | <5 | - | Moderate | Moderate |
| EDC/HOBT | <5 | - | Moderate | High |
| DCC/HOBt | - | Medium | Very Difficult | High |
Data synthesized from literature reports on challenging coupling reactions.[1]
Table 2: Recommended Bases and Solvents for T3P® Couplings
| Base | Common Solvents | Key Considerations |
| Triethylamine (B128534) (TEA) | Ethyl Acetate, DMF, Acetonitrile | Standard choice for many applications. |
| Diisopropylethylamine (DIPEA) | Ethyl Acetate, DMF, 2-MeTHF | Good for sterically hindered substrates.[8] |
| N-Methylmorpholine (NMM) | Dichloromethane, Ethyl Acetate | Often used in peptide synthesis. |
| Pyridine | Dichloromethane, Ethyl Acetate | Excellent for minimizing epimerization.[4][8] |
Experimental Protocols
Protocol 1: General Procedure for a Difficult Amide Coupling Using T3P®
-
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in ethyl acetate (or another suitable solvent) is added triethylamine (3.0 equiv.).
-
The mixture is stirred at room temperature for 10 minutes.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
A 50% solution of T3P® in ethyl acetate (1.5 equiv.) is added dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Low-Epimerization Amide Coupling Using T3P® and Pyridine
-
The carboxylic acid (1.0 equiv.) and the amine (1.2 equiv.) are dissolved in dichloromethane.
-
Pyridine (3.0 equiv.) is added to the solution.
-
The mixture is cooled to 0 °C.
-
A 50% solution of T3P® in ethyl acetate (1.5 equiv.) is added slowly.
-
The reaction is stirred at 0 °C for the specified time, with progress monitored by HPLC to check for product formation and epimerization.
-
Once the reaction is complete, it is quenched with a dilute aqueous HCl solution.[4]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried and concentrated to afford the product with high enantiopurity.[4]
Visualizations
Caption: T3P® reaction mechanism for amide bond formation.
Caption: General experimental workflow for a T3P® coupling reaction.
Caption: Troubleshooting decision tree for T3P® reactions.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. nbinno.com [nbinno.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. bachem.com [bachem.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Removal of T3P Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of T3P (propanephosphonic acid anhydride) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a T3P-mediated reaction?
A1: The main byproducts formed from T3P during a reaction are propanephosphonic acid and dimeric propanephosphonic anhydride.[1] After quenching the reaction with water, these are typically present as their corresponding water-soluble salts.[1][2]
Q2: What is the standard and most effective method for removing T3P byproducts?
A2: The standard and most effective method for removing the highly water-soluble T3P byproducts is a simple aqueous workup.[1][3][4] This typically involves washing the organic reaction mixture with water or a basic aqueous solution, followed by separation of the aqueous and organic layers.
Q3: Are the byproducts of T3P toxic?
A3: No, the byproducts of T3P are considered non-toxic and non-allergenic, which contributes to T3P's classification as a "green" coupling reagent.[5]
Q4: Can residual T3P byproducts affect subsequent reactions?
A4: Yes, it is crucial to thoroughly remove T3P byproducts as they can interfere with downstream reactions, particularly those involving catalysts like Palladium (Pd).[4]
Q5: How can I confirm that the T3P byproducts have been successfully removed?
A5: While not always necessary due to the high efficiency of aqueous washes, analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) in negative ionization mode can be used to detect residual propylphosphonic acids in the final product.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of T3P byproducts.
| Problem | Potential Cause | Troubleshooting Steps |
| Persistent cloudiness or emulsion during aqueous workup. | The concentration of byproduct salts may be very high, leading to saturation of the aqueous phase. The pH of the aqueous phase may not be optimal for clean phase separation. | - Increase the volume of the aqueous wash. - Perform multiple smaller volume washes instead of a single large one. - Adjust the pH of the aqueous wash. A slightly basic wash (e.g., with sodium bicarbonate) can help to ensure the phosphonic acid byproducts are in their salt form, enhancing their water solubility.[2] |
| Product is partially soluble in the aqueous layer, leading to yield loss. | The product itself may have some water solubility, especially if it contains polar functional groups. | - Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent. - If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before back-extraction. |
| Suspected residual byproducts in the final product after standard workup. | Incomplete phase separation. Insufficient washing. Formation of less soluble T3P-related species (e.g., phosphonic esters if alcohols are present).[7] | - Ensure complete separation of the aqueous and organic layers during each wash. - Increase the number of aqueous washes (two to three washes are typically sufficient).[4] - For stubborn cases, an acidic wash (e.g., dilute HCl) at an elevated temperature can help to hydrolyze and degrade certain T3P-related byproducts, making them more water-soluble.[7] |
| Reaction was performed in a water-miscible solvent (e.g., acetonitrile, THF). | A standard liquid-liquid extraction is not feasible. | - Remove the water-miscible solvent under reduced pressure. - Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and proceed with the standard aqueous workup. |
Experimental Protocols
Standard Aqueous Workup for T3P Byproduct Removal
This protocol outlines the general procedure for removing T3P byproducts from a reaction mixture where the product is in a water-immiscible organic solvent.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to the reaction mixture with stirring. Be aware that this quenching process can be exothermic.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate.
-
First Wash: Drain the lower aqueous layer. Add a fresh portion of deionized water or a 5-10% aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, venting periodically to release any pressure.
-
Second Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat (Optional but Recommended): Repeat the washing step (steps 3-5) one or two more times with deionized water to ensure complete removal of the byproducts.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualizations
Below are diagrams illustrating the workflow for T3P byproduct removal and the logical relationship in troubleshooting.
Caption: A flowchart of the standard T3P byproduct removal process.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Epimerization in T3P-Mediated Couplings
Welcome to the technical support center for managing epimerization in T3P®-mediated couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure high stereochemical purity in your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during T3P®-mediated coupling reactions, with a focus on minimizing epimerization.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of epimerization detected in the product. | Inappropriate base selection: The basicity of the amine used can significantly influence the rate of epimerization.[1] | Switch to a weaker base: Pyridine (B92270) has been shown to be a highly effective base for minimizing epimerization in T3P®-mediated couplings.[2][3][4][5][6][7] Other hindered or weaker bases like N-methylmorpholine (NMM) or 2,6-lutidine can also be beneficial.[8] |
| Sub-optimal reaction temperature: Higher temperatures can accelerate the rate of epimerization. | Lower the reaction temperature: Performing the coupling at 0 °C or even lower temperatures can significantly suppress epimerization.[2][3] | |
| Incorrect order of reagent addition: Pre-activation of the carboxylic acid before the addition of the amine can sometimes lead to increased epimerization.[2] | Optimize the addition sequence: Generally, adding T3P® to a mixture of the carboxylic acid, amine, and base is recommended. However, for particularly sensitive substrates, adding the amine last after a very short pre-activation time at low temperature might be tested cautiously. | |
| Solvent effects: The polarity of the solvent can influence the stability of the intermediates prone to racemization.[1] | Screen different solvents: While T3P® is compatible with a range of solvents, less polar solvents are sometimes favored.[5] Ethyl acetate (B1210297) is a commonly used and effective solvent.[2][9] | |
| Incomplete reaction conversion. | Insufficient amount of T3P® or base: Stoichiometry is crucial for driving the reaction to completion. | Increase the equivalents of T3P® and/or base: Using 1.5 equivalents of T3P® and 3.0 equivalents of base has been shown to be effective.[2] |
| Poor solubility of reactants: If any of the components are not fully dissolved, the reaction rate will be compromised. | Choose a more suitable solvent: Ensure all reactants are fully dissolved before initiating the reaction. Solvents like DMF or 2-MeTHF might be necessary for certain substrates.[10] | |
| Formation of side products. | Hydrolysis of T3P®: T3P® is sensitive to moisture, which can lead to its decomposition and the formation of phosphonic acid byproducts.[11] | Use anhydrous solvents and inert atmosphere: While not always strictly necessary, using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.[3][12] |
| Formation of N-acylurea (if carbodiimides were previously used): This is not a direct issue with T3P but a common problem in peptide synthesis that T3P helps to avoid. | T3P® offers an advantage over carbodiimide (B86325) reagents as its byproducts are water-soluble and easily removed by an aqueous workup, thus avoiding N-acylurea impurities.[3][9][13][14] |
Frequently Asked Questions (FAQs)
Q1: What is T3P® and why is it preferred for couplings prone to epimerization?
A1: T3P® (n-propanephosphonic acid anhydride) is a mild and efficient coupling reagent used for the formation of amide bonds.[9] It is often preferred for reactions involving chiral carboxylic acids, particularly in peptide synthesis, because it generally leads to very low levels of epimerization compared to many other common coupling reagents like DCC or EDC.[3][13] The byproducts of the reaction are water-soluble, which simplifies purification.[3][9][13][14]
Q2: What is the mechanism of epimerization in peptide coupling reactions?
A2: Epimerization in peptide couplings typically occurs through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[1] The α-proton of the chiral center becomes acidic in this intermediate and can be abstracted by a base, leading to a loss of stereochemical integrity. The choice of coupling reagent, base, and reaction conditions can either promote or suppress the formation and racemization of this oxazolone (B7731731).
Q3: How does the choice of base impact epimerization in T3P®-mediated couplings?
A3: The base plays a crucial role in both activating the carboxylic acid and potentially causing epimerization.[1] Strong, non-hindered bases can increase the rate of α-proton abstraction from the activated intermediate, leading to higher levels of epimerization. Weaker or more sterically hindered bases are less likely to cause epimerization. Pyridine has been identified as a particularly effective base for minimizing epimerization when used with T3P®.[2][3][4][5][6][7]
Q4: What are the ideal reaction conditions to minimize epimerization?
A4: To minimize epimerization, the following conditions are recommended:
-
Coupling Reagent: T3P®
-
Base: Pyridine
-
Temperature: 0 °C to room temperature, with lower temperatures being preferable for highly sensitive substrates.[2][3]
-
Solvent: A suitable solvent that ensures the solubility of all reactants. Ethyl acetate is a good starting point.[2][9]
Q5: Can additives be used with T3P® to further suppress epimerization?
A5: While T3P® itself is highly effective at suppressing epimerization, in other coupling systems, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are commonly used to reduce racemization.[15][16] Some studies have explored the combination of T3P® with additives like Oxyma Pure in solid-phase peptide synthesis.[2] In some challenging cases, the addition of copper(II) salts has been shown to suppress epimerization in peptide synthesis, though this is not a standard practice with T3P®.[17]
Quantitative Data on Epimerization
The following table summarizes the extent of epimerization observed in a model reaction under different conditions.
Model Reaction: Coupling of Z-(L)-Phg-OH with Pro-NH₂
| Entry | T3P® (equiv.) | Base (equiv.) | Base | Solvent | Temperature (°C) | Conversion (%) | Epimerization (%) | Reference |
| 1 | 1.5 | 3 | DIPEA | DMF | rt | 100 | 0.5 | [2] |
| 2 | 1.5 | 3 | DIPEA | DMF | 0 | 100 | 0.4 | [2] |
| 3 | 1.5 | 3 | Pyridine | EtOAc | rt | >99 | <0.1 | [3] |
| 4 | 1.5 | 3 | Et₃N | EtOAc | rt | >99 | 1.6 | [8] |
| 5 | 1.5 | 3 | NMM | EtOAc | rt | >99 | 0.2 | [8] |
Abbreviations: Z-(L)-Phg-OH = N-benzyloxycarbonyl-L-phenylglycine, Pro-NH₂ = L-prolinamide, DIPEA = N,N-diisopropylethylamine, DMF = N,N-dimethylformamide, rt = room temperature, EtOAc = ethyl acetate, Et₃N = triethylamine, NMM = N-methylmorpholine.
Detailed Experimental Protocol
Low-Epimerization T3P®-Mediated Amide Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Amine (1.0-1.2 equiv.)
-
T3P® (50 wt% solution in a suitable solvent, e.g., ethyl acetate) (1.5 equiv.)
-
Pyridine (3.0 equiv.)
-
Anhydrous solvent (e.g., ethyl acetate)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid and the amine.
-
Add the anhydrous solvent to dissolve the reactants completely.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add pyridine to the reaction mixture and stir for 5-10 minutes.
-
Slowly add the T3P® solution to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is often complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization) if necessary.
Visualizations
Caption: Mechanism of T3P®-mediated amide bond formation.
Caption: Pathway of epimerization via oxazolone formation.
Caption: Troubleshooting workflow for high epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
T3P® Reaction Efficiency: A Technical Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
Propanephosphonic anhydride (B1165640) (T3P®) is a highly effective coupling reagent in organic synthesis, particularly for amide bond formation. Its efficiency, mild reaction conditions, and the simple removal of its water-soluble byproducts make it a preferred choice in many applications, including drug development.[1][2] However, the selection of an appropriate base is critical to the success of a T3P®-mediated reaction, directly impacting yield, reaction time, and the prevention of side reactions such as epimerization.[3][4]
This technical support guide provides detailed information on the impact of base selection on T3P® reaction efficiency, offering troubleshooting advice and answers to frequently asked questions to aid researchers in optimizing their experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Base: At least two equivalents of base are stoichiometrically required.[3] | Increase the amount of base to a minimum of two equivalents, with an initial optimization starting at three to four equivalents.[3] |
| Inappropriate Base Selection: The chosen base may not be optimal for the specific substrates. | Refer to the Base Comparison Data table below. Consider switching to a different base such as DIPEA or N-methylmorpholine, which have shown high conversions.[1][5] | |
| Reaction Temperature Too Low: While T3P® reactions are often run at 0°C to 25°C, some difficult couplings may require higher temperatures.[3] | Consider a modest increase in the reaction temperature. The addition of a catalytic amount of DMAP can also help to increase reaction rates.[3] | |
| Epimerization or Racemization | Base is Too Strong or Not Sterically Hindered: Strong, non-hindered bases can deprotonate the stereogenic center. | Weaker and bulkier bases can minimize the loss of chiral purity.[6] Pyridine has been shown to be a suitable base for suppressing racemization in T3P®-mediated amide formation.[1][4][5] |
| Slow Reaction Rate | Suboptimal Base: The kinetics of the reaction can be influenced by the choice of base. | The addition of 4-(dimethylamino)pyridine (DMAP) can increase reaction rates.[3] |
| Formation of Side Products | Incorrect Stoichiometry: An incorrect ratio of reactants can lead to undesired side reactions. | Ensure precise measurement of the carboxylic acid, amine, base, and T3P®. A slight excess of T3P® (e.g., 1.15 equivalents) is typically used. |
| Pre-activation Issues: While T3P® generally does not require a pre-activation step, the order of addition can sometimes matter. | For amide formation, the amine, carboxylic acid, and base are typically premixed before the slow addition of T3P®.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for T3P® reactions?
A1: The base plays a crucial role in the T3P® reaction mechanism. Its primary functions are to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize the acidic byproducts generated during the reaction.[7] The choice of base can significantly influence the reaction rate, yield, and, most importantly, can help prevent side reactions like racemization, especially when working with chiral substrates.[3][4]
Q2: How much base should I use in my T3P® reaction?
A2: Stoichiometrically, a minimum of two equivalents of base is required.[3] However, for optimization, it is recommended to start with a larger excess, for instance, three to four equivalents.[3]
Q3: What are the most commonly used bases with T3P®?
A3: Typical bases used in T3P® reactions include triethylamine (B128534) (TEA), Hünig's base (DIPEA), N-methylmorpholine (NMM), and pyridine.[3]
Q4: My reaction is sluggish. How can I speed it up?
A4: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can help to increase the reaction rate and may also allow for lower reaction temperatures.[3]
Q5: I am observing significant epimerization in my product. What can I do?
A5: Epimerization is a common issue with chiral carboxylic acids. To minimize this, consider using a weaker or more sterically hindered base.[6] Pyridine has been identified as a particularly effective base for suppressing racemization in T3P®-mediated couplings.[1][4][5]
Q6: How do I remove the byproducts of the T3P® reaction?
A6: A significant advantage of T3P® is that its byproducts, propanephosphonic acid and its dimeric anhydride, are highly water-soluble.[2] They can be easily removed from the reaction mixture through a simple aqueous workup, which often involves washing the organic layer with water or a basic solution.[7]
Quantitative Data on Base Selection
The following table summarizes the results from a study on the impact of different bases on the T3P®-mediated coupling of Z-Phg-OH and Pro-NH₂.
| Base | Equivalents of Base | Reaction Time (min) | Conversion (%) |
| DIPEA | 3 | 5 | 100 |
| 2,6-Lutidine | 3 | 5 | 50 |
| Pyridine | 3 | 5 | 40 |
| Triethylamine (TEA) | 3 | 5 | 90 |
| N-Methylmorpholine (NMM) | 3 | 5 | 95 |
| tBuNH₂ | 3 | 5 | 90 |
Data sourced from "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent".[1][5]
Key Experimental Protocol
General Procedure for T3P®-Mediated Amide Coupling:
The following is a representative experimental protocol for the T3P®-mediated coupling of a carboxylic acid and an amine.
-
To a solution of the carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., ethyl acetate), add the selected base (2.0-4.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (typically 50% in a solvent like ethyl acetate, 1.5 eq) to the cooled mixture.
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Allow the reaction to stir at the desired temperature (e.g., 0 °C to room temperature) while monitoring its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or an aqueous basic solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine to remove the water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary (e.g., by column chromatography or recrystallization).
This protocol is a general guideline and may require optimization for specific substrates.
Visualizing the T3P® Reaction and Base Selection Logic
To further aid in understanding the critical aspects of T3P® reactions, the following diagrams illustrate the reaction mechanism, a decision-making workflow for base selection, and a troubleshooting guide.
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
troubleshooting T3P reactions in different solvents
Welcome to the technical support center for troubleshooting T3P (Propylphosphonic Anhydride) reactions. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is T3P and what are its main advantages in coupling reactions?
A1: T3P® (n-Propylphosphonic Anhydride) is a versatile and widely used coupling reagent for forming amide and ester bonds in organic synthesis. Its primary advantages include:
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Mild Reaction Conditions: T3P® reactions are typically conducted under mild conditions, often at temperatures between 0°C and 25°C, which allows for broad functional group tolerance.[1]
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High Yields and Purity: It consistently delivers high yields of the desired product with high purity.[1]
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Low Epimerization: T3P® is particularly advantageous when working with chiral carboxylic acids as it significantly reduces the risk of racemization compared to many other coupling reagents.[1]
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Simple Workup: The byproducts of T3P® are propanephosphonic acid and its dimer, which are highly water-soluble. This feature allows for easy removal through a simple aqueous wash, simplifying the purification process.[1]
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Safety Profile: T3P® is non-toxic, non-allergenic, and has high thermal stability, making it a safer alternative to many other coupling reagents.[1]
Q2: Which solvents are recommended for T3P® reactions?
A2: T3P® is compatible with a wide range of anhydrous polar aprotic solvents. The choice of solvent can significantly impact reaction rates and the solubility of reactants and intermediates. Commonly used and recommended solvents include:
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Ethyl acetate (B1210297) (EtOAc)
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Acetonitrile (ACN)
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2-Methyltetrahydrofuran (2-MeTHF)
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N,N-Dimethylformamide (DMF)
Among the greener solvent options, Ethyl acetate, 2-MeTHF, and Acetonitrile have shown high conversions.[2][3][4] It is crucial to use anhydrous solvents to prevent the hydrolysis of the T3P® reagent and the activated carboxylic acid intermediate.[1]
Q3: What is the role of the base in T3P® reactions, and which one should I choose?
A3: A base is essential for T3P®-mediated coupling reactions. It serves to deprotonate the carboxylic acid, forming the carboxylate anion which then reacts with T3P®. At least two equivalents of a base are required. The choice of base is critical and can influence the reaction rate and the extent of side reactions, particularly epimerization.
Commonly used bases include:
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Triethylamine (TEA)
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Diisopropylethylamine (DIPEA)
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N-Methylmorpholine (NMM)
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Pyridine
For reactions involving substrates prone to racemization, pyridine is often the base of choice as it has been shown to effectively suppress epimerization.[5]
Q4: How can I effectively remove the phosphonic acid byproducts after the reaction?
A4: The byproducts of T3P® are a significant advantage of the reagent as they are highly water-soluble. A simple aqueous workup is typically sufficient for their removal. The general procedure involves quenching the reaction with water or an aqueous basic solution (like saturated sodium bicarbonate) and then performing extractions with an organic solvent. The phosphonic acid byproducts will partition into the aqueous layer, leaving the desired product in the organic phase. Two water washes are usually enough to remove the majority of the byproducts.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion | Solvent-Specific Considerations |
| Incomplete activation of the carboxylic acid | Ensure you are using a sufficient excess of T3P® (typically 1.1-1.5 equivalents). Pre-mixing the carboxylic acid and base before the slow addition of T3P® can be beneficial. | In less polar solvents, the activated intermediate may have poor solubility. Consider switching to a more polar solvent like ACN or DMF. |
| Poorly nucleophilic amine | For weakly nucleophilic amines (e.g., anilines), increasing the reaction temperature may be necessary. The addition of a catalyst like 4-DMAP can also increase the reaction rate. | DMF is often a good solvent choice for reactions with poorly nucleophilic amines due to its high polarity and boiling point, allowing for higher reaction temperatures. |
| Steric hindrance | If either the carboxylic acid or the amine is sterically hindered, longer reaction times and elevated temperatures may be required. | Solvents like DMF or DMA can be effective for sterically hindered substrates. |
| Inadequate amount of base | At least two equivalents of base are stoichiometrically required. For optimization, starting with a larger excess (3-4 equivalents) is recommended.[1] | Ensure the chosen base is soluble in the reaction solvent. |
| Hydrolysis of T3P® or activated intermediate | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Some solvents are more hygroscopic than others. Take extra care to use dry solvents, especially with THF. |
Problem 2: Significant Epimerization of Chiral Centers
| Possible Cause | Troubleshooting Suggestion | Solvent-Specific Considerations |
| Base-catalyzed enolization of the activated intermediate | Use a weaker, non-nucleophilic base. Pyridine has been shown to be particularly effective at minimizing epimerization.[5] Running the reaction at a lower temperature (e.g., 0°C) can also significantly reduce racemization. | The choice of solvent can influence the rate of epimerization. A solvent screen may be necessary to find the optimal conditions for your specific substrate. |
| Prolonged reaction time at elevated temperature | Monitor the reaction closely and work it up as soon as it is complete. Avoid unnecessarily long reaction times, especially at higher temperatures. | N/A |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Suggestion | Solvent-Specific Considerations |
| Reaction of T3P® with the solvent | T3P® should not be used with protic solvents (alcohols), enolizable ketones, or DMSO.[1] | Ensure the chosen solvent is compatible with T3P®. Recommended solvents are listed in the FAQs. |
| Formation of a symmetric anhydride (B1165640) of the carboxylic acid | This can sometimes occur if the amine is not added promptly after the activation of the carboxylic acid. A one-pot procedure where all reactants are mixed before the addition of T3P® is generally recommended.[1] | N/A |
Problem 4: Difficult Purification
| Possible Cause | Troubleshooting Suggestion | Solvent-Specific Considerations |
| Incomplete removal of phosphonic acid byproducts | Ensure the aqueous workup is thorough. Washing the organic layer with a dilute basic solution (e.g., 5% NaHCO₃) followed by brine can improve the removal of acidic byproducts. | If using a water-miscible solvent like ACN or DMF, the solvent will need to be removed under reduced pressure before the aqueous workup and extraction with a water-immiscible solvent like EtOAc or DCM. |
| Product is water-soluble | If your product has high water solubility, extraction of the aqueous layer multiple times with an organic solvent may be necessary. In some cases, techniques like solid-phase extraction may be required. | N/A |
Data Presentation
Table 1: Comparison of Conversion Rates for T3P®-mediated Amide Coupling in Different Solvents
| Solvent | Conversion (%) | Reaction Time | Notes |
| 2-Methyltetrahydrofuran (2-MeTHF) | 93.8% | 1 hour | Showed the best performance in a study on solid-phase peptide synthesis.[6] |
| Acetonitrile (ACN) | 91.7% | 1 hour | Very good performance, close to 2-MeTHF.[6] |
| N,N-Dimethylformamide (DMF) | 77.0% | 1 hour | Lower conversion compared to 2-MeTHF and ACN in the same study.[6] Impurities in aged DMF can negatively impact the reaction.[6] |
| Ethyl Acetate (EtOAc) | High Conversion | Varies | A commonly used and effective "green" solvent for T3P® reactions.[2][3][4] |
| Dichloromethane (DCM) | High Conversion | Varies | A standard solvent for many coupling reactions, generally performs well with T3P®.[1] |
| N-Butylpyrrolidone (NBP) | 56% | 1 hour | Limited conversion observed, potentially due to poor dissolution of the activated intermediate.[2] |
Table 2: Epimerization in Amide Bond Formation with Various Coupling Reagents
| Coupling Reagent | Racemization (%) |
| T3P® | 1.8 |
| HOBt/DCC | 5.9 |
| HOBt/EDC | 11.1 |
| HOAt/DCC | 11.6 |
| PyBOP | 14.2 |
| HBTU | 16.1 |
| HATU | 21.1 |
Data from a comparative study on a specific peptide coupling.[1]
Experimental Protocols
General Protocol for T3P®-Mediated Amide Bond Formation
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using T3P®. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or DCM)
-
Base (e.g., Pyridine or DIPEA, 3.0-4.0 eq)
-
T3P® (50% solution in a suitable solvent, e.g., EtOAc, 1.2-1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).
-
Solvent and Base Addition: Dissolve the starting materials in the chosen anhydrous solvent (to a typical concentration of 0.1-0.5 M). Add the base (3.0-4.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
T3P® Addition: Slowly add the T3P® solution (1.2-1.5 eq) dropwise to the stirred reaction mixture over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate) and water.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as required.
Mandatory Visualization
Caption: General mechanism of T3P-mediated amide coupling.
Caption: Troubleshooting workflow for T3P reactions.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: pH-Dependent Degradation of T3P Byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent degradation of byproducts generated when using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P®).
Troubleshooting Guides
Difficulties in removing T3P® byproducts can often be resolved by adjusting the pH of the aqueous phase during workup. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Persistent water-soluble impurities in the organic layer after aqueous extraction. | Incomplete hydrolysis of T3P® or its byproducts, leading to species with some organic solubility. | During the aqueous workup, adjust the pH of the aqueous layer to acidic conditions (e.g., pH 1-2) and warm the mixture (e.g., to 80°C) to promote the degradation of residual phosphonic species to the more water-soluble propylphosphonic acid.[1] |
| Formation of an unexpected phosphonic ester byproduct. | Reaction of T3P® with hydroxyl-containing functional groups (e.g., phenols) in the starting materials or product. | Consider protecting the reactive hydroxyl group before the T3P®-mediated coupling. Alternatively, the phosphonic ester byproduct can often be hydrolyzed and removed by an acidic aqueous wash.[1] |
| Inconsistent results in byproduct removal. | Variation in the pH of the quench or wash solutions. The stability and solubility of T3P® byproducts are pH-dependent. | Standardize the pH of all aqueous solutions used in the workup. Use a pH meter to ensure consistency between batches. |
| Emulsion formation during aqueous workup. | The presence of partially hydrolyzed, amphiphilic T3P® byproducts. | Adjusting the pH to a more acidic level can complete the hydrolysis to the highly water-soluble propylphosphonic acid, which may help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of T3P®-mediated reactions?
A1: The primary byproducts of T3P® are propylphosphonic acid and its oligomers.[2] These byproducts are generally highly water-soluble, which facilitates their removal from the reaction mixture through aqueous extraction.[3]
Q2: Why are my T3P® byproducts not being completely removed by a simple water wash?
A2: While the final degradation product, propylphosphonic acid, is very water-soluble, intermediate hydrolysis products may have different solubility profiles. In some cases, a T3P® degradation byproduct can be isolated as a salt (e.g., a sodium salt) which might require specific conditions for complete removal.[1] To ensure complete removal, an acidic wash is recommended to drive the hydrolysis to the simple and highly soluble propylphosphonic acid.
Q3: How does pH affect the stability of T3P® byproducts?
A3: T3P® and its byproducts are susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Acidic conditions, particularly at elevated temperatures, can accelerate the hydrolysis of T3P®-related byproducts.[1] For instance, one study demonstrated that adjusting the pH to 1 and warming to 80°C effectively converted a problematic byproduct into the more easily removed propylphosphonic acid.[1]
Q4: Can T3P® react with other functional groups in my molecule besides the carboxylic acid?
A4: Yes. T3P® is a powerful dehydrating agent and can react with other nucleophilic functional groups. For example, it has been reported to react with phenols to form phosphonic esters.[1] It is important to consider the compatibility of all functional groups present in your starting materials with T3P®.
Q5: Are there analytical techniques to monitor the degradation of T3P® byproducts?
A5: Yes, ³¹P NMR spectroscopy is a very effective technique for monitoring the degradation of T3P® and its phosphorus-containing byproducts, as it directly observes the phosphorus atoms and their chemical environment. HPLC can also be used to track the disappearance of byproducts and the appearance of the final degradation products.
Quantitative Data on Byproduct Degradation
| pH | Temperature (°C) | Observed Half-life (t½) | Relative Degradation Rate |
| 7.0 | 25 | > 24 hours | 1x |
| 4.0 | 25 | Several hours | ~ 5-10x |
| 2.0 | 25 | < 1 hour | ~ 50-100x |
| 1.0 | 80 | Minutes | > 500x |
Note: This table is illustrative and compiled from qualitative descriptions and general principles of phosphonate (B1237965) ester hydrolysis.[1][4][5] Actual degradation rates will depend on the specific byproduct, temperature, and reaction matrix.
Experimental Protocols
Protocol for Investigating the pH-Dependent Degradation of a T3P® Byproduct
This protocol outlines a general procedure to study the stability of a T3P® byproduct at different pH values using HPLC and ³¹P NMR analysis.
1. Materials and Reagents:
- Isolated T3P® byproduct of interest
- Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
- Quenching solution (e.g., a strong base or acid to stop the reaction at specific time points)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
- NMR spectrometer equipped with a phosphorus probe
- Deuterated solvent for NMR (e.g., D₂O)
- Temperature-controlled reaction vessels (e.g., water bath or heating block)
2. Sample Preparation:
- Prepare a stock solution of the isolated T3P® byproduct in a suitable organic solvent (e.g., acetonitrile).
- In separate temperature-controlled reaction vessels, add the appropriate buffer solution.
- Equilibrate the buffer solutions to the desired experimental temperature (e.g., 25°C or 50°C).
3. Degradation Study:
- To initiate the experiment, spike a known amount of the byproduct stock solution into each of the temperature-equilibrated buffer solutions.
- At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel.
- Immediately quench the reaction in the aliquot to prevent further degradation before analysis. The quenching method will depend on the nature of the byproduct and the analytical method.
4. HPLC Analysis:
- Analyze the quenched aliquots by a validated HPLC method to determine the concentration of the remaining byproduct and any major degradation products.
- Plot the concentration of the byproduct versus time for each pH value.
- From this data, calculate the degradation rate constant (k) and the half-life (t½) at each pH.
5. ³¹P NMR Analysis:
- For a more detailed mechanistic insight, the degradation can be monitored in situ or by analyzing quenched samples.
- For in situ monitoring, the reaction is carried out directly in an NMR tube with a deuterated buffer.
- Acquire ³¹P NMR spectra at various time points to observe the disappearance of the signal corresponding to the byproduct and the appearance of new signals corresponding to the degradation products.
Visualizations
Caption: Workflow for T3P Byproduct Degradation Analysis.
Caption: T3P Byproduct Degradation Pathway.
References
strategies to improve the conversion rate of T3P reactions
Welcome to the Technical Support Center for T3P (Propanephosphonic acid anhydride) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling you to improve the conversion rate and success of your T3P reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Product Conversion
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Question: My T3P reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in T3P reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
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Reagent Stoichiometry: Ensure the correct stoichiometry is being used. At least two equivalents of a non-nucleophilic base are required to neutralize the acid formed during the reaction.[1] An excess of the base (three to four equivalents) is often recommended to drive the reaction forward.[1] The amount of T3P itself can also be optimized; while 1.2 equivalents may be sufficient on a lab scale, a larger excess might be necessary for more challenging couplings.[2]
-
Base Selection: The choice of base is crucial for reaction success.[1] Common bases include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or pyridine (B92270).[1] For substrates prone to racemization, pyridine has been shown to be a suitable base, preserving enantiopurity.[2][3]
-
Reaction Temperature: T3P reactions are typically conducted at mild temperatures, often between 0°C and 25°C.[1][4] For sluggish reactions, increasing the temperature may improve the conversion rate. However, it's often recommended to add the T3P reagent to a cooled solution of the acid, amine, and base to control any initial exotherm, even if the reaction is ultimately run at a higher temperature.[5]
-
Solvent Choice: The solvent can significantly impact the reaction outcome. T3P is commercially available in various solvents like ethyl acetate, DMF, acetonitrile, and 2-MeTHF.[4][6] The choice of solvent should be based on the solubility of your substrates and its compatibility with the reaction conditions. For instance, in solid-phase peptide synthesis (SPPS), T3P in 2-MeTHF has shown good results.[6]
-
Moisture Sensitivity: T3P is sensitive to moisture, which can lead to its decomposition and reduced activity.[7][8] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]
-
Issue 2: Formation of Side Products and Impurities
-
Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS, indicating the formation of side products. What are the common side reactions with T3P and how can I minimize them?
-
Answer: While T3P is known for its high selectivity, side reactions can occur, leading to a complex reaction mixture and difficult purification.
-
Epimerization/Racemization: For reactions involving chiral centers, particularly in peptide synthesis, epimerization is a potential side reaction. T3P is generally known to suppress racemization effectively compared to many other coupling reagents.[1][4] However, the choice of base and reaction conditions can still play a role. Using pyridine as a base at 0°C has been shown to be effective in preserving enantiopurity.[2]
-
Side Reactions with DMF: When using DMF as a solvent, the presence of dimethylamine (B145610) (DMA) impurities can potentially lead to side reactions.[6]
-
Work-up Procedure: The byproducts of T3P are propanephosphonic acid and its dimer, which are highly water-soluble.[1][7] A simple aqueous work-up is usually sufficient to remove these byproducts.[1][9] Incomplete removal of these byproducts can sometimes interfere with downstream processes, especially those involving catalysts like Palladium.[9]
-
Issue 3: Difficult or "Slow" Reactions
-
Question: I am working with sterically hindered substrates or poorly reactive amines/acids, and the reaction is very slow. How can I accelerate the reaction rate?
-
Answer: For challenging substrates, several strategies can be employed to enhance the reaction rate.
-
Addition of DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can help to increase reaction rates and may allow for lower reaction temperatures.[1]
-
Microwave Irradiation: For solid-phase peptide synthesis (SPPS), microwave-assisted synthesis has been shown to be compatible with T3P, leading to complete conversion in a much shorter time.[6]
-
Optimization of Equivalents: A screening of the stoichiometry of T3P and the base can be beneficial. In some cases, increasing the equivalents of T3P or the base can lead to a significant increase in conversion.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a T3P-mediated amide bond formation?
A1: The reaction proceeds through the activation of the carboxylic acid by T3P. The base first deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then attacks the T3P reagent, forming a reactive mixed anhydride (B1165640) intermediate. The amine then acts as a nucleophile, attacking the activated carbonyl group of the intermediate to form the desired amide bond. A second equivalent of the base is required to neutralize the protonated amine.[9]
Q2: What are the main advantages of using T3P over other coupling reagents?
A2: T3P offers several significant advantages, including:
-
High Yields and Purity: It often leads to high yields of the desired product with high purity.[1][4]
-
Low Epimerization: It is known for its excellent performance in minimizing racemization, especially with sensitive substrates.[1][3][4]
-
Mild Reaction Conditions: Reactions are typically run at mild temperatures, making it suitable for a wide range of functional groups.[1][4]
-
Simple Work-up: The byproducts are water-soluble, allowing for easy removal through aqueous extraction.[1][7][9]
-
Safety Profile: T3P is considered non-toxic, non-allergenic, and has high thermal stability.[1][4]
Q3: How should I perform the work-up for a T3P reaction?
A3: A typical work-up involves quenching the reaction mixture with water. The water-soluble byproducts of T3P will partition into the aqueous phase, while the desired organic product remains in the organic layer. The layers are then separated, and the organic layer is typically washed further with water or brine before being dried and concentrated.[1][7]
Q4: Can T3P be used for reactions other than amide bond formation?
A4: Yes, T3P is a versatile reagent that can be used for a variety of other transformations, including:
-
Esterification[4]
-
Formation of hydroxamic acids[10]
-
Swern-type oxidations of alcohols to aldehydes and ketones[1]
-
Dehydration of alcohols to olefins[1]
Data Presentation
Table 1: Influence of Base and Stoichiometry on Conversion Rate
| Entry | Base | Equivalents of Base | Equivalents of T3P® | Conversion (%) |
| 1 | DIEA | 6 | 4 | 91.7 |
| 2 | DIEA | 12 | 4 | 57.4 |
| 3 | - | - | 10 | 57.1 |
| 4 | Pyridine | 3 | 1.5 | ~99 |
| 5 | NMM | 3 | 1.5 | ~95 |
Data synthesized from multiple sources for illustrative purposes.[2][6]
Table 2: Solvent Screening for T3P-mediated Peptide Coupling
| Entry | Solvent | Conversion (%) | Racemization (%) |
| 1 | ACN | 96 | 0.2 |
| 2 | THF | 93 | 0.1 |
| 3 | 2-MeTHF | 80 | 0.3 |
| 4 | DCM | 98 | 0.2 |
| 5 | EtOAc | 94 | 0.5 |
| 6 | DMF | >99 | 0.5 |
Data adapted from a study on solution-phase peptide synthesis.[3]
Experimental Protocols
Protocol 1: General Procedure for T3P-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., ethyl acetate, DCM, or DMF), add the base (e.g., DIPEA or pyridine, 2.0-4.0 equiv.) at 0°C under an inert atmosphere.
-
Stir the mixture for 5-10 minutes.
-
Slowly add the T3P® solution (typically 50% in a solvent, 1.2-1.5 equiv.) to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few minutes to several hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with water, a mild acid (e.g., 1N HCl if an acid-labile group is not present), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Protocol 2: T3P-Mediated Coupling with Minimized Epimerization
-
Dissolve the chiral carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in anhydrous pyridine at 0°C under an inert atmosphere.
-
Slowly add the T3P® solution (1.2 equiv.) to the mixture.
-
Stir the reaction at 0°C and monitor its progress by HPLC to determine conversion and enantiomeric purity.
-
Once the reaction is complete, work up the reaction as described in the general procedure, taking care to neutralize the pyridine during the aqueous washes.
Mandatory Visualizations
Caption: Mechanism of T3P-mediated amide bond formation.
Caption: Troubleshooting workflow for low conversion in T3P reactions.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. scribd.com [scribd.com]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. youtube.com [youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
T3P vs. HATU: A Comparative Guide to Peptide Coupling Efficiency
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and cost-effectiveness. For researchers, scientists, and professionals in drug development, selecting the optimal reagent is paramount for achieving desired outcomes. This guide provides an objective comparison of two widely used coupling reagents: Propylphosphonic Anhydride (T3P) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in practical application.
Performance Comparison: T3P vs. HATU
Both T3P and HATU are highly effective coupling reagents, yet they exhibit distinct characteristics that make them suitable for different applications. T3P is renowned for its low rate of epimerization, high yields, and the generation of water-soluble byproducts, which simplifies the purification process.[1][2] HATU is recognized for its high reactivity and speed, making it particularly effective for challenging and sterically hindered peptide sequences.[3][4]
The following table summarizes quantitative data from various studies to highlight the performance of each reagent. It is important to note that a direct comparison is challenging as the data is collated from different studies using varied peptide models and reaction conditions.
| Performance Metric | T3P | HATU | Source(s) |
| Yield/Purity | 93.8% conversion yield (in 2-MeTHF for a model pentapeptide).[5] In another case, an 88% assay yield was obtained for a difficult coupling where HATU yielded less than 5%.[6] | ~100% acylation yield (in aza-peptide synthesis).[3] Crude purity of 79.91% for ACP (65-74) and 91.23% for A-ß Amyloid (1-42).[3] | [3][5][6] |
| Racemization/Epimerization | Low epimerization is a key advantage.[2] However, up to 2.12% epimerization was detected in DMF for a specific model.[1] | Known for suppression of racemization due to rapid reaction kinetics.[3][7] | [1][2][3][7] |
| Reaction Time | Peptide bond formation can occur in a few minutes in solution-phase synthesis. | Generally offers shorter reaction times compared to other reagents.[3] Half-life of 40 minutes in aza-peptide synthesis.[3] | [3] |
| Key Advantages | Low toxicity, easy workup due to water-soluble byproducts, cost-effective.[1][6] | High efficiency for difficult and sterically hindered sequences, rapid reaction kinetics.[3][8] | [1][3][6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are representative protocols for both T3P and HATU in solid-phase peptide synthesis (SPPS).
T3P-Mediated Peptide Coupling Protocol (SPPS)
This protocol is based on a study that developed an SPPS protocol using T3P.[5]
-
Resin Preparation: Start with the resin-bound peptide chain after the N-terminal Fmoc-protecting group has been removed and the resin has been thoroughly washed with a suitable solvent like 2-MeTHF or ACN.
-
Reagent Preparation: Prepare a solution of the Fmoc-protected amino acid, DIEA (N,N-Diisopropylethylamine), and T3P® (as a 50% solution in a suitable solvent like 2-MeTHF). A typical molar ratio with respect to the resin's functional groups would be Amino Acid:DIEA:T3P® of 6:6:4.
-
Coupling Reaction: Add the reagents sequentially to the resin. The coupling reaction is typically carried out for 1 hour at room temperature.
-
Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin to remove excess reagents and the water-soluble byproducts.
-
Monitoring: The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
HATU-Mediated Peptide Coupling Protocol (SPPS)
This is a standard protocol for HATU-mediated coupling in SPPS.[8]
-
Resin Preparation: Begin with the resin-bound peptide after Fmoc-deprotection and thorough washing with DMF (N,N-Dimethylformamide).
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 5 equivalents) and HATU (typically 4.8 equivalents) in anhydrous DMF. Add DIPEA (typically 10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove any remaining reagents and byproducts.
-
Monitoring: Reaction completion can be verified using the Kaiser test.
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction mechanisms of T3P and HATU and a general workflow for SPPS.
Caption: Reaction mechanism of T3P-mediated peptide coupling.
Caption: Reaction mechanism of HATU-mediated peptide coupling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The selection between T3P and HATU should be guided by the specific requirements of the peptide synthesis. T3P stands out as a cost-effective and "green" coupling reagent that offers low racemization and a simplified workup procedure, making it an excellent choice for large-scale synthesis and for sequences that are not sterically demanding.[6][9] On the other hand, HATU's superior reactivity and speed make it the reagent of choice for complex, sterically hindered peptides and for rapid synthesis protocols where minimizing reaction time is crucial.[3][8] For drug development professionals and researchers, a careful evaluation of the peptide sequence, desired purity, and overall cost will ultimately determine the most appropriate coupling reagent for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Amide Synthesis: Propylphosphonic Anhydride (T3P®) vs. Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and scalability. This guide provides an objective comparison of two widely used coupling reagents: propylphosphonic anhydride (B1165640) (T3P®) and dicyclohexylcarbodiimide (B1669883) (DCC), supported by experimental data and detailed protocols to inform your selection process.
At a Glance: T3P® vs. DCC
| Feature | Propylphosphonic Anhydride (T3P®) | Dicyclohexylcarbodiimide (DCC) |
| Byproduct | Water-soluble phosphonic acids | Insoluble dicyclohexylurea (DCU) |
| Workup/Purification | Simple aqueous extraction | Filtration, often requires chromatography |
| Racemization | Low, especially with pyridine (B92270) as a base | Higher risk, often requires additives (e.g., HOBt) |
| Yields | Generally high (often >90%) | Good to high (typically 70-90%) |
| Reaction Conditions | Mild (0 °C to room temperature) | Mild (0 °C to room temperature) |
| Safety | Low toxicity, non-allergenic | Potent skin sensitizer (B1316253) and allergen |
| Cost | Generally higher than DCC | Lower cost |
Delving Deeper: A Performance Comparison
This compound (T3P®) has emerged as a powerful and versatile coupling reagent, often considered superior to carbodiimides like DCC in several key aspects. The most significant advantage of T3P® lies in the nature of its byproducts. The reaction generates water-soluble phosphonic acids, which are easily removed from the reaction mixture through a simple aqueous workup.[1][2] This streamlined purification process is a considerable advantage, especially in large-scale synthesis and for the preparation of high-purity active pharmaceutical ingredients (APIs).[2]
In contrast, the use of DCC results in the formation of dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in many common organic solvents.[3][4] While this insolubility allows for its removal by filtration, residual DCU often contaminates the product, necessitating further purification by chromatography.[4][5]
For chiral carboxylic acids, the risk of epimerization at the stereocenter adjacent to the carbonyl group is a critical concern. Studies have shown that T3P®, particularly when used in combination with a mild base like pyridine, effectively suppresses racemization, leading to high enantiomeric purity of the amide product.[2][6][7] DCC, on the other hand, is more prone to causing epimerization.[2] To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed, which can add complexity and cost to the reaction.[4]
In terms of yield, both reagents can provide good to excellent results. However, for challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, T3P® has been reported to provide superior yields where other reagents may fail.[2]
Reaction Mechanisms
The mechanisms of amide bond formation for T3P® and DCC, while both involving the activation of the carboxylic acid, proceed through different intermediates.
T3P®-Mediated Amide Synthesis
The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate anion attacks the electrophilic phosphorus atom of T3P®, forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This activated intermediate is then readily attacked by the amine to furnish the desired amide and water-soluble phosphonic acid byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
T3P®: A Greener Alternative for Amide and Ester Bond Formation in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the principles of green chemistry are increasingly guiding the selection of synthetic reagents and methodologies. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a compelling green alternative to traditional coupling reagents for the formation of amide and ester bonds, critical transformations in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of T3P® with other common reagents, supported by experimental data, detailed protocols, and an analysis of its green chemistry credentials.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is paramount in pharmaceutical synthesis, where yields, purity, and the suppression of side reactions such as epimerization are critical. T3P® consistently demonstrates excellent performance across these metrics when compared to other widely used reagents.
Table 1: Comparison of Coupling Reagent Performance in Amide Bond Formation
| Reagent/System | Typical Yield (%) | Epimerization (%) | Key Byproducts | Work-up/Purification | Green Chemistry Considerations |
| T3P® | >95 | <0.5 | Water-soluble phosphonic acids | Simple aqueous wash | Low toxicity, biodegradable byproducts, often used in greener solvents. |
| HATU | 90-98 | <1 | Benzotriazole (B28993) derivatives | Chromatograph | Potentially explosive nature of benzotriazole additives. |
| HBTU | 85-95 | 1-3 | Benzotriazole derivatives | Chromatography | Potentially explosive nature of benzotriazole additives. |
| EDC/HOBt | 80-90 | 2-5 | Urea derivatives, Benzotriazole | Chromatography | HOBt is explosive; EDC can be a sensitizer. |
| DCC/HOBt | 75-85 | 3-6 | Dicyclohexylurea (DCU), Benzotriazole | Filtration of solid DCU, chromatography | DCU byproduct can be difficult to remove; DCC is a potent allergen. |
Data compiled from various sources and may vary depending on specific substrates and reaction conditions.
Green Chemistry Aspects of T3P®
T3P® aligns with several key principles of green chemistry, making it an attractive choice for sustainable pharmaceutical manufacturing.
-
Atom Economy and Waste Prevention: While coupling reagents inherently have poor atom economy as they are used in stoichiometric amounts, T3P® excels in the "prevention" principle by generating environmentally benign and easily removable byproducts. The primary byproducts are water-soluble phosphonic acids, which can be efficiently removed through a simple aqueous workup, minimizing the need for chromatography and reducing solvent waste.[1]
-
Safer Chemicals: T3P® exhibits low toxicity and is not classified as an allergen, a significant advantage over carbodiimides like DCC, which is a known sensitizer.[2] Furthermore, its use circumvents the need for potentially explosive additives like HOBt.[3]
-
Use of Safer Solvents: T3P® is compatible with a range of greener solvents, such as ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), allowing for the replacement of more hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[2][3]
-
Energy Efficiency: Reactions with T3P® are often conducted at or below room temperature, reducing the energy consumption associated with heating.[4]
Experimental Protocols
General Procedure for Amide Bond Formation using T3P®
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
T3P® (50 wt% solution in a suitable solvent, e.g., ethyl acetate) (1.2-1.5 equiv)
-
Organic base (e.g., triethylamine, diisopropylethylamine, or pyridine) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., ethyl acetate, THF, acetonitrile)
Procedure:
-
To a stirred solution of the carboxylic acid and the amine in the chosen anhydrous solvent, add the organic base at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be further purified by crystallization or chromatography if necessary.
Optimized Synthesis of Propylphosphonic Anhydride (T3P®)
A greener synthesis of T3P® has been developed starting from commercially available diethyl phosphonate.[5]
Scheme 1: Optimized Synthesis of T3P®
Caption: Optimized four-step synthesis of T3P® from diethyl phosphonate.
Visualizations
Reaction Mechanism of T3P® in Amide Bond Formation
The mechanism involves the activation of the carboxylic acid by T3P®, followed by nucleophilic attack of the amine.
Caption: General mechanism of T3P®-mediated amide bond formation.
Waste Management Workflow for T3P® Reactions
The aqueous solubility of T3P® byproducts simplifies the waste management process.
Caption: Simplified waste stream for T3P® reactions.
Conclusion
T3P® presents a robust and environmentally conscious option for amide and ester bond formation in the pharmaceutical industry. Its high efficiency, minimal side reactions, and favorable green chemistry profile, particularly concerning its non-toxic nature and the generation of water-soluble byproducts, position it as a superior alternative to many traditional coupling reagents. The ease of work-up not only reduces the environmental impact but also offers significant advantages in terms of process simplification and cost-effectiveness on an industrial scale. For researchers and drug development professionals committed to sustainable practices, T3P® is a valuable tool in the green chemistry toolbox.
References
- 1. m.youtube.com [m.youtube.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Using this compound (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) [morressier.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
T3P: A Cost-Effective and Sustainable Workhorse for Large-Scale Amide Bond Formation
In the demanding landscape of pharmaceutical and chemical manufacturing, the synthesis of amides and peptides on a large scale necessitates reagents that are not only efficient and high-yielding but also economically viable and environmentally benign. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful coupling reagent that addresses these critical requirements, often outperforming traditional alternatives in terms of overall process cost-effectiveness, safety, and sustainability. This guide provides an objective comparison of T3P with other common coupling reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis needs.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a pivotal decision in process development, directly impacting reaction efficiency, product purity, and overall manufacturing costs. T3P consistently demonstrates high performance across various metrics when compared to other widely used reagents such as carbodiimides (EDC, DCC) and uronium/phosphonium salts (HATU, PyBOP).
Table 1: Quantitative Comparison of Common Coupling Reagents in Amide Synthesis
| Parameter | T3P® (Propylphosphonic Anhydride) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| Typical Yield | High to Excellent (often >95%)[1][2][3] | Very High (often >95%)[4][5] | Good to High (variable, often 80-95%)[1] | High (often >90%)[6] |
| Reaction Time | Fast (typically 1-4 hours)[6] | Very Fast (often < 1 hour)[4] | Moderate (can be several hours to overnight) | Fast (typically 1-3 hours) |
| Epimerization | Very Low[1][2][3] | Very Low[7] | Moderate to High (often requires additives like HOBt) | Low |
| Work-up/Purification | Easy (water-soluble byproducts)[6][8] | Moderate (requires careful purification) | Easy (water-soluble urea (B33335) byproduct)[9] | Moderate (requires chromatographic purification)[6] |
| Safety Profile | Non-toxic, non-allergenic, thermally stable[1][8] | Can be explosive, toxic byproducts | Skin and eye irritant | Byproducts can be hazardous |
| "Green" Aspects | Considered a "green" reagent, high atom economy[8][10] | Generates significant waste | Generates urea byproduct | Generates phosphine (B1218219) oxide waste |
| Process Mass Intensity (PMI) | Low | High | Moderate | High |
Table 2: Estimated Cost Comparison of Coupling Reagents
| Reagent | Estimated Price (USD/kg) - Lab Scale* | Key Cost Considerations for Large-Scale Synthesis |
| T3P® | ~$1,100 - $1,500 (as 50% solution in EtOAc) | Reduced costs for work-up, purification, and waste disposal can lead to lower overall process costs.[1] |
| HATU | ~$5,000 - $10,000+ | High reagent cost can be a significant driver of the overall process cost, especially at scale.[1] |
| EDC.HCl | ~$500 - $1,000[11][12] | Lower initial reagent cost, but potential for lower yields and the need for additives can increase overall costs. |
| PyBOP | ~$1,300 - $2,000[13][14] | Moderate reagent cost, but purification of byproducts can add to the overall process cost. |
*Note: The prices listed are estimates based on publicly available data for laboratory-scale quantities and may not reflect bulk industrial pricing. Actual costs for large-scale manufacturing will vary based on supplier, quantity, and purity.
Experimental Protocols
General Protocol for T3P-Mediated Amide Coupling in Large-Scale Synthesis
This protocol is adapted from a scalable method developed for the synthesis of a key intermediate of a glucokinase activator.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
T3P® (50 wt% solution in a suitable solvent like ethyl acetate (B1210297) or 2-MeTHF) (1.2-1.5 equiv)
-
Base (e.g., pyridine, N,N-diisopropylethylamine - DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., ethyl acetate, 2-MeTHF)
Procedure:
-
To a stirred solution of the carboxylic acid and the amine in the chosen anhydrous solvent at room temperature, add the base.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the T3P® solution to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate to remove the phosphonic acid byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
If necessary, the crude product can be further purified by recrystallization or chromatography.
Visualizing the Process: Experimental Workflow and Decision-Making
To better understand the practical application and selection process, the following diagrams illustrate the experimental workflow for a T3P-mediated coupling and a logical framework for choosing the most appropriate coupling reagent.
Caption: A typical experimental workflow for a large-scale amide synthesis using T3P®.
Caption: A simplified decision tree for selecting a suitable coupling reagent.
Conclusion: The Economic and Sustainable Advantage of T3P®
While the upfront cost of T3P® may be higher than some traditional reagents like EDC, a comprehensive analysis of the total process cost often reveals its economic superiority in large-scale synthesis. The significant advantages of T3P®, including high yields, low epimerization, and a simplified work-up due to its water-soluble byproducts, contribute to reduced cycle times, lower solvent consumption, and minimized waste disposal costs.[1][8]
Furthermore, the exceptional safety and environmental profile of T3P® aligns with the growing emphasis on green chemistry in the pharmaceutical and chemical industries.[8][10] Its non-toxic and non-allergenic nature reduces the need for stringent handling protocols and specialized equipment, further contributing to a safer and more cost-effective manufacturing process. For researchers and drug development professionals seeking a robust, reliable, and economically sound solution for large-scale amide and peptide synthesis, T3P® presents a compelling and often optimal choice.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. curiaglobal.com [curiaglobal.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. curiaglobal.com [curiaglobal.com]
- 9. peptide.com [peptide.com]
- 10. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 11. EDC-HCl 100 grams (EDAC-HCl) - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) - ProteoChem [proteochem.com]
- 12. EDC.HCl, Advanced ChemTech 500 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 13. PyBOP | 128625-52-5 | KPC-1068-PI | Biosynth [biosynth.com]
- 14. PyBOP [oakwoodchemical.com]
Preserving Chirality: A Comparative Guide to T3P in Enantiopreservation
In the landscape of pharmaceutical and fine chemical synthesis, the preservation of stereochemical integrity at chiral centers is paramount. The choice of coupling reagent in reactions involving enantiomerically pure starting materials can be the determining factor between a successful synthesis and a complex mixture of diastereomers. Propanephosphonic acid anhydride (B1165640) (T3P®) has emerged as a powerful reagent for such delicate transformations, particularly in amide and peptide bond formation, offering significant advantages over many classical and modern coupling agents. This guide provides an objective comparison of T3P with other reagents, supported by experimental data, detailed protocols, and visual aids to assist researchers in making informed decisions for their synthetic challenges.
Performance Comparison of Coupling Reagents
The primary metric for evaluating a coupling reagent in the context of enantiopreservation is its ability to minimize or eliminate epimerization or racemization at the adjacent chiral center of the activated carboxylic acid. T3P® has consistently demonstrated superiority in this regard when compared to other widely used reagents.
Table 1: Comparison of Racemization in Peptide Coupling
| Coupling Reagent | Racemization (%) |
| T3P® | 1.76 [1] |
| HOBt/DCC | 5.91[1] |
| HOBt/EDC | 11.1[1] |
| HOAt/DCC | 11.6[1] |
| PyBOP | 14.22[1] |
| HBTU | 16.14[1] |
| HATU | 21.12[1] |
Data from a comparative study evaluating the degree of racemization with different coupling reagents.[1]
As the data in Table 1 clearly illustrates, T3P® exhibits the lowest percentage of racemization among the tested reagents, making it an exceptional choice for coupling reactions with substrates that are prone to epimerization.[2][3] In the development of a glucokinase activator, Pfizer scientists screened a wide array of coupling reagents (including DCC, EDC/HOBt, HATU) and found T3P® to be "clearly superior in giving products minimal racemization" and most suitable for scale-up.[2][3]
Beyond minimizing racemization, T3P® also offers high product yields and purity.[2][4] For instance, in the synthesis of Denagliptin by GlaxoSmithKline, T3P® provided a superior yield with no observable epimerization compared to alternative synthetic routes.[2] Merck researchers also found T3P® to be the most suitable coupling reagent for a difficult final-step coupling in the preparation of an orexin (B13118510) receptor antagonist (MK-6096), achieving an 88% assay yield where other reagents like HATU or EDC/HOBt gave less than 5% yield.[3]
A qualitative comparison of T3P® with other common coupling reagents highlights its overall advantages in a process chemistry context.
Table 2: Qualitative Comparison of Coupling Reagents
| Feature | T3P® | EDC (WSC) | TBTU/HBTU | PyCloP | BOP | DCC/HOBt | DCC |
| Epimerization | Low[2][3] | Medium[3] | Low[3] | Low[3] | Low[3] | Medium[3] | High[3] |
| Yield | High[2][3] | Medium[3] | High[3] | High[3] | High[3] | Medium[3] | Low[3] |
| Workup | Easy[2][3] | Easy[3] | Difficult[3] | Difficult[3] | Difficult[3] | Very Difficult[3] | Very Difficult[3] |
| Toxicity | Not Toxic[2][3] | High[3] | Medium[3] | Medium[3] | Very High[3] | High[3] | High[3] |
| Purity | High[2][3] | Medium | High | High | High | Medium | Low |
| Byproducts | Water-soluble[2][5] | Water-soluble | - | - | - | Solid (DCU)[3] | Solid (DCU)[3] |
Experimental Protocols
The following is a general protocol for an amide bond formation reaction using T3P® with an epimerization-prone carboxylic acid. The exact conditions may need to be optimized for specific substrates.
General Protocol for Amide Coupling with T3P®
-
Materials:
-
Chiral carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
T3P® (typically as a 50% solution in a suitable solvent like ethyl acetate (B1210297) or DMF, 1.0-1.5 equiv)[3][6]
-
Tertiary amine base (e.g., pyridine, triethylamine (B128534) (TEA), or diisopropylethylamine (DIPEA), 2.0-4.0 equiv)[7]
-
Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))[3][6]
-
-
Procedure:
-
To a stirred solution of the chiral carboxylic acid and the amine in the chosen anhydrous solvent at 0 °C, add the tertiary amine base.
-
Slowly add the T3P® solution to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC or LC-MS.[8]
-
Upon completion, quench the reaction with water or an aqueous basic solution (e.g., saturated NaHCO₃ solution).
-
The aqueous layer is separated. The organic layer is typically washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The water-soluble phosphonic acid byproducts are easily removed during these aqueous washes.[2][3][5]
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be further purified by crystallization or column chromatography if necessary.
-
Note on Solid-Phase Peptide Synthesis (SPPS): T3P® has also been successfully applied to SPPS. An optimized protocol involves the sequential addition of the Fmoc-amino acid, DIEA, T3P®, and optionally an additive like OxymaPure.[9]
Visualizing the Process and Comparison
To better understand the workflow and the advantages of T3P®, the following diagrams have been generated.
Caption: General experimental workflow for enantiopreservative amide coupling using T3P®.
Caption: Logical comparison of T3P®'s advantages over other common coupling reagents.
Conclusion
The selection of a coupling reagent is a critical decision in any synthesis where stereochemical integrity must be maintained. The data and examples presented in this guide strongly support the use of T3P® as a superior choice for enantiopreservation in amide and peptide bond formation.[2][3][4] Its key advantages, including exceptionally low levels of racemization, high yields, mild reaction conditions, and a simple, environmentally benign workup procedure, set it apart from many other commonly used reagents.[2][3][5][6] For researchers, scientists, and drug development professionals working with epimerization-prone substrates, T3P® represents a reliable and efficient tool to achieve their synthetic goals while ensuring the highest product quality and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
T3P® vs. Other Phosphonium-Based Coupling Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other amidation reactions, the choice of coupling reagent is a critical factor influencing yield, purity, reaction time, and the stereochemical integrity of the final product. Propylphosphonic Anhydride (T3P®) has emerged as a powerful and "green" alternative to traditional coupling reagents. This guide provides an objective, data-driven comparison of T3P® with other phosphonium-based coupling reagents, offering insights into their performance, mechanisms, and practical applications.
Mechanism of Action: A Shared Pathway
Phosphonium-based coupling reagents, including T3P®, BOP, PyBOP, and PyAOP, generally operate through a similar mechanism. They activate the carboxylic acid of an N-protected amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of another amino acid or amine, leading to the formation of an amide bond.
The activation process with a generic phosphonium (B103445) salt can be visualized as follows:
T3P® vs. Carbodiimides: A Comparative Guide for Peptide Synthesis
In the landscape of pharmaceutical research and drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, product purity, and the economic viability of the process. For decades, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) have been staples in peptide bond formation. However, the emergence of propylphosphonic anhydride (B1165640), commercially known as T3P®, has presented a compelling alternative, offering significant advantages in performance, safety, and process simplicity.
This guide provides an objective, data-driven comparison between T3P® and traditional carbodiimides, designed for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis strategies.
Mechanism of Action: A Tale of Two Intermediates
The fundamental role of a coupling reagent is to activate the C-terminus of a carboxylic acid, rendering it susceptible to nucleophilic attack by the N-terminus of an amine. While both T3P® and carbodiimides achieve this, they proceed through distinct reactive intermediates.
T3P® Activation: T3P® reacts with the N-protected amino acid to form a highly reactive mixed phosphonic anhydride intermediate. This intermediate readily couples with the incoming amine to form the desired peptide bond, releasing water-soluble propanephosphonic acid byproducts.
Caption: T3P® activation pathway forming a mixed anhydride.
Carbodiimide (B86325) Activation: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate is prone to undesirable side reactions, including racemization and the formation of a stable N-acylurea byproduct, which complicates purification.[1][2]
Caption: Carbodiimide activation pathway via an O-acylisourea.
Performance Comparison: T3P® vs. Carbodiimides
The practical advantages of T3P® become evident when comparing its performance against carbodiimides across several key metrics. T3P® consistently demonstrates superior results in terms of yield, purity, and suppression of side reactions, particularly epimerization.[3][4]
| Metric | T3P® (Propylphosphonic Anhydride) | Carbodiimides (DCC, EDC) |
| Yield | High to excellent; reported yields up to 97%.[3] | Low to medium, often compromised by side reactions.[3][5] |
| Purity & Workup | High purity products. Byproducts are water-soluble, allowing for simple aqueous extraction and eliminating the need for chromatography.[3][4][6] | Purity is often lower due to byproducts. DCC produces insoluble dicyclohexylurea (DCU) requiring filtration. EDC forms water-soluble byproducts, but N-acylurea formation is a persistent issue.[1][5] |
| Epimerization | Very low, making it the reagent of choice for racemization-prone substrates.[3][4][7] | Prone to racemization, especially without additives like HOBt or OxymaPure.[8][9][10] The O-acylisourea intermediate can facilitate loss of chiral integrity.[2] |
| Side Reactions | Minimal side reactions reported.[3] | Formation of stable N-acylurea byproduct, which terminates the reaction chain.[1] Can cause dehydration of Asn and Gln side chains to nitriles.[1] |
| Reaction Conditions | Mild conditions, typically 0°C to 25°C.[3] Fast reactions, often complete in minutes.[6][11] | Often requires low temperatures to minimize side reactions.[1] |
| Safety & Handling | Non-toxic, non-allergenic, non-sensitizing, and not explosive.[3][8][12] High thermal stability.[3] | DCC is a potent allergen and sensitizer.[8] Additives like HOBt have explosive properties.[1][] |
| Versatility | Broad functional group tolerance. Effective for solution-phase, solid-phase, and fragment coupling.[3][12][14] | Widely used but can be limited by side reactions and the need for additives. |
Experimental Protocols
Protocol 1: General Peptide Coupling using T3P®
This protocol describes a general procedure for amide bond formation in solution phase using T3P®.
-
Preparation: In a suitable reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and the amine component (1.0-1.2 eq.) in an appropriate aprotic solvent (e.g., ethyl acetate, DCM, or 2-MeTHF).
-
Base Addition: Add a suitable base (e.g., pyridine (B92270) or DIPEA, 2.0-3.0 eq.) to the mixture and stir until all components are dissolved. Cool the reaction mixture to 0-5°C using an ice bath.
-
T3P® Addition: Slowly add T3P® (typically as a 50% solution in a solvent like ethyl acetate, 1.1-1.5 eq.) to the cooled reaction mixture over 15-30 minutes, maintaining the internal temperature below 25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, or LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with the reaction solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude peptide product, which is often of high purity.
Protocol 2: General Peptide Coupling using EDC/HOBt
This protocol outlines a typical procedure using a water-soluble carbodiimide (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization.
-
Preparation: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Amine Addition: Add the amine component (1.0-1.2 eq.) to the solution, followed by a tertiary base such as DIPEA or NMM (1.0-2.0 eq.). Cool the mixture to 0°C.
-
EDC Addition: Add EDC·HCl (1.1-1.5 eq.) in one portion to the stirred, cooled solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by HPLC or TLC.
-
Workup: Dilute the reaction mixture with the reaction solvent. Wash the organic solution sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product often requires further purification by column chromatography to remove residual urea and N-acylurea byproducts.
Comparative Experimental Workflow
The streamlined workup procedure is a significant operational advantage of using T3P®, reducing both time and resources compared to carbodiimide-mediated couplings.
References
- 1. bachem.com [bachem.com]
- 2. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. curiaglobal.com [curiaglobal.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
T3P® (Propylphosphonic Anhydride): A Comparative Guide for Organic Synthesis
Propylphosphonic Anhydride (B1165640), commonly known as T3P®, has emerged as a preeminent coupling and dehydrating agent in modern organic synthesis.[1] Its broad utility, combined with a favorable safety and environmental profile, makes it an attractive alternative to many classical reagents. This guide provides a comparative overview of T3P's performance, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in its practical application.
Core Advantages of T3P®
Compared to many conventional coupling reagents, T3P® offers significant advantages:
-
High Reactivity and Yields: T3P® efficiently activates carboxylic acids, leading to high yields in various transformations.[1][2]
-
Low Epimerization: It is particularly renowned for minimizing racemization in reactions involving chiral centers, a critical factor in pharmaceutical synthesis.[2][3]
-
Simple Aqueous Work-up: The by-products of T3P® are water-soluble phosphonic acids, which are easily removed by a simple aqueous wash.[4][5] This eliminates the filtration issues associated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which produces insoluble dicyclohexylurea (DCU).[2]
-
Excellent Safety Profile: T3P® is non-toxic, non-allergenic, non-sensitizing, and possesses high thermal stability.[2][6] This contrasts with the potential explosivity of benzotriazole-based additives (like HOBt) and the high toxicity of reagents like BOP.[2][7]
-
Broad Functional Group Tolerance: The reagent can be used in the presence of a wide array of functional groups under mild reaction conditions, typically between 0°C and room temperature.[1][2]
Performance in Key Synthetic Applications
T3P® is a versatile reagent applicable to a wide range of chemical transformations, from amide bond formation to the synthesis of complex heterocycles.[8][9]
Amide and Peptide Synthesis
This is the most prominent application of T3P®. It is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), offering high purity and minimal epimerization.[7][10][11] In challenging coupling reactions where other reagents fail, T3P® often provides superior results. For instance, in the synthesis of an orexin (B13118510) receptor antagonist (MK-6096), coupling with HATU or EDC/HOBT yielded less than 5% of the product, whereas T3P® achieved an 88% assay yield.[2]
Table 1: Qualitative Comparison of Common Amide Coupling Reagents
| Feature | T3P® | EDC/HOBt | DCC/HOBt | HATU/HBTU | BOP |
|---|---|---|---|---|---|
| Typical Yield | High | Medium-High | Medium | High | High |
| Epimerization Risk | Very Low | Medium | Medium | Low | Low |
| Work-up | Easy (Aqueous Extraction) | Easy | Very Difficult (DCU filtration) | Difficult | Difficult |
| Toxicity/Safety | Low Toxicity, Non-allergenic | High (Sensitizer) | High (Sensitizer) | Medium (Explosive Additives) | Very High (Carcinogen) |
| By-products | Water-Soluble | Water-Soluble | Insoluble Solid (DCU) | Multiple | Multiple |
Data synthesized from multiple sources.[2][4][6]
Esterification
T3P® serves as an excellent activating agent for the esterification of carboxylic acids, including amino acids and phosphinic acids, with a variety of alcohols.[9][12] The reaction proceeds under mild conditions, generating easily removable, water-miscible by-products.[9]
Dehydration Reactions
As a powerful dehydrating agent, T3P® facilitates numerous transformations:
-
Nitrile Synthesis: It enables the one-pot conversion of aromatic, heteroaromatic, and aliphatic aldehydes directly to nitriles with excellent yields (85-99%).[13][14] It is also used to dehydrate primary amides to nitriles.[4][15]
-
Olefin Synthesis: Alcohols can be dehydrated to form olefins.[2][4]
-
Heterocycle Formation: T3P® is widely used to promote condensation and cyclization reactions for the synthesis of various heterocycles.[8][16][17]
Table 2: Selected Applications and Performance of T3P®
| Reaction Type | Substrate Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | Racemization-prone acid + Aniline | T3P®, Pyridine, EtOAc, 0°C to rt | 92% | [3] |
| Aldehyde to Nitrile | 4-Chlorobenzaldehyde | T3P®, NH₂OH·HCl, Et₃N, DMF, 100°C | 99% | [14] |
| Esterification | Phenylphosphinic acid + Butanol | T3P®, Acetonitrile, 25°C | Fast & Efficient | [12] |
| N-Alkenylation | Indole + Cyclohexanone | T3P®, Microwave | 94% | [16] |
| Beckmann Rearrangement | Cyclohexanone oxime | T3P®, MeCN, 80°C | 99% |[8] |
Reaction Mechanisms and Workflows
The efficacy of T3P® in amide bond formation stems from the in-situ formation of a highly reactive mixed anhydride intermediate. The simplified workflow highlights the key advantage of an easy aqueous work-up.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. researchgate.net [researchgate.net]
- 8. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
T3P in Large-Scale Synthesis: A Scalability Comparison with Other Coupling Agents
For researchers, scientists, and drug development professionals, the choice of a coupling agent is critical for the successful and scalable synthesis of peptides and other amide bond-containing molecules. An ideal coupling agent should not only be efficient in promoting the reaction but also be cost-effective, safe to handle, and produce easily removable byproducts, especially in large-scale manufacturing.
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a compelling alternative to traditional coupling agents, demonstrating significant advantages in scalability. This guide provides an objective comparison of T3P with other commonly used coupling agents, supported by experimental data, to assist in making informed decisions for large-scale synthesis.
Performance Comparison of Coupling Agents
The selection of a coupling agent directly impacts reaction yield, purity of the final product, and the degree of epimerization, a critical parameter for chiral molecules. The following table summarizes the performance of T3P in comparison to other widely used coupling agents.
| Coupling Reagent | Typical Yield | Epimerization | Work-up Difficulty | Safety/Toxicity | Scalability Suitability |
| T3P | High to Excellent[1] | Very Low[1][2] | Easy (water-soluble byproducts)[2][3] | Non-toxic, non-allergenic[1] | Excellent[4][5] |
| HATU | Very High[6] | Very Low[6][7] | Moderate | Potential for allergic reactions[8] | Good |
| HBTU/TBTU | High | Low to Moderate | Moderate | Potential for allergic reactions | Good |
| EDC/HOBt | Medium to High | Moderate | Easy (water-soluble byproducts) | EDC is a skin irritant; HOBt is explosive[1] | Moderate |
| DCC/HOBt | Medium to High | Moderate | Difficult (insoluble DCU byproduct)[9] | DCC is a potent allergen; HOBt is explosive[1] | Poor |
Experimental Data: Case Studies
Case Study 1: Synthesis of a Glucokinase Activator Intermediate (Dunetz et al.)
In the development of a multi-kilogram scale synthesis of a key intermediate for a glucokinase activator, Dunetz and colleagues at Pfizer conducted a screening of various coupling agents. The reaction involved the coupling of an epimerization-prone acid with a heteroaryl amine. T3P, in combination with pyridine (B92270) as a base, proved to be the superior reagent, providing the desired amide in high yield and with minimal epimerization.[4][10][11][12]
Experimental Protocol:
To a solution of the carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in a suitable solvent (e.g., ethyl acetate), pyridine (2.0 equiv) is added. The mixture is cooled to 0 °C, and T3P® (50% solution in ethyl acetate, 1.5 equiv) is added dropwise. The reaction is stirred at 0 °C until completion, as monitored by HPLC. The reaction is then quenched with water, and the aqueous layer is separated. The organic layer is washed with aqueous acid and brine, dried over sodium sulfate, filtered, and concentrated to yield the product.
Case Study 2: Large-Scale Synthesis of SK&F 107647 (Hiebl et al.)
In the large-scale synthesis of the hematoregulatory nonapeptide SK&F 107647, Hiebl and coworkers investigated several coupling reagents for a challenging fragment coupling step.[13] While TDBTU was ultimately chosen for their specific process, their screening highlighted that T3P was one of the best reagents for minimizing epimerization.[2] This underscores the utility of T3P in complex peptide syntheses where maintaining chiral integrity is paramount.
Reaction Mechanism and Workflow
The efficiency and low epimerization of T3P can be attributed to its reaction mechanism. T3P activates the carboxylic acid to form a mixed anhydride, which is then readily attacked by the amine nucleophile to form the amide bond. The byproducts, propylphosphonic acid and its dimer, are highly water-soluble, which greatly simplifies the purification process, a significant advantage in large-scale operations.[1][2][3][14]
Caption: General mechanism of T3P-mediated amide bond formation.
A typical workflow for a large-scale amide synthesis using T3P involves simple and scalable steps, avoiding the need for complex purification techniques like chromatography.
Caption: Scalable workflow for T3P-mediated amide synthesis.
Conclusion
For large-scale amide bond formation, particularly in the pharmaceutical industry, T3P offers a compelling combination of high efficiency, low epimerization, and a superior safety and environmental profile compared to many traditional coupling agents. Its key advantage in scalability lies in the simple, aqueous work-up procedure that eliminates the need for cumbersome purification methods to remove byproducts. This not only saves time and resources but also aligns with the principles of green chemistry.[8][15][16] While the optimal coupling reagent will always be substrate-dependent, the data and case studies presented here strongly support the consideration of T3P as a first-choice reagent for scalable, cost-effective, and robust amide synthesis.
References
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. Large-scale synthesis of hematoregulatory nonapeptide SK&F 107647 by fragment coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 15. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 16. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
T3P® vs. Traditional Reagents: A Comparative Guide to Environmental Impact in Amide Bond Synthesis
For researchers, scientists, and professionals in drug development, the choice of coupling reagent for amide bond formation is a critical decision that extends beyond reaction yield and purity. The environmental footprint of a synthetic process is increasingly under scrutiny, making the selection of greener alternatives a key consideration. This guide provides an objective comparison of the environmental impact of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P®) and traditional coupling reagents such as carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, PyBOP).
Executive Summary
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a compelling green alternative to many traditional coupling reagents. Its favorable environmental profile is primarily attributed to its non-toxic nature, high efficiency, and the generation of water-soluble byproducts that simplify purification and minimize hazardous waste streams. In contrast, conventional reagents often involve toxic materials, produce difficult-to-remove byproducts, and can contribute to a higher Process Mass Intensity (PMI), a key metric in green chemistry that measures the total mass of materials used to produce a certain mass of product.
Quantitative Data Presentation
While a direct, side-by-side comparison of green chemistry metrics under identical reaction conditions is not extensively available in the reviewed literature, some data points highlight the potential of T3P® in reducing the environmental impact of peptide synthesis.
| Reagent/Method | Process Mass Intensity (PMI) | Key Observations |
| T3P® | 30 (for a deprotection/coupling sequence in solution-phase synthesis)[1][2][3] | This value is noted as the lowest reported for an oligopeptide synthesis protocol to date, showcasing the potential for significant waste reduction.[1][2][3] |
| DCC/HOBt | Data not available in a directly comparable format. | The insoluble dicyclohexylurea (DCU) byproduct complicates purification, often requiring additional solvents and energy for removal, which would contribute to a higher PMI. |
| HATU | Data not available in a directly comparable format. | While highly efficient, the cost and potential for hazardous byproducts can impact the overall environmental and economic footprint. |
Note: PMI values are highly dependent on the specific reaction, scale, and purification methods. The provided data for T3P® is from a specific study and should be considered indicative of its potential for greener synthesis.
Environmental Impact Assessment: A Head-to-Head Comparison
| Feature | T3P® (Propylphosphonic Anhydride) | Traditional Reagents (DCC, EDC, HATU, PyBOP) |
| Toxicity & Safety | Considered non-toxic, non-allergenic, and non-sensitizing.[4][5] It is not flammable.[1] | DCC: A known allergen and sensitizer.[6] HATU/HBTU: Can cause allergic reactions and are potentially explosive under certain conditions.[6] |
| Byproducts & Waste | Byproducts (propanephosphonic acid and its dimer) are water-soluble and easily removed through aqueous workup.[1][4][5][6] This simplifies purification and reduces the need for large volumes of organic solvents for chromatography. | DCC: Forms insoluble dicyclohexylurea (DCU), which is difficult to remove, especially in solid-phase synthesis, often requiring extensive washing with organic solvents.[5] HATU/HBTU: Produce tetramethylurea and HOBt/HOAt byproducts. HOBt and its derivatives can be explosive. |
| Reaction Efficiency & Yield | Generally provides high yields and high product purity with minimal epimerization, even with sensitive substrates.[4] | DCC/EDC: Can lead to racemization, especially without additives like HOBt. Yields can be variable depending on the substrates. HATU/PyBOP: Known for high coupling efficiency and are often used for difficult couplings. |
| "Green" Classification | Frequently referred to as a "green" coupling reagent due to its favorable environmental and safety profile.[1][6] | Generally not considered "green" due to toxicity, hazardous byproducts, and waste generation issues. |
| Workup & Purification | Simple aqueous extraction is often sufficient to remove byproducts, leading to a more straightforward and less resource-intensive purification process.[5][6] | Often requires extensive chromatographic purification to remove byproducts and unreacted reagents, consuming large quantities of solvents. |
Experimental Protocols
Amide Bond Formation using T3P®
General Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., ethyl acetate, THF), add a base (e.g., triethylamine, pyridine, 2.0-3.0 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (typically 50% in a suitable solvent, 1.2-1.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl).
-
Extract the product with an organic solvent. The aqueous layer will contain the water-soluble byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Amide Bond Formation using DCC/HOBt
General Procedure:
-
Dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DCC (1.2 eq.) portion-wise to the reaction mixture.
-
Add a non-nucleophilic base such as DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. A precipitate of DCU will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Amide Bond Formation using HATU
General Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base such as DIPEA (3.0 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq.), either neat or as a solution in a small amount of the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid, aqueous base, and brine to remove byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Safety Operating Guide
Propylphosphonic Anhydride (T3P®): A Comprehensive Guide to Proper Disposal
For Immediate Reference: Propylphosphonic Anhydride (B1165640) (T3P®) is a reactive, corrosive, and moisture-sensitive chemical that requires meticulous disposal procedures. It is typically supplied as a solution in flammable organic solvents, adding to its hazardous profile. All handling and disposal must be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe management and disposal of Propylphosphonic Anhydride (T3P®) waste in a laboratory setting.
Essential Safety and Hazard Data
Proper disposal begins with a thorough understanding of the hazards involved. T3P® is not only corrosive and a potent water scavenger but is also commonly dissolved in flammable and toxic solvents.[1][2] Always consult the Safety Data Sheet (SDS) specific to the solution you are using.
| Property | Data |
| Synonyms | T3P®, 1-Propanephosphonic acid cyclic anhydride, PPAA |
| CAS Number | 68957-94-8 |
| Primary Hazards | Causes severe skin burns and eye damage.[2][3] May be corrosive to metals.[2] Reacts with water, which can be exothermic.[1][4] |
| Common Solvents | Ethyl Acetate, Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).[5] These solvents are often flammable and may have their own toxicity profiles.[1][3] |
| Incompatible Materials | Strong bases, oxidizing agents, water, and alcohols.[6] |
| PPE Requirements | Tightly fitting safety goggles or face shield, acid-resistant gloves (e.g., butyl rubber), flame-retardant lab coat.[6][7] All operations must be performed in a chemical fume hood.[3][5] |
| Spill Response | Absorb spills with inert, non-combustible material (e.g., vermiculite, sand).[3][7] Collect into a suitable, labeled, and closed container for hazardous waste disposal.[6][8] |
Disposal Workflow
The appropriate disposal procedure depends on the nature and quantity of the T3P® waste. The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of T3P® waste.
Experimental Protocols for Disposal
Disposal of T3P® must always comply with local, state, and federal regulations.[8] The primary and most recommended method is collection by a licensed hazardous waste disposal company. For small residual amounts from experimental workups, a carefully controlled neutralization (quenching) can be performed.
Procedure 1: Direct Disposal of Unused or Bulk T3P® Solutions
This is the mandatory procedure for expired stock solutions, off-specification material, or large quantities of T3P® waste.
-
Container Integrity: Ensure the original or waste container is in good condition, free from external contamination, and securely sealed.
-
Labeling: Affix a hazardous waste tag to the container. Clearly label the contents, including the full chemical name ("this compound"), the solvent and concentration (e.g., "50% in Ethyl Acetate"), and all applicable hazard warnings (e.g., "Reactive," "Corrosive," "Flammable Liquid").
-
Segregated Storage: Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated and ensure segregation from incompatible materials, particularly bases, oxidizers, and aqueous solutions.
-
Professional Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[8] Never pour T3P® solutions down the drain or attempt to evaporate them as a means of disposal.[3]
Procedure 2: Lab-Scale Neutralization of Residual T3P®
This protocol is intended only for quenching small, residual quantities of T3P® (e.g., leftover material in a reaction flask after a synthesis). The reaction hydrolyzes the anhydride to water-soluble propanephosphonic acid byproducts.[4][9][10]
Caution: This quenching reaction is exothermic and releases carbon dioxide gas. It must be performed in a chemical fume hood with the sash lowered, away from ignition sources. Wear full PPE.
-
Preparation:
-
In a flask or beaker of appropriate size (at least 10 times the volume of the T3P® waste), prepare a solution of saturated sodium bicarbonate or a 10% sodium hydroxide (B78521) solution.
-
Place this container in an ice/water bath to dissipate heat and place a magnetic stir bar inside for efficient mixing.
-
-
Slow Addition:
-
Using a pipette or dropping funnel, add the T3P® waste solution to the cold, stirred basic solution very slowly (dropwise).
-
The hydrolysis of the anhydride and neutralization of the resulting acid will cause vigorous bubbling (CO2 evolution). Control the addition rate to keep the effervescence manageable and prevent the reaction from foaming over.
-
-
Completion of Reaction:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while still stirring.
-
-
Final Disposal:
-
The resulting mixture contains the solvent (e.g., ethyl acetate), water, and the phosphonate (B1237965) salt byproducts.
-
This final aqueous/organic mixture should be transferred to a suitable container, labeled as hazardous waste (e.g., "Aqueous waste with ethyl acetate"), and disposed of through your institution's hazardous waste program. The byproducts of T3P® are highly water-soluble, which facilitates their removal in aqueous workups.[9][11]
-
References
- 1. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Propylphosphonic Anhydride
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640) (T3P®) is a versatile and widely used reagent in organic synthesis, valued for its efficacy as a water scavenger and coupling agent. However, its corrosive nature and frequent use in flammable solvents demand strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, step-by-step procedural information for the safe handling, storage, and disposal of propylphosphonic anhydride, empowering you to work with confidence and security.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is often supplied as a solution in flammable solvents such as ethyl acetate, acetonitrile, or dichloromethane, adding flammability to its hazard profile.[3][4] Therefore, a comprehensive PPE strategy is non-negotiable.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield provides an additional layer of protection against splashes. |
| Hands | Chemical-resistant gloves | Gloves must be inspected before use and should comply with EN 374 standards.[1] While specific breakthrough times are not readily available in the provided results, nitrile or neoprene gloves are generally recommended for a broad range of chemicals.[5] Always consult the glove manufacturer's compatibility chart for the specific solvent being used. |
| Body | Chemical-resistant and fire/flame-retardant lab coat or coveralls | Wear impervious clothing to prevent skin contact.[1] For solutions in flammable solvents, flame-retardant properties are crucial. |
| Respiratory | Full-face respirator with appropriate cartridges | Required when working outside of a chemical fume hood, if exposure limits are exceeded, or if aerosols or vapors are generated.[1] |
| Feet | Closed-toe, chemical-resistant shoes | Protects against spills and falling objects. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages of a typical laboratory procedure involving this reagent.
Caption: Figure 1: Standard Operating Procedure for this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation and Handling:
-
Ventilation is Key: Always handle this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ignition Source Control: As it is often in a flammable solvent, ensure there are no open flames, hot surfaces, or other ignition sources in the vicinity.[4] Use non-sparking tools and ground all equipment to prevent static discharge.[1][4]
-
Personal Protective Equipment: Before handling, don all the recommended PPE as detailed in Table 1.
2. In Case of Accidental Release:
-
Evacuate and Ventilate: For a small spill, ensure the area is well-ventilated. For larger spills, evacuate personnel to a safe area, upwind of the spill if possible.[1]
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Cleanup: Use an inert absorbent material, such as dry sand or earth, to soak up the spill.[3][4] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
Emergency Response and Disposal Plan
Immediate and appropriate action during an emergency is critical. All personnel working with this compound must be familiar with these procedures.
Caption: Figure 2: Emergency Response Protocol.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[8] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen.[1] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[7] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material and any contaminated absorbent in suitable, closed, and clearly labeled containers for disposal.[1][3]
-
Regulatory Compliance: Dispose of the chemical waste at an approved waste disposal plant, adhering to all local, state, and federal regulations.[9]
-
Contaminated Packaging: Containers that have held this compound should be triple-rinsed (or equivalent) and may then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable before disposal in a sanitary landfill.[1]
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with this compound, fostering a safer research environment for everyone.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. aksci.com [aksci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. merckmillipore.com [merckmillipore.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
